molecular formula C6H3BrFNO3 B1529538 5-Bromo-3-fluoro-2-nitrophenol CAS No. 1807256-50-3

5-Bromo-3-fluoro-2-nitrophenol

Cat. No.: B1529538
CAS No.: 1807256-50-3
M. Wt: 235.99 g/mol
InChI Key: CLCBYQYRMKRPAK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCBYQYRMKRPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-3-fluoro-2-nitrophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-nitrophenol: A Key Building Block in Modern Synthesis

Executive Summary

5-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a nitro group, and two distinct halogen atoms (bromine and fluorine) on a benzene ring provides multiple reactive sites, making it an invaluable building block for researchers in medicinal chemistry and materials science. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance key pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-3-fluoro-2-nitrophenol, with a focus on its utility for professionals in drug development and chemical research.

Introduction: The Strategic Importance of Fluorinated Phenolic Intermediates

The landscape of modern drug discovery is perpetually driven by the need for novel molecular scaffolds that can address complex biological targets. Within this context, small-molecule intermediates that offer synthetic versatility are of paramount importance. Halogenated nitrophenols are a class of compounds that fit this role perfectly. The nitro and hydroxyl groups serve as versatile chemical handles for a wide array of transformations, while the halogen substituents can be used to modulate the electronic properties of the ring and serve as points for cross-coupling reactions.

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic profile, pKa, and conformational preferences.[3][4] 5-Bromo-3-fluoro-2-nitrophenol is an exemplar of a sophisticated building block, providing not only the benefits of fluorination but also an additional bromine atom, which can be selectively targeted in palladium-catalyzed cross-coupling reactions, further expanding its synthetic potential.

Chemical Identity and Structure

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its application in research.

IUPAC Name: 5-Bromo-3-fluoro-2-nitrophenol

Chemical Structure:

The structure consists of a phenol backbone with substituents at the 2, 3, and 5 positions. The numbering of the benzene ring begins at the carbon bearing the hydroxyl group (C1) and proceeds in the direction that gives the next substituent the lowest possible number, which in this case is the nitro group at C2.

Caption: Chemical structure of 5-Bromo-3-fluoro-2-nitrophenol.

Key Identifiers:

IdentifierValueReference
CAS Number 1807256-50-3[5][6][7]
Molecular Formula C₆H₃BrFNO₃[5][6]
Molecular Weight 236.00 g/mol [5][7]
SMILES C1=C(C=C(C(=C1F)[O-])O)Br[5]

Physicochemical Properties

The physical and chemical properties of 5-Bromo-3-fluoro-2-nitrophenol dictate its behavior in reactions, its solubility, and its handling requirements. While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and data from closely related analogues.

PropertyValue (Predicted/Analog Data)Comments and Rationale
Appearance Light yellow to yellow solidTypical for nitrophenol compounds.
Boiling Point ~277 °C (Predicted for isomer)High boiling point due to polarity and hydrogen bonding capability.[8]
Density ~1.97 g/cm³ (Predicted for isomer)The presence of heavy atoms (Br) increases density.[8]
pKa ~5.75 (Predicted for isomer)The electron-withdrawing nitro and halogen groups increase the acidity of the phenolic proton compared to phenol (pKa ~10).[8]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.The polar functional groups confer solubility in polar organic solvents.
Stability Stable under normal conditions. May be light-sensitive.Nitrophenols can be sensitive to light over long-term storage.[9]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow:

A viable approach involves the nitration and subsequent bromination of a commercially available fluorophenol. The choice of reaction sequence is critical to achieving the desired regiochemistry.

G start 3-Fluorophenol (Starting Material) step1 Nitration (H₂SO₄, HNO₃) start->step1 Step 1 intermediate1 3-Fluoro-2-nitrophenol & 3-Fluoro-4-nitrophenol (Isomer Mixture) step1->intermediate1 step2 Isomer Separation (Chromatography) intermediate1->step2 Step 2 intermediate2 3-Fluoro-2-nitrophenol step2->intermediate2 step3 Bromination (Br₂, Acetic Acid) intermediate2->step3 Step 3 product 5-Bromo-3-fluoro-2-nitrophenol (Final Product) step3->product

Caption: Proposed synthetic workflow for 5-Bromo-3-fluoro-2-nitrophenol.

Protocol and Mechanistic Discussion:

  • Nitration of 3-Fluorophenol:

    • Protocol: 3-Fluorophenol is slowly added to a cooled mixture of concentrated sulfuric acid and nitric acid. The reaction is maintained at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration.

    • Causality: The hydroxyl group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The powerful activating effect of the -OH group will dominate, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it (positions 2, 4, and 6). This will result in a mixture of isomers, primarily 3-fluoro-2-nitrophenol and 3-fluoro-4-nitrophenol.

  • Isomer Separation:

    • Protocol: The resulting mixture of nitrophenol isomers is separated using column chromatography.

    • Causality: The different isomers will have distinct polarities, allowing for their separation on a stationary phase like silica gel. The desired ortho-nitro isomer (3-fluoro-2-nitrophenol) can be isolated.

  • Bromination of 3-Fluoro-2-nitrophenol:

    • Protocol: The isolated 3-fluoro-2-nitrophenol is dissolved in a solvent such as acetic acid, and a solution of bromine (Br₂) is added dropwise.

    • Causality: The aromatic ring is now substituted with an activating group (-OH) and two deactivating groups (-F, -NO₂). The hydroxyl group's directing effect is still dominant. The position ortho to the hydroxyl group (C2) is blocked by the nitro group. The position para to the hydroxyl group (C5) is the most activated and sterically accessible site for the next electrophilic substitution. Therefore, bromine will be directed to the C5 position, yielding the final product, 5-Bromo-3-fluoro-2-nitrophenol.

Applications in Drug Development and Research

The true value of 5-Bromo-3-fluoro-2-nitrophenol lies in its role as a versatile intermediate. Its multiple functional groups can be selectively manipulated to build complex molecular architectures.

  • Scaffold for Heterocyclic Synthesis: The ortho-relationship between the hydroxyl and nitro groups is ideal for the synthesis of benzoxazine and benzoxazole derivatives, which are common scaffolds in pharmaceuticals. The nitro group can be readily reduced to an amine, which can then undergo cyclization with the adjacent hydroxyl group.

  • Fluorine Incorporation: As a fluorinated building block, it allows for the late-stage introduction of fluorine into a target molecule, a key strategy for enhancing drug-like properties.[2] Fluorine can block metabolic hotspots, increase binding affinity, and improve membrane permeability.[1][3]

  • Cross-Coupling Handle: The bromine atom serves as an excellent handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the facile formation of carbon-carbon or carbon-nitrogen bonds, enabling the connection of this aromatic core to other parts of a larger molecule.

Example Experimental Protocol: Synthesis of a Benzoxazinone Derivative

This protocol illustrates how 5-Bromo-3-fluoro-2-nitrophenol could be used as a starting material.

  • Reduction of the Nitro Group:

    • Dissolve 5-Bromo-3-fluoro-2-nitrophenol (1 eq.) in ethanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo to yield 2-amino-5-bromo-3-fluorophenol.

  • Cyclization to form Benzoxazinone:

    • Dissolve the resulting aminophenol (1 eq.) in a suitable solvent like tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.5 eq.).

    • Cool the solution to 0 °C and slowly add an acylating agent, such as chloroacetyl chloride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon reaction completion, perform an aqueous workup and purify the crude product by chromatography or recrystallization to obtain the desired 6-bromo-8-fluoro-2H-benzo[b][6][10]oxazin-3(4H)-one derivative.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-Bromo-3-fluoro-2-nitrophenol. The hazard profile is based on data from the compound itself and structurally related nitrophenols.[5][11]

Hazard Identification:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][11]

  • H319: Causes serious eye irritation.[5][11]

  • H335: May cause respiratory irritation.[5][11]

Recommended Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] An emergency eye wash station and safety shower should be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[12]

    • Body Protection: Wear a lab coat and closed-toe shoes.[12]

  • Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents and bases.[12] The compound may be light-sensitive and should be stored accordingly.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Conclusion

5-Bromo-3-fluoro-2-nitrophenol stands out as a high-value chemical intermediate for advanced research. Its densely functionalized structure offers a convergence of desirable features: a scaffold for heterocyclic synthesis, a means for strategic fluorine incorporation, and a handle for complex cross-coupling reactions. For scientists and professionals in drug discovery and materials science, this compound represents a powerful tool for constructing novel molecules with tailored properties. As the demand for more sophisticated and effective chemical entities grows, the utility of such well-designed building blocks will only continue to increase.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Fluoro-2-nitrophenol.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet - 5-Fluoro-2-nitrophenol.
  • Achmem. (n.d.). 5-Bromo-3-fluoro-2-nitrophenol.
  • LookChem. (n.d.). 5-bromo-3-fluoro-2-nitrophenol.
  • Fisher Scientific. (2024, March 1). Safety Data Sheet - 4-Bromo-2-fluoro-6-nitrophenol.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet - 2-Nitrophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis.
  • ChemicalBook. (n.d.). 5-Bromo-4-fluoro-2-nitrophenol CAS#: 944805-22-5.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol.
  • High-Purity Building Block. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-nitrophenol.
  • Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol.
  • PubChem. (n.d.). 5-Bromo-2-nitrophenol.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • ChemicalBook. (2025, July 4). 5-Fluoro-2-nitrophenol.
  • Linjiangchem. (n.d.). 5-Fluoro-2-nitrophenol.
  • Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrophenol 99%.
  • Le, T. Q., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(13), 5087. MDPI.
  • Gressies, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1098. MDPI.
  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3041-3057. PMC.
  • BLD Pharm. (n.d.). 2-Bromo-3-fluoro-5-nitrophenol.
  • BLD Pharm. (n.d.). 3-Bromo-5-fluoro-2-nitrophenol.

Sources

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-nitrophenol (CAS Number: 1807256-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-nitrophenol, a halogenated and nitrated phenolic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides scientifically grounded predictions regarding its synthesis, properties, and reactivity. By drawing parallels with closely related analogues and established reaction mechanisms, this guide aims to empower researchers to effectively utilize this compound in their synthetic endeavors. The strategic placement of bromo, fluoro, nitro, and hydroxyl functional groups on the aromatic ring offers multiple avenues for chemical modification, making it a valuable scaffold for the development of novel molecules with potential therapeutic applications.

Introduction: The Strategic Value of Polyfunctional Aromatic Compounds

Aromatic compounds are fundamental scaffolds in the development of pharmaceuticals and other functional materials.[1] The introduction of multiple, distinct functional groups onto a single aromatic ring creates a polyfunctional molecule with a rich and tunable reactivity profile. Halogen atoms, such as bromine and fluorine, are of particular interest in drug design as they can enhance metabolic stability, improve membrane permeability, and provide specific binding interactions with biological targets. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions and can be readily converted into other functional groups, most notably an amine. The phenolic hydroxyl group provides a handle for etherification, esterification, and can influence the electronic properties of the aromatic system.

5-Bromo-3-fluoro-2-nitrophenol combines these key functionalities, making it a highly attractive, yet under-documented, intermediate for synthetic chemists. This guide will delve into its chemical identity, plausible synthetic routes, predicted physicochemical and spectral properties, and its potential applications in research and development.

Chemical and Physical Properties

PropertyPredicted/Inferred ValueSource/Basis for Prediction
CAS Number 1807256-50-3Publicly available chemical databases.
Molecular Formula C₆H₃BrFNO₃Based on chemical structure.
Molecular Weight 236.00 g/mol Calculated from the molecular formula.
Appearance Likely a light yellow crystalline solid.Nitrophenols are typically yellow crystalline solids.[2] The constitutional isomer, 5-Bromo-4-fluoro-2-nitrophenol, is a solid.[3]
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, ether, acetone).Phenols exhibit some water solubility due to hydrogen bonding, which is decreased by halogen substitution. Solubility in organic solvents is expected to be good.[2]
Melting Point Estimated in the range of 60-100 °C.The melting point of substituted nitrophenols is influenced by intermolecular forces. For comparison, 5-fluoro-2-nitrophenol's properties are documented, though a specific melting point is not provided in the search results.
Boiling Point Not readily predictable; likely to decompose at higher temperatures.Substituted nitrophenols can be volatile but often have high boiling points.
pKa Estimated to be in the range of 5-6.The nitro group's electron-withdrawing nature increases the acidity of the phenolic proton compared to phenol (pKa ~10). Halogen substituents also contribute to increased acidity.

Synthetic Routes and Methodologies

Based on established organic chemistry principles and information from chemical suppliers, two primary synthetic strategies are proposed for the preparation of 5-Bromo-3-fluoro-2-nitrophenol.

Route 1: Demethylation of a Methoxy Precursor

This approach involves the cleavage of a methyl ether from 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.

Reaction Scheme:

G reactant 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene product 5-Bromo-3-fluoro-2-nitrophenol reactant->product Demethylation reagent BBr3, CH2Cl2

Caption: Demethylation of the methoxy precursor to yield the target phenol.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from established procedures for the demethylation of substituted nitroanisoles using boron tribromide.

  • Reaction Setup: A solution of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of BBr₃: A solution of boron tribromide (1.1 - 1.5 eq) in anhydrous DCM is added dropwise to the stirred solution of the starting material over 15-30 minutes. The reaction is maintained under an inert nitrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of water or methanol at 0 °C to decompose the excess BBr₃ and the boron-containing intermediates.

  • Work-up: The mixture is transferred to a separatory funnel and the organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-3-fluoro-2-nitrophenol.

Causality and Self-Validation:

  • Anhydrous Conditions: Boron tribromide reacts vigorously with water; therefore, anhydrous conditions are crucial for the success of the reaction.

  • Stoichiometry: A slight excess of BBr₃ is often used to ensure complete demethylation.

  • Temperature Control: The initial addition of BBr₃ is performed at low temperatures to control the exothermic reaction.

  • Work-up Procedure: The aqueous work-up is essential to remove boron salts and any acidic byproducts. The bicarbonate wash neutralizes any remaining acidic components.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This synthetic pathway utilizes a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated precursor, 5-bromo-1,3-difluoro-2-nitro-benzene. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group in SNAr reactions.

Reaction Scheme:

G reactant 5-Bromo-1,3-difluoro-2-nitro-benzene product 5-Bromo-3-fluoro-2-nitrophenol reactant->product SNAr reagent KOH, Solvent, Heat

Caption: Nucleophilic aromatic substitution to form the target phenol.

Detailed Experimental Protocol (Proposed):

This protocol is based on general procedures for the SNAr of dihalonitrobenzenes with hydroxide.

  • Reaction Setup: A mixture of 5-bromo-1,3-difluoro-2-nitro-benzene (1.0 eq) and potassium hydroxide (1.1 - 2.0 eq) is prepared in a suitable solvent such as aqueous dioxane, DMSO, or a phase-transfer catalyst system in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 50 °C to 100 °C. The optimal temperature will depend on the reactivity of the substrate and the solvent used.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into water. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the phenolic product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality and Self-Validation:

  • Activating Group: The nitro group ortho to the fluorine leaving group is crucial for activating the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Base: Potassium hydroxide provides the hydroxide nucleophile. An excess is often used to drive the reaction to completion.

  • Acidification: Acidification of the reaction mixture after completion is necessary to protonate the phenoxide intermediate and isolate the final phenol product.

Predicted Spectral Characteristics

While experimental spectra are not available, the following are predictions for the key spectral features of 5-Bromo-3-fluoro-2-nitrophenol based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electronic effects of the substituents. The nitro group is strongly deshielding, while the hydroxyl, fluoro, and bromo groups have more complex effects.

  • Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Two doublets or doublet of doublets in the aromatic region (likely between 7.0 and 8.5 ppm).

    • The proton ortho to the nitro group will be the most downfield.

    • The proton between the bromo and fluoro groups will also be significantly influenced.

    • A broad singlet for the phenolic proton, with its chemical shift being solvent-dependent (typically between 5 and 11 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents, and the carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

  • Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • C-OH: ~150-160 ppm

    • C-NO₂: ~140-150 ppm

    • C-F: ~155-165 ppm (as a doublet with a large ¹JCF)

    • C-Br: ~110-120 ppm

    • Other aromatic carbons: ~115-135 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • Predicted Absorption Bands (cm⁻¹):

    • O-H stretch: A broad band around 3200-3500 cm⁻¹ for the phenolic hydroxyl group.

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • NO₂ asymmetric stretch: ~1520-1560 cm⁻¹.

    • NO₂ symmetric stretch: ~1340-1380 cm⁻¹.

    • C-F stretch: ~1100-1250 cm⁻¹.

    • C-Br stretch: ~500-650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom.

  • Predicted Features:

    • Molecular Ion (M⁺): A pair of peaks at m/z 235 and 237 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Fragmentation: Expect fragmentation patterns involving the loss of NO₂, OH, and other small neutral molecules.

Safety and Handling

Based on the safety data for closely related compounds like 5-Bromo-4-fluoro-2-nitrophenol, the following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Applications and Research Directions

The unique arrangement of functional groups in 5-Bromo-3-fluoro-2-nitrophenol makes it a valuable intermediate for a variety of applications, particularly in drug discovery and the synthesis of agrochemicals and specialty materials.

Medicinal Chemistry
  • Scaffold for Drug Candidates: The molecule can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activity. The different functional groups allow for selective modification and the exploration of structure-activity relationships.

  • Introduction of Key Pharmacophores: The fluorine and bromine atoms can be strategically incorporated to enhance the pharmacological properties of a drug candidate, such as binding affinity and metabolic stability.

  • Versatile Synthetic Handle:

    • The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals and can be further derivatized.

    • The phenolic hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters.

    • The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Agrochemicals

Similar to its applications in pharmaceuticals, this compound can be used as a building block for the synthesis of novel herbicides, fungicides, and insecticides. The presence of halogens and a nitro group is a common feature in many agrochemicals.

Materials Science

Halogenated and nitrated aromatic compounds can be used as precursors for the synthesis of specialty polymers, dyes, and other functional materials with specific electronic or optical properties.

Conclusion

5-Bromo-3-fluoro-2-nitrophenol is a promising but under-characterized chemical entity. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic routes offer practical starting points for its preparation in a laboratory setting. The predicted physicochemical and spectral properties provide a baseline for its characterization. The diverse array of functional groups present in this molecule makes it a highly valuable tool for researchers in medicinal chemistry, agrochemical synthesis, and materials science, offering numerous possibilities for the creation of novel and complex molecular architectures. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly expand its utility in various fields of chemical research.

References

  • The Impact of Halogenated Phenols on Targeted Therapies. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Bromo-4-fluoro-2-nitrophenol | 944805-22-5. Sigma-Aldrich.
  • Nitrophenols. PubChem.
  • The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. FasterCapital.

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Introduction: Strategic Importance of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

5-Bromo-3-fluoro-2-nitrophenol (CAS No: 1807256-50-3) is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry and drug discovery.[1][2][3] Its unique substitution pattern—featuring a hydroxyl, a nitro group, a fluorine atom, and a bromine atom—offers multiple points for synthetic modification. The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[2][3][4][5] The nitro group acts as a versatile synthetic handle, readily reduced to an amine for further derivatization, while the phenolic hydroxyl allows for etherification or esterification.[4] This guide provides a detailed exploration of viable synthetic pathways to this valuable intermediate, grounded in established chemical principles and supported by documented methodologies.

Physicochemical Properties and Safety Overview

A clear understanding of the target compound's properties is essential for safe handling and effective purification.

PropertyValueReference
CAS Number 1807256-50-3[1][6][7][8]
Molecular Formula C₆H₃BrFNO₃[1][6][7]
Molecular Weight ~236.00 g/mol [1][6][7]
Appearance Solid[1]
Purity (Typical) ≥97%[1][7]

Safety Profile: 5-Bromo-3-fluoro-2-nitrophenol is a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene ring like 5-Bromo-3-fluoro-2-nitrophenol requires careful strategic planning concerning the order of substituent introduction. The directing effects of the existing groups are paramount.

Two primary retrosynthetic strategies emerge:

  • Late-Stage Functionalization: This approach would involve introducing one of the key groups (e.g., bromine) onto a pre-existing fluoro-nitrophenol scaffold. However, controlling regioselectivity in electrophilic aromatic substitution can be challenging due to the competing directing effects of the hydroxyl (ortho-, para-directing), fluoro (ortho-, para-directing), and nitro (meta-directing) groups.

  • Precursor-Based Synthesis with Functional Group Interconversion: A more robust and common strategy involves using a starting material that already contains the desired substitution pattern, followed by a key chemical transformation to unmask the final functional group. This often provides superior regiochemical control.

This guide will focus on two precursor-based pathways that have been documented in chemical literature and databases, offering reliable and scalable solutions.[6]

Pathway 1: Demethylation of a Methoxy Precursor

This pathway involves the cleavage of a methyl ether to reveal the phenolic hydroxyl group in the final step. The use of a methoxy group serves as a protective strategy for the hydroxyl functionality during earlier synthetic steps, preventing unwanted side reactions.

Pathway 1 Start 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Reagent Boron Tribromide (BBr₃) Dichloromethane (DCM) 0-20 °C, 1h Start->Reagent Product 5-Bromo-3-fluoro-2-nitrophenol Reagent->Product

Caption: Ether cleavage pathway to the target compound.

Causality and Mechanistic Insight: Boron tribromide (BBr₃) is a powerful Lewis acid and an exceptionally effective reagent for cleaving aryl methyl ethers. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the desired phenol and bromomethane. This reaction is typically performed at low temperatures to control its exothermicity. Dichloromethane is a common solvent as it is inert to the reaction conditions.

Experimental Protocol: Pathway 1

Materials:

  • 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the starting material, 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.0 eq), in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the boron tribromide solution (approx. 1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) and stir for 1 hour.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Pathway 2: Nucleophilic Aromatic Substitution and Deprotection

This pathway begins with a difluoro-substituted precursor. One of the fluorine atoms is displaced via nucleophilic aromatic substitution (SₙAr) by a hydroxide source, which is subsequently protonated to form the phenol. This multi-step process leverages the high activation of the benzene ring by the electron-withdrawing nitro group.[6]

Pathway 2 cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Deprotection / Workup Start 5-Bromo-1,3-difluoro-2-nitrobenzene Reagent1 Potassium Hydroxide (KOH) Reflux, 3h Start->Reagent1 Intermediate Potassium 5-bromo-3-fluoro-2-nitrophenoxide (in situ) Reagent1->Intermediate Reagent2 Boron Tribromide (BBr₃) or Acidic Workup (e.g., HCl) Intermediate->Reagent2 Product 5-Bromo-3-fluoro-2-nitrophenol Reagent2->Product

Caption: Two-step SₙAr and deprotection pathway.

Causality and Mechanistic Insight: The strong electron-withdrawing capacity of the nitro group makes the carbon atoms ortho and para to it highly electrophilic and susceptible to nucleophilic attack. In 5-bromo-1,3-difluoro-2-nitrobenzene, the fluorine at the C1 position is para to the nitro group, making it the primary site for SₙAr. The hydroxide ion (from KOH) attacks this position, forming a resonance-stabilized Meisenheimer complex, before expelling the fluoride ion. The reference mentions a second step with boron tribromide, which may be part of a specific patented procedure; however, a standard acidic workup after the initial SₙAr reaction is typically sufficient to protonate the resulting phenoxide salt to yield the final phenol.[6]

Experimental Protocol: Pathway 2

Materials:

  • 5-Bromo-1,3-difluoro-2-nitrobenzene

  • Potassium hydroxide (KOH)

  • Water or a suitable high-boiling solvent (e.g., DMSO, Dioxane)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-1,3-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent, add an aqueous solution of potassium hydroxide (approx. 1.5-2.0 eq).

  • Heat the mixture to reflux for 3 hours, or until TLC analysis indicates the consumption of the starting material.[6]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to a pH of ~1-2 by the slow addition of concentrated HCl while cooling in an ice bath. A precipitate of the product should form.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 5-bromo-3-fluoro-2-nitrophenol.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: DemethylationPathway 2: SₙAr & Deprotection
Starting Material 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene5-Bromo-1,3-difluoro-2-nitrobenzene
Number of Steps 1 (Core transformation)2 (Core transformation & workup)
Key Reagents Boron tribromidePotassium hydroxide, Acid
Key Advantages Single, high-yielding transformation.Avoids highly toxic/corrosive BBr₃. Uses cheaper reagents (KOH, HCl).
Potential Challenges BBr₃ is highly corrosive, moisture-sensitive, and toxic. Requires anhydrous conditions.Potential for side reactions if not heated correctly. Requires careful pH control during workup.

Characterization and Quality Control

To validate the synthesis and ensure the purity of the final compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons and the phenolic -OH proton. The chemical shifts and coupling constants will verify the substitution pattern.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom.

    • ¹³C NMR: Will show the correct number of carbon signals for the aromatic ring.

  • Mass Spectrometry (MS): Techniques like LC-MS will confirm the molecular weight of the product (235.997 g/mol ).[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single sharp peak indicates high purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The synthesis of 5-Bromo-3-fluoro-2-nitrophenol is most reliably achieved through precursor-based strategies that offer excellent regiochemical control. Both the demethylation of a methoxy precursor (Pathway 1) and the nucleophilic aromatic substitution of a difluoro precursor (Pathway 2) are viable and documented methods. The choice between them will depend on factors such as starting material availability, scale, and the laboratory's capacity for handling specific reagents like boron tribromide. Rigorous purification and analytical characterization are critical to ensure the final product meets the high-purity standards required for its application in pharmaceutical research and development.

References

  • 3-Bromo-5-fluoro-2-nitrophenol Inform
  • 5-bromo-3-fluoro-2-nitrophenol Synthetic Routes. LookChem.
  • 5-Bromo-3-fluoro-2-nitrophenol Product Inform
  • 5-Bromo-4-fluoro-2-nitrophenol CAS#: 944805-22-5. ChemicalBook.
  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Source not available].
  • 5-Bromo-3-chloro-2-fluorophenol Properties. PubChem.
  • SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Fluoro-2-nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET - General Chemical Hazards. Sigma-Aldrich.
  • 5-Bromo-2-fluorophenol synthesis. ChemicalBook.
  • 5-Fluoro-2-nitrophenol Properties. PubChem.
  • 5-Bromo-3-fluoro-2-nitrophenol Product Page. CymitQuimica.
  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applic
  • 3-Fluoro-2-nitrophenol Applic
  • The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Significance of Nitrophenols as Precursors and Functional Molecules in Organic Synthesis. Benchchem.
  • 5-Bromo-3-fluoro-2-nitrophenol Product Page. Sigma-Aldrich.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.

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Spectral data for 5-Bromo-3-fluoro-2-nitrophenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoro-2-nitrophenol

For professionals in research, chemical sciences, and drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides a detailed examination of the spectral data for 5-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound with potential applications in various chemical syntheses. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive analytical portrait of this molecule. This document is designed to not only present the spectral data but also to provide insights into the experimental methodologies and the logic behind the interpretation of the results.

The Compound of Interest: 5-Bromo-3-fluoro-2-nitrophenol

Molecular Formula: C₆H₃BrFNO₃ Molecular Weight: 236.00 g/mol CAS Number: 1807256-50-3[1]

The structure of 5-Bromo-3-fluoro-2-nitrophenol incorporates several key functional groups that each produce a characteristic spectroscopic signature: a hydroxyl group (-OH), a nitro group (-NO₂), and halogen substituents (-Br and -F) on a phenolic ring. The relative positions of these groups create a unique substitution pattern that can be definitively confirmed through the combined application of modern spectroscopic techniques.

Experimental Protocols: A Validated Approach

The acquisition of high-quality spectral data is contingent upon robust experimental design. The following sections outline the standard operating procedures for the analysis of a small organic molecule like 5-Bromo-3-fluoro-2-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for phenols to observe the exchangeable hydroxyl proton.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet.[2] A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet is taken and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation patterns.

Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and typically induces significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or more fragile molecules and tends to produce a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectral Analysis Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis Compound 5-Bromo-3-fluoro- 2-nitrophenol NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectral analysis of 5-Bromo-3-fluoro-2-nitrophenol.

NMR Spectral Data and Interpretation

¹H NMR Spectrum (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet (broad)1HOHThe phenolic proton is acidic and its chemical shift is concentration and solvent dependent. It often appears as a broad singlet.[3][4]
~8.0 - 8.2Doublet1HH-6This proton is ortho to the electron-withdrawing nitro group, which will deshield it significantly, shifting it downfield. It will be split by the meta-coupled fluorine.
~7.4 - 7.6Doublet1HH-4This proton is ortho to the bromine and meta to the nitro group. It will be split by the ortho-coupled fluorine.

Note: The exact chemical shifts and coupling constants are predictions and would need to be confirmed by experimental data. The fluorine atom will cause splitting (J-coupling) of the adjacent proton signals.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 160C-FThe carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and show a large C-F coupling constant.
~145 - 155C-OHThe carbon bearing the hydroxyl group is typically found in this region in phenols.
~135 - 145C-NO₂The carbon attached to the electron-withdrawing nitro group is also shifted downfield.
~120 - 130C-H (C-6)Aromatic CH carbon.
~115 - 125C-H (C-4)Aromatic CH carbon, likely influenced by the adjacent fluorine.
~105 - 115C-BrThe carbon attached to bromine is shifted downfield, but less so than for fluorine or oxygen.

Note: The chemical shifts are estimates based on typical values for substituted benzene rings.[5]

Caption: Key predicted ¹H NMR proton environments in 5-Bromo-3-fluoro-2-nitrophenol.

IR Spectral Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchPhenolic -OH
1520 - 1560 and 1340 - 1380N-O asymmetric and symmetric stretchNitro (-NO₂)
1450 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchPhenol
1000 - 1100C-F stretchFluoroalkane
500 - 600C-Br stretchBromoalkane

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions corresponding to the nitro group are highly characteristic.[6]

IR_Functional_Groups Molecule 5-Bromo-3-fluoro-2-nitrophenol OH O-H Stretch (3200-3500 cm⁻¹) Molecule->OH NO2 N-O Stretch (1520-1560, 1340-1380 cm⁻¹) Molecule->NO2 Aromatic C=C Stretch (1450-1600 cm⁻¹) Molecule->Aromatic CF C-F Stretch (1000-1100 cm⁻¹) Molecule->CF

Caption: Correlation of functional groups with their expected IR absorption frequencies.

Mass Spectrometry Data and Interpretation

The mass spectrum will confirm the molecular weight and provide evidence of the halogen atoms.

m/z ValueInterpretationRationale
235/237[M]⁺ (Molecular Ion)The presence of a pair of peaks with approximately 1:1 intensity ratio, separated by 2 mass units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
218/220[M-OH]⁺Loss of the hydroxyl radical.
189/191[M-NO₂]⁺Loss of the nitro group.
110[M-Br-NO₂]⁺Subsequent loss of the bromine atom and nitro group.

The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule.

MS_Fragmentation M [M]⁺ m/z 235/237 M_OH [M-OH]⁺ m/z 218/220 M:f0->M_OH -OH M_NO2 [M-NO₂]⁺ m/z 189/191 M:f0->M_NO2 -NO₂ M_Br_NO2 [C₆H₃FO]⁺ m/z 110 M_NO2:f0->M_Br_NO2 -Br

Caption: A plausible mass spectrometry fragmentation pathway for 5-Bromo-3-fluoro-2-nitrophenol.

Conclusion: A Cohesive Structural Confirmation

The combined analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 5-Bromo-3-fluoro-2-nitrophenol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl, nitro, and fluoro functional groups. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of one bromine atom through its characteristic isotopic pattern. This multi-faceted approach ensures a high degree of confidence in the assigned structure, which is essential for its use in further research and development.

References

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • LookChem. 5-bromo-3-fluoro-2-nitrophenol. [Link]

  • LibreTexts Chemistry. Table of Characteristic Proton NMR Shifts. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry with Caroline. Introduction to 13C NMR Spectroscopy for Organic Chemistry. [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. [Link]

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Molecular weight and formula of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-nitrophenol: Properties, Synthesis, and Applications

Introduction

5-Bromo-3-fluoro-2-nitrophenol is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its molecular architecture, featuring a phenol ring functionalized with bromo, fluoro, and nitro groups, makes it a highly versatile synthetic intermediate. The strategic placement of these groups offers multiple reaction sites, enabling the construction of complex molecular frameworks.

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-nitrophenol, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, propose a logical synthetic pathway, outline methods for its analytical characterization, discuss its chemical reactivity and applications, and provide essential safety and handling protocols.

Part 1: Core Physicochemical & Structural Data

The fundamental identity of a chemical compound is established by its structural and physical properties. This data is critical for everything from reaction stoichiometry calculations to analytical method development. 5-Bromo-3-fluoro-2-nitrophenol is a solid at room temperature, typically appearing as a light yellow powder.[1]

PropertyValueSource(s)
Chemical Name 5-Bromo-3-fluoro-2-nitrophenol[2]
CAS Number 1807256-50-3[2][3][4]
Molecular Formula C₆H₃BrFNO₃[2][4]
Molecular Weight 235.997 g/mol [2][4]
Appearance Light yellow to yellow solid[1]
Purity (Typical) ≥97%[4]
Storage Conditions Room temperature, store under inert gas (e.g., Nitrogen)[1]
InChI Key CLCBYQYRMKRPAK-UHFFFAOYSA-N[4]
SMILES O=N(=O)c1c(O)cc(Br)cc1F-

Part 2: Plausible Synthesis Pathway

While specific, peer-reviewed synthesis procedures for 5-Bromo-3-fluoro-2-nitrophenol are not extensively published, a logical pathway can be devised based on established organo-halogen chemistry and methods for preparing analogous compounds.[5] A robust strategy involves the diazotization of a corresponding aniline precursor, which itself can be synthesized from a commercially available starting material.

The proposed workflow begins with 2,4-difluoronitrobenzene. Selective nucleophilic aromatic substitution (SₙAr) with ammonia preferentially displaces the fluorine atom para to the electron-withdrawing nitro group, yielding 5-fluoro-2-nitroaniline.[5] This intermediate can then undergo electrophilic bromination followed by a Sandmeyer-type reaction to replace the amino group with a hydroxyl group.

Synthetic_Pathway A 2,4-Difluoronitrobenzene B 5-Fluoro-2-nitroaniline A->B 1. NH₃ (aq) 40°C C 4-Bromo-5-fluoro-2-nitroaniline B->C 2. Br₂, Acetic Acid D 5-Bromo-3-fluoro-2-nitrophenol C->D 3. NaNO₂, H₂SO₄ (aq), 0-10°C 4. H₂O, Heat (90-95°C)

Caption: Proposed synthetic workflow for 5-Bromo-3-fluoro-2-nitrophenol.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical, multi-step procedure based on established chemical principles. Researchers must conduct their own risk assessments and optimization studies.

  • Step 1: Synthesis of 5-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene [5]

    • To a 500 mL reaction flask, add 127.5 g of concentrated aqueous ammonia.

    • At room temperature with stirring, add 159 g (1 mol) of 2,4-difluoronitrobenzene.

    • Slowly heat the mixture to 40°C and maintain for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 5-10°C to induce crystallization.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-fluoro-2-nitroaniline.

  • Step 2: Bromination of 5-Fluoro-2-nitroaniline

    • Dissolve the 5-fluoro-2-nitroaniline (1 mol) in glacial acetic acid.

    • Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid, maintaining the temperature below 25°C.

    • Stir for 2-4 hours until TLC analysis indicates complete conversion. The bromine is directed ortho to the activating amino group.

    • Pour the reaction mixture into ice water to precipitate the product. Filter, wash thoroughly with water to remove acid, and dry.

  • Step 3: Diazotization and Hydrolysis to Yield 5-Bromo-3-fluoro-2-nitrophenol [5]

    • Suspend the 4-bromo-5-fluoro-2-nitroaniline from the previous step in an aqueous solution of sulfuric acid.

    • Cool the suspension to 0-10°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly within the 0-10°C range to form the diazonium salt.

    • Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

    • To induce hydrolysis, slowly heat the reaction mixture over 1-2 hours to 90-95°C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature for 1 hour.

    • Cool the mixture to room temperature. The final product may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product via recrystallization or column chromatography.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., CDCl₃, DMSO-d₆, Acetonitrile) NMR NMR (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry Prep->MS IR FTIR Spectroscopy Prep->IR HPLC HPLC-UV Prep->HPLC Struct Structure Confirmation NMR->Struct MS->Struct IR->Struct Purity Purity Assessment (>97%) HPLC->Purity

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should show two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom and with each other (meta-coupling). The phenolic -OH proton will appear as a broad singlet, which may shift depending on concentration and solvent.

  • ¹³C NMR: Expect six distinct signals in the aromatic region, with their chemical shifts influenced by the attached substituents (-OH, -NO₂, -Br, -F). Carbon-fluorine coupling will be observable.

  • ¹⁹F NMR: A single resonance is expected, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (235.997 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for M and M+2 peaks).

  • Infrared (IR) Spectroscopy: Key absorption bands should be visible for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), C-F stretch (~1200 cm⁻¹), and C-Br stretch (<1000 cm⁻¹).

Protocol: HPLC Purity Assessment
  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A common starting point is a 60:40 acetonitrile:water ratio.

  • Standard Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working solution by diluting to ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Column Temperature: 25-30°C.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Part 4: Reactivity and Applications in Drug Discovery

The utility of 5-Bromo-3-fluoro-2-nitrophenol lies in the distinct reactivity of its functional groups, making it a valuable building block for creating libraries of novel compounds.[6]

  • Phenolic Hydroxyl (-OH): Acts as a nucleophile or can be deprotonated to form a phenoxide. It is a handle for introducing diversity through O-alkylation (Williamson ether synthesis) or O-acylation to form esters.

  • Nitro Group (-NO₂): This strong electron-withdrawing group can be readily reduced to an aniline (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for forming amides, sulfonamides, and for participating in various cross-coupling reactions.

  • Aromatic Ring: The positions on the ring are amenable to further functionalization, although the ring is generally deactivated towards electrophilic substitution. The existing bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

  • Fluorine Atom (-F): The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[6][7]

Reactivity_Pathways center_node 5-Bromo-3-fluoro-2-nitrophenol reduction Aniline Derivative (for Amide Synthesis) center_node->reduction Reduction (e.g., SnCl₂, H₂) -NO₂ → -NH₂ alkylation Ether Derivative center_node->alkylation Alkylation (e.g., R-X, Base) -OH → -OR acylation Ester Derivative center_node->acylation Acylation (e.g., R-COCl) -OH → -OCOR coupling Bi-aryl Derivative (via Cross-Coupling) center_node->coupling Cross-Coupling (e.g., Suzuki) -Br → -Ar

Caption: Key reaction pathways for synthetic diversification.

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-fluoro-2-nitrophenol is not widely available, data from closely related compounds like 5-fluoro-2-nitrophenol and other brominated nitrophenols provide a strong basis for a safety assessment.[8][9][10] These compounds are generally classified as irritants.

Hazard Identification & Precautionary Measures
GHS Hazard ClassHazard StatementPrecautionary StatementsSource(s)
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.P280: Wear protective gloves.[8][10]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.[8][10]
Protocol: Safe Handling and Emergency Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8] Emergency eye wash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Body Protection: Wear a standard laboratory coat.

  • Spill Response:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • If on Skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[8]

    • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • Storage & Disposal: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert nitrogen atmosphere.[1] Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.

References

  • LookChem. 5-bromo-3-fluoro-2-nitrophenol.

  • Sigma-Aldrich. 5-Bromo-3-fluoro-2-nitrophenol.

  • Synquest Labs. 5-Fluoro-2-nitrophenol Safety Data Sheet.

  • Fisher Scientific. 5-Fluoro-2-nitrophenol Safety Data Sheet.

  • Sigma-Aldrich. 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet.

  • Sigma-Aldrich. 2-Bromo-2-nitropropane-1,3-diol Safety Data Sheet.

  • Oceanchem Group Limited. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.

  • PubChem. 5-Bromo-2-nitrophenol.

  • Fisher Scientific. 4-Bromo-2-fluoro-6-nitrophenol Safety Data Sheet.

  • PubChem. 5-Bromo-3-chloro-2-fluorophenol.

  • BLD Pharm. 3-Bromo-5-fluoro-2-nitrophenol.

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis.

  • CymitQuimica. 5-Bromo-3-fluoro-2-nitrophenol.

  • ChemicalBook. 5-Bromo-4-fluoro-2-nitrophenol CAS#: 944805-22-5.

  • PubChem. 5-Fluoro-2-nitrophenol.

  • Sigma-Aldrich. 5-Bromo-4-fluoro-2-nitrophenol.

  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol.

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Introduction: Understanding the Dual Nature of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Nitrophenol Derivatives

Nitrophenol derivatives represent a class of aromatic compounds fundamental to various scientific endeavors, from their role as pH indicators and chemical intermediates to their use in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] This guide is intended for researchers, scientists, and drug development professionals who handle these potent compounds. While indispensable in the laboratory, their utility is matched by significant physicochemical and toxicological hazards.[3][4] A nuanced understanding of their properties is not merely a regulatory formality but the bedrock of a safe and effective research environment. This document provides a comprehensive framework for the safe handling, storage, and disposal of nitrophenol derivatives, grounded in an understanding of the causality behind each precaution.

Section 1: Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a deep understanding of the inherent hazards. Nitrophenol derivatives present a multi-faceted risk profile encompassing flammability, reactivity, and severe health effects.

Physicochemical Hazards
  • Explosive Potential: Certain derivatives, particularly dinitrophenols like 2,4-Dinitrophenol (DNP), are classified as highly flammable and can be explosive when dry, heated, or subjected to shock or friction.[1] This property necessitates special storage conditions, often requiring the compound to be kept moistened to mitigate explosion risk.[1][5]

  • Combustibility: Most nitrophenols are combustible solids that can form explosive dust-air mixtures, especially when finely ground.[3] All sources of ignition, such as flames, sparks, and static discharge, must be rigorously excluded from handling areas.[6]

  • Chemical Reactivity and Incompatibilities: Nitrophenols can react violently with strong bases, oxidizing agents, and concentrated sulfuric acid.[4][6][7][8] Such reactions can be highly exothermic and may lead to the generation of hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide.[7]

Health Hazards and Toxicology

Exposure to nitrophenol derivatives can occur via inhalation of dusts or vapors, direct skin or eye contact, and accidental ingestion.[1][3] The toxicological effects can be both acute and chronic, targeting multiple organ systems.

  • Routes of Exposure & Acute Effects:

    • Systemic Poisoning: A primary toxic effect of nitrophenols is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2][3] This leads to cyanosis (blueish discoloration of the skin, lips, and nail beds), headache, dizziness, nausea, and confusion.[2][3]

    • Metabolic Uncoupling (Dinitrophenols): 2,4-Dinitrophenol is a potent uncoupler of oxidative phosphorylation. It disrupts the essential process of ATP synthesis in cells, causing a rapid increase in metabolic rate and severe hyperthermia (elevated body temperature), which can be fatal.[9]

    • Irritation: Direct contact can cause irritation and, in some cases, chemical burns to the skin, eyes, and respiratory tract.[2][3][6]

  • Chronic Exposure Effects:

    • Organ Damage: Prolonged or repeated exposure may lead to damage to the liver and kidneys.[9][10]

    • Cataracts: Long-term exposure to DNP has been linked to the formation of cataracts.[1][5]

    • Dermatitis: Repeated skin contact can lead to dermatitis, which may be due to primary irritation or an allergic response.[9]

Environmental Hazards

Nitrophenol derivatives are classified as harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3][7] Therefore, preventing their release into drains, waterways, or the soil is a critical responsibility.[7]

Section 2: The Hierarchy of Controls: A Framework for Risk Mitigation

Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

HierarchyOfControls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) - Fume Hoods - Ventilation - Safety Showers Substitution->Engineering Administrative Administrative Controls (Change the way people work) - SOPs - Training - Signage Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination & Substitution: The most effective control is to consider if the use of a nitrophenol derivative can be avoided altogether or if a less hazardous chemical can be substituted without compromising scientific outcomes.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All work with nitrophenol derivatives that may produce dust or vapors must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][11]

    • Ventilation: The laboratory must have sufficient general ventilation, and local exhaust ventilation should be used where appropriate.[4][6][8]

    • Emergency Equipment: The immediate work area must be equipped with a functional safety shower and eyewash station.[1][6][9]

  • Administrative Controls: These are work policies and procedures that reduce exposure risk.

    • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins.

    • Training: All personnel must be thoroughly trained on the hazards of nitrophenol derivatives and the specific procedures outlined in the SOP.[5][6]

    • Workplace Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where these chemicals are handled.[3][5]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk. The following procedures represent the minimum requirements for handling nitrophenol derivatives.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. OSHA requires employers to provide appropriate PPE and train employees on its correct use.[5][6]

PPE CategoryItemSpecifications & Rationale
Eye/Face Chemical Splash GogglesRequired to protect against splashes and dust. Must be worn at all times.[1][11]
Face ShieldWear over goggles when there is a significant risk of splashing or explosion.[12]
Hand Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is mandatory.[1] Check glove manufacturer's compatibility charts. Inspect gloves before use and change immediately upon contamination.[7]
Body Laboratory CoatA flame-resistant lab coat is recommended. It should be fully buttoned to cover skin.[11]
Full CoverageLong pants and fully enclosed, chemical-resistant shoes are required.[1][12]
Respiratory RespiratorNot typically required if work is performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6][7] A respiratory protection program must be in place, including fit testing and training.[12]
Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

    • Assemble all necessary equipment and reagents.

    • Clearly demarcate the work area.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Dispensing:

    • When handling solids, use techniques that minimize dust generation, such as gentle scooping.[3][7][13]

    • Keep containers tightly sealed when not in active use.[3][13]

  • During the Procedure:

    • Avoid all personal contact with the chemical.[3]

    • Work diligently and avoid distractions.

  • Post-Procedure:

    • Decontaminate all equipment and the work surface thoroughly.

    • Securely close and properly label all containers.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[3][7]

Storage Requirements
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][13]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and foodstuff containers.[6][7][13]

  • Protect containers from physical damage and inspect them regularly for leaks.[3]

  • Special Precaution for 2,4-Dinitrophenol: Must be stored wet with water (as supplied) to maintain stability and prevent it from becoming an explosion hazard.[1] Do not allow the material to dry out.[9]

Section 4: Emergency Response Procedures

Prompt and correct action during an emergency can significantly reduce the severity of the outcome. All personnel must be familiar with these procedures.

Chemical Spill Response

SpillResponse Start Spill Occurs Assess Assess Spill (Size & Hazard) Start->Assess MinorSpill Minor Spill (You are trained & equipped) Assess->MinorSpill Minor MajorSpill Major Spill (Large, highly toxic, fire risk) Assess->MajorSpill Major Alert Alert others in the immediate area MinorSpill->Alert Evacuate Evacuate Area Pull fire alarm if necessary MajorSpill->Evacuate GetPPE Don appropriate PPE Alert->GetPPE CallHelp Call Emergency Services (e.g., 911 or internal response) Evacuate->CallHelp Report Report incident to supervisor CallHelp->Report Contain Contain spill with absorbent material GetPPE->Contain Collect Collect residue into hazardous waste container Contain->Collect Decontaminate Decontaminate area & equipment Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

Protocol for a Minor Spill (manageable by trained lab personnel):

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[6][13]

  • Protect Yourself: Don appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if necessary.

  • Contain: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[3][13][14] Prevent it from entering drains.[3]

  • Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][6]

  • Decontaminate: Clean the spill area with soap and water, and decontaminate all tools used.[14]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[6]

For a major spill , evacuate the area immediately, pull the fire alarm if there is a fire or explosion risk, and call emergency services.[14][15]

Personnel Exposure Response

Immediate first aid is critical. All exposures, regardless of perceived severity, must be followed by a medical evaluation.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing, including footwear.[3] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1][6][15] Use a safety shower if the area of contact is large.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6][15] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9][10] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]

Section 5: Waste Management

Improper disposal of nitrophenol derivatives poses a significant threat to the environment and public health.

  • Hazardous Waste: All nitrophenol waste, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[6][16]

  • Segregation: Do not mix nitrophenol waste with other waste streams unless specifically instructed by your institution's environmental health and safety department. DNP waste, in particular, should be kept separate.[1]

  • Containment: Waste must be collected in compatible, leak-proof, and clearly labeled containers.

  • Regulatory Compliance: Disposal must adhere strictly to all local, state, and federal regulations.[4][16] Never discharge nitrophenol waste into the sewer system.[4][7]

Conclusion

Nitrophenol derivatives are powerful chemical tools that demand a commensurate level of respect and caution. Their safe use is predicated on a comprehensive understanding of their hazards, a rigorous application of the hierarchy of controls, and unwavering adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can mitigate risks, ensuring the protection of themselves, their colleagues, and the environment, while continuing to advance scientific discovery.

References

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • New Jersey Department of Health. Hazard Summary: 4-Nitrophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitrophenol. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • New Jersey Department of Health. Hazard Summary: 2,4-DINITROPHENOL. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols (Draft for Public Comment). [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrophenols - Health Effects. [Link]

  • University of California, Berkeley EHS. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Phenol Safety Assessment Group (PASG). THE DO'S AND DON'TS for the SAFE USE of PHENOL. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols - Metabolism. [Link]

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  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

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An In-depth Technical Guide to the Solubility Characteristics of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-3-fluoro-2-nitrophenol, a halogenated nitrophenol derivative of increasing interest in medicinal chemistry and material science. As the solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and overall developability, this document synthesizes theoretical principles with practical, field-proven methodologies for its assessment. We delve into the molecular structure's influence on solubility, the pivotal role of pH and solvent selection, and the potential impact of solid-state properties like polymorphism. This guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to accurately characterize and modulate the solubility of 5-Bromo-3-fluoro-2-nitrophenol and structurally related compounds, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property. In the realm of drug discovery and development, poor aqueous solubility is a primary contributor to a high attrition rate of promising drug candidates.[1] It can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[2] Beyond the pharmaceutical sciences, understanding and controlling solubility is paramount in fields ranging from materials science to environmental chemistry for applications such as formulation, purification, and risk assessment.

5-Bromo-3-fluoro-2-nitrophenol presents a unique solubility profile due to its combination of functional groups: a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two halogen substituents (bromo and fluoro). This guide will systematically explore how these structural features dictate its behavior in various solvent systems.

Molecular Structure and its Physicochemical Implications for Solubility

The solubility of 5-Bromo-3-fluoro-2-nitrophenol is intrinsically linked to its molecular structure. The interplay of its functional groups governs its polarity, hydrogen bonding capacity, and ionization state.

PropertyValue/DescriptionSource
Molecular Formula C₆H₃BrFNO₃[3]
Molecular Weight 236.00 g/mol [3]
Structure Aromatic ring substituted with bromo, fluoro, nitro, and hydroxyl groups.N/A
pKa (Predicted) The phenolic proton is acidic, with an estimated pKa influenced by the electron-withdrawing nitro and halogen groups. The pKa of the parent 2-nitrophenol is approximately 7.2. The additional electron-withdrawing substituents in 5-bromo-3-fluoro-2-nitrophenol are expected to lower this value, increasing its acidity.N/A

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like water and alcohols. Its acidity is a key determinant of pH-dependent solubility.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety increases the acidity of the phenolic proton through inductive and resonance effects. It also contributes to the molecule's polarity.

  • Bromo (-Br) and Fluoro (-F) Substituents: These halogens are electron-withdrawing, further enhancing the acidity of the phenol. Their presence also increases the molecular weight and can influence crystal packing, which in turn affects solubility.

  • Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in non-polar organic solvents.

The Impact of pH on Aqueous Solubility

As an acidic compound, the aqueous solubility of 5-Bromo-3-fluoro-2-nitrophenol is highly dependent on the pH of the medium.[4][5] This behavior can be understood through the Henderson-Hasselbalch equation.

At a pH below its pKa, the compound will predominantly exist in its neutral, protonated form, which generally has lower aqueous solubility. As the pH increases above the pKa, the phenolic proton dissociates, forming the more soluble phenolate anion. This increased solubility is due to the ion-dipole interactions between the charged phenolate and polar water molecules.[6]

Expert Insight: For oral drug development, understanding the pH-solubility profile is critical. The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1-3) to near-neutral in the small intestine (pH 6-7.5). A compound with low solubility in acidic conditions may exhibit poor absorption in the stomach.

pH_Solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Neutral_Form R-OH (Protonated) Low Aqueous Solubility Ionic_Form R-O⁻ (Deprotonated) High Aqueous Solubility Neutral_Form->Ionic_Form + OH⁻ - H₂O Ionic_Form->Neutral_Form + H⁺

Solubility in Organic Solvents: A Predictive Overview

While aqueous solubility is paramount for biological applications, solubility in organic solvents is crucial for synthesis, purification, and formulation. The principle of "like dissolves like" is a useful guide.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group, leading to good solubility. Data for the related compound 5-Bromo-2-nitrophenol indicates solubility in methanol.[5][8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing them to solvate polar molecules. Nitrophenols generally show good solubility in these solvents.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the polar nature of the nitro and hydroxyl groups. However, the hydrophobic aromatic ring will contribute to some degree of solubility.

Predicted and Analogous Solubility Data:

CompoundSolventSolubilitySource
5-Bromo-2-nitrophenol MethanolSoluble[5][8]
5-Bromo-2-nitrophenol Ethyl AcetateSoluble[5]
3-Fluoro-2-nitrophenol MethanolSoluble[4]
p-Nitrophenol Ethanol, Chloroform, Ethyl AcetateSoluble[10]

Computational Prediction of Aqueous Solubility:

Online tools like ALOGPS can provide an estimated aqueous solubility (LogS).[11][12] For a molecule with the structural complexity of 5-Bromo-3-fluoro-2-nitrophenol, these tools offer a valuable starting point for experimental design.

The Influence of the Solid State: Crystal Polymorphism

The solid-state form of a compound can have a profound impact on its thermodynamic solubility.[13] Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14][15]

Different polymorphs of the same compound can exhibit different:

  • Melting points

  • Stabilities

  • Solubilities

Generally, the most stable polymorphic form will have the lowest solubility, while metastable forms will be more soluble.[16] Therefore, when determining the thermodynamic (or equilibrium) solubility, it is crucial to characterize the solid form present at equilibrium to ensure the data is reproducible and relevant.

Causality in Experimental Design: The potential for polymorphism is why thermodynamic solubility studies often require longer equilibration times. This allows for any solution-mediated transformation from a more soluble, metastable form to the most stable, least soluble form to occur, ensuring a true equilibrium is reached.[17]

Experimental Protocols for Solubility Determination

A robust assessment of a compound's solubility requires well-defined experimental protocols. We present methodologies for determining both kinetic and thermodynamic solubility, which provide different but complementary information.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[18] It measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock solution.[19][20]

Kinetic_Solubility_Workflow Start Start: Compound in DMSO Stock Dispense Dispense DMSO stock into microtiter plate wells Start->Dispense Add_Buffer Add aqueous buffer (e.g., PBS) Dispense->Add_Buffer Incubate Incubate with shaking (e.g., 2 hours at 25°C) Add_Buffer->Incubate Separate Separate solid from solution (Filtration or Centrifugation) Incubate->Separate Quantify Quantify concentration in filtrate/ supernatant (HPLC-UV or UV-Vis) Separate->Quantify End End: Kinetic Solubility Value Quantify->End

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-3-fluoro-2-nitrophenol in 100% DMSO.

  • Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.

  • Phase Separation: Filter the contents of each well through a solubility filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV.[21]

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound and is essential for late-stage drug discovery and formulation development.[22][23] It involves equilibrating an excess of the solid compound in the solvent of interest over an extended period.

Thermodynamic_Solubility_Workflow Start Start: Excess Solid Compound Add_Solvent Add solvent (e.g., buffer, organic solvent) Start->Add_Solvent Equilibrate Equilibrate with agitation (e.g., 24-48 hours at controlled temp.) Add_Solvent->Equilibrate Sample_Timepoints Sample at multiple timepoints (e.g., 24h, 48h) to ensure equilibrium Equilibrate->Sample_Timepoints Separate Separate solid from saturated solution (Centrifugation followed by filtration) Sample_Timepoints->Separate Quantify Quantify concentration in supernatant (HPLC-UV) Separate->Quantify End End: Thermodynamic Solubility Value Quantify->End

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Bromo-3-fluoro-2-nitrophenol to a series of vials containing the desired solvents (e.g., pH 1.2 buffer, pH 7.4 buffer, methanol, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The agitation should be sufficient to keep the solid suspended.

  • Sampling: At designated time points (e.g., 24 and 48 hours), withdraw an aliquot of the suspension.

  • Phase Separation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Dilution and Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method.[14][24] The solubility is considered to be at equilibrium when the concentration does not significantly change between the 24 and 48-hour time points.

Analytical Quantification: HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable technique for quantifying the concentration of 5-Bromo-3-fluoro-2-nitrophenol in solubility samples.[25][26][27]

Example HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV absorbance at a wavelength corresponding to the absorbance maximum of the compound
Quantification Based on a calibration curve prepared from standard solutions of known concentrations

Conclusion and Future Directions

This guide has provided a detailed examination of the solubility characteristics of 5-Bromo-3-fluoro-2-nitrophenol, grounded in fundamental physicochemical principles and supported by robust experimental methodologies. The interplay of its phenolic, nitro, and halogen functional groups dictates a pH-dependent aqueous solubility and a varied profile in organic solvents. For researchers and developers, a thorough understanding and empirical determination of both kinetic and thermodynamic solubility are not merely procedural steps but are critical for making informed decisions that can significantly impact the success of a project. Future work should focus on generating precise experimental solubility data for this compound in a wide array of pharmaceutically and industrially relevant solvents and buffer systems. Furthermore, detailed solid-state characterization is warranted to fully understand the potential influence of polymorphism on its physicochemical behavior.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Future Science. Creation and interpretation of machine learning models for aqueous solubility prediction. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • OCHEM. ALogPS. Available from: [Link]

  • National Institutes of Health. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available from: [Link]

  • ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

  • ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

  • Fiveable. pH and Solubility. Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • PubMed. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Available from: [Link]

  • PubMed. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Available from: [Link]

  • ResearchGate. Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Hansen Solubility Parameters. HSP Basics. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ACS Publications. In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Available from: [Link]

  • ACS Publications. Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Available from: [Link]

  • Scholars Research Library. Combining DFT and QSAR result for predicting the toxicity of a series of substituted phenols. Available from: [Link]

  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Impact of Polymorphism on Drug Formulation and Bioavailability. Available from: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Available from: [Link]

  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? Available from: [Link]

  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available from: [Link]

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A Technical Guide to 5-Bromo-3-fluoro-2-nitrophenol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Bromo-3-fluoro-2-nitrophenol, a halogenated and nitrated phenolic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Nitrophenols in Synthesis

Halogenated nitrophenols are a class of organic intermediates prized for their utility in constructing complex molecular architectures. The presence of nitro, hydroxyl, and halogen functional groups on a benzene ring provides multiple reactive handles for a variety of chemical transformations. Specifically, 5-Bromo-3-fluoro-2-nitrophenol (CAS No. 1807256-50-3) is a trifunctionalized aromatic compound whose strategic arrangement of substituents makes it a valuable precursor for advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][3] The nitro group serves as a versatile functional group that can be readily reduced to an amine or participate in nucleophilic aromatic substitution reactions. The phenolic hydroxyl group allows for etherification or esterification, providing another avenue for molecular elaboration.[1]

This guide will detail the commercial availability of 5-Bromo-3-fluoro-2-nitrophenol, its key physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery programs.

Commercial Availability and Procurement

5-Bromo-3-fluoro-2-nitrophenol is available from several specialized chemical suppliers that cater to the research and development sector. When procuring this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity. The table below lists some of the commercial suppliers for this compound.

SupplierWebsiteCAS NumberAdditional Information
CymitQuimica1807256-50-3Offers various quantities for laboratory use.[4]
Achmem1807256-50-3Provides purity specifications and safety information.[5]
Apollo Scientific1807256-50-3Lists the compound as part of their fluorinated building blocks portfolio.[6]
ChemScene1807256-50-3A supplier of chemical reagents for research and development.[7]
Sigma-Aldrich1807256-50-3A major supplier of chemicals for research and pharmaceutical applications.[8]
ChemicalBook1807256-50-3Provides aggregated information and supplier links.[9]
LookChem[Link]1807256-50-3An online platform connecting chemical buyers and sellers.[10]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 5-Bromo-3-fluoro-2-nitrophenol is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueSource
CAS Number 1807256-50-3[4][5][6][7][8][9][10]
Molecular Formula C₆H₃BrFNO₃[4][5]
Molecular Weight 236.00 g/mol [5][7]
Appearance Solid[4]
Purity Typically ≥97%[4][5]
InChI Key CLCBYQYRMKRPAK-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C(=C1F)[O-])O)Br[5]

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 5-Bromo-3-fluoro-2-nitrophenol is limited, data for the related compound 5-Fluoro-2-nitrophenol (CAS 446-36-6) can provide insights into the expected spectral characteristics.[11][12][13] The presence of the bromine atom in 5-Bromo-3-fluoro-2-nitrophenol would further influence the chemical shifts and coupling constants in its NMR spectra.

Synthetic Pathways

A potential synthetic precursor is 4-bromo-2-fluorophenol. The nitration of this starting material would be a key step. The regioselectivity of the nitration will be directed by the existing substituents on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these directing effects will determine the position of the incoming nitro group.

A general protocol for the nitration of a related compound, 2-bromo-4-fluorophenol, is described in a patent, which can be adapted for this synthesis.[14]

Proposed Experimental Protocol for the Synthesis of 5-Bromo-3-fluoro-2-nitrophenol:
  • Dissolution: Dissolve the starting material, 4-bromo-2-fluorophenol, in a suitable organic solvent such as chloroform or dichloromethane.

  • Preparation of Nitrating Agent: Prepare a mixed acid nitrating agent by combining sulfuric acid and nitric acid, typically in a ratio ranging from 1:3 to 1:8.[14]

  • Nitration Reaction: Cool the solution of the starting material in an ice bath to 0-5 °C. Add the mixed acid dropwise to the cooled solution while maintaining the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over ice water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography or recrystallization to obtain pure 5-Bromo-3-fluoro-2-nitrophenol.

Caption: Proposed synthetic pathway for 5-Bromo-3-fluoro-2-nitrophenol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-3-fluoro-2-nitrophenol lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The three functional groups offer a rich platform for chemical modifications.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline, a common pharmacophore in many drug molecules. This transformation opens up a plethora of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine or bromine atom by a variety of nucleophiles.

Modification of the Phenolic Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated to introduce a wide range of substituents, which can be used to modulate the physicochemical properties of the resulting molecules, such as solubility and lipophilicity.

Caption: Potential synthetic transformations of 5-Bromo-3-fluoro-2-nitrophenol.

The strategic combination of these transformations allows for the efficient generation of diverse molecular scaffolds, which can be screened for biological activity in various therapeutic areas. The general class of nitrophenols has been instrumental in the synthesis of compounds with antimicrobial and enzyme-inhibiting properties.[15][16]

Safety and Handling

As with all nitrophenol compounds, 5-Bromo-3-fluoro-2-nitrophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[5] Generally, nitrophenols are considered toxic and may cause skin and eye irritation.[5]

Conclusion

5-Bromo-3-fluoro-2-nitrophenol is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its trifunctionalized aromatic core provides a robust platform for the synthesis of novel and complex molecules. The commercial availability of this compound, coupled with its rich chemical reactivity, makes it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications will enable scientists to fully exploit its potential in their research endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-nitrophenol: A Versatile Pharmaceutical Intermediate for Advanced Organic Synthesis. [Link]

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. [Link]

  • LookChem. 5-bromo-3-fluoro-2-nitrophenol. [Link]

  • PubChem. 5-Fluoro-2-nitrophenol. [Link]

  • SpectraBase. 5-Fluoro-2-nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-3-fluoro-2-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Synthesis

5-Bromo-3-fluoro-2-nitrophenol (CAS No. 1807256-50-3) is a highly functionalized aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis.[1][2][3] Its unique substitution pattern, featuring a phenolic hydroxyl group, a nitro group, and two different halogen atoms (bromine and fluorine), offers multiple reactive sites for a wide range of chemical transformations. This strategic arrangement of functional groups allows for sequential and regioselective modifications, making it an invaluable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The presence of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of therapeutic agents.[4][5] The nitro group serves as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring, and can be readily converted into an amino group, opening pathways to a variety of heterocyclic scaffolds.[6] The bromine atom is an ideal handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] Finally, the phenolic hydroxyl group can be easily derivatized, for instance, through etherification or esterification.[9][10][11]

This document provides a comprehensive guide to the synthetic utility of 5-Bromo-3-fluoro-2-nitrophenol, detailing its physicochemical properties, synthesis, and key applications with exemplary protocols.

Physicochemical and Safety Data

A summary of the key properties and safety information for 5-Bromo-3-fluoro-2-nitrophenol is provided below.

PropertyValueReference
CAS Number 1807256-50-3[1][2][3]
Molecular Formula C₆H₃BrFNO₃[1][2][3]
Molecular Weight 235.997 g/mol [1]
Appearance Solid[3]
Purity Typically ≥97%[3][12]

Safety Information:

5-Bromo-3-fluoro-2-nitrophenol should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[13]

Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

Two potential synthetic routes for the preparation of 5-Bromo-3-fluoro-2-nitrophenol have been reported. The choice of route may depend on the availability of starting materials.

Protocol 1: Demethylation Route

This protocol involves the demethylation of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene using a strong Lewis acid like boron tribromide.

G cluster_0 Protocol 1: Demethylation Start 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene Reagent Boron tribromide (BBr3) Dichloromethane (DCM) Start->Reagent Step 1 Product 5-Bromo-3-fluoro-2-nitrophenol Reagent->Product Demethylation Conditions 0 - 20 °C, 1h Product->Conditions

Caption: Workflow for the synthesis of 5-Bromo-3-fluoro-2-nitrophenol via demethylation.

Step-by-Step Methodology:

  • Dissolve 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in DCM (typically 1 M) dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature (approx. 20 °C) and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-3-fluoro-2-nitrophenol.

Synthetic Applications and Protocols

The unique arrangement of functional groups in 5-Bromo-3-fluoro-2-nitrophenol allows for a variety of synthetic transformations. The following protocols are representative examples of its potential applications.

Application 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group can be readily alkylated to form ethers. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation to the corresponding phenoxide, which then acts as a potent nucleophile.[10][11]

G cluster_1 Williamson Ether Synthesis Start 5-Bromo-3-fluoro-2-nitrophenol Reagents Base (e.g., K2CO3, NaH) Alkyl Halide (R-X) Start->Reagents Step 1: Deprotonation Solvent Solvent (e.g., DMF, Acetone) Start->Solvent Reagents->Solvent Product 5-Bromo-3-fluoro-2-alkoxy-1-nitrobenzene Reagents->Product Step 2: SN2 Attack G cluster_2 Nitro Group Reduction Start 5-Bromo-3-fluoro-2-nitrophenol Reagents Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Start->Reagents Reduction Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Start->Solvent Product 2-Amino-5-bromo-3-fluorophenol Reagents->Product G cluster_3 Suzuki-Miyaura Cross-Coupling Start 5-Bromo-3-fluoro-2-nitrophenol Reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Start->Reagents Coupling Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) Start->Solvent Product 5-Aryl-3-fluoro-2-nitrophenol Reagents->Product

Sources

Application Notes & Protocols: 5-Bromo-3-fluoro-2-nitrophenol as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal chemistry, offering unique electronic properties and multiple points for diversification. 5-Bromo-3-fluoro-2-nitrophenol emerges as a highly valuable, trifunctionalized building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The presence of a nitro group, a phenolic hydroxyl, and a bromine atom on a fluorinated benzene ring provides a rich platform for a variety of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of the final API, while the other functional groups serve as versatile handles for molecular elaboration.[1]

This guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-3-fluoro-2-nitrophenol and details robust, field-proven protocols for its application in key synthetic transformations relevant to API synthesis. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can adapt and optimize these protocols for their specific synthetic targets.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is critical for safe handling and successful reaction design.

PropertyValueReference
CAS Number 1807256-50-3[2]
Molecular Formula C₆H₃BrFNO₃[3]
Molecular Weight 236.00 g/mol [3]
Appearance Solid (Typical for similar nitrophenols)[4]
Purity ≥97% (Typical commercial grade)[3]
Melting Point Data not available. Similar compounds like 5-Fluoro-2-nitrophenol melt at 34-37 °C.[5]
Solubility Data not available. Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]

Note: As this is a specialized reagent, comprehensive experimental data on properties like melting point and solubility is not widely published. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Synthetic Transformations and Protocols

The true utility of 5-Bromo-3-fluoro-2-nitrophenol lies in the selective manipulation of its three key functional groups. The following sections provide detailed protocols for fundamental transformations that unlock its potential as an API building block.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in many API syntheses, as it introduces a key nucleophilic center. A chemoselective method is required to avoid the reduction of the aryl bromide. Stannous chloride (SnCl₂) in an alcoholic solvent is a well-established and reliable method for this purpose, known for its tolerance of other functional groups like halogens.[6][7]

Protocol 1: Synthesis of 2-Amino-5-bromo-3-fluorophenol

G cluster_main Protocol 1: Nitro Group Reduction A 5-Bromo-3-fluoro-2-nitrophenol B 2-Amino-5-bromo-3-fluorophenol A->B  SnCl₂·2H₂O, Ethanol, 70°C

Caption: Chemoselective reduction of the nitro group.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq) and absolute ethanol.

  • Stir the mixture to dissolve the starting material.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 2-Amino-5-bromo-3-fluorophenol.[8][9]

  • The crude product can be purified by silica gel column chromatography if necessary.

Mechanism & Rationale: The reduction of a nitro group by SnCl₂ is a classic transformation.[7] Tin(II) is a mild reducing agent that, in the presence of a proton source (in this case, ethanol), can selectively reduce the nitro group to an amine through a series of single-electron transfers. This method is particularly advantageous as it does not typically affect aryl halides, preserving the bromine atom for subsequent cross-coupling reactions.[6]

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is an excellent handle for introducing a variety of side chains through etherification. The Williamson ether synthesis is a fundamental and robust method for this purpose, proceeding via an Sₙ2 mechanism.[10][11]

Protocol 2: Synthesis of 5-Bromo-3-fluoro-2-nitro-1-(alkoxy)benzene

G cluster_main Protocol 2: O-Alkylation A 5-Bromo-3-fluoro-2-nitrophenol B 5-Bromo-3-fluoro-2-nitro-1-(alkoxy)benzene A->B  R-X, K₂CO₃, Acetonitrile, 80°C

Caption: Williamson ether synthesis on the phenolic hydroxyl.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

Experimental Protocol:

  • To a dry round-bottom flask, add 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask under a nitrogen atmosphere.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C (or reflux) and monitor by TLC.[12]

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ether.

  • Purify by column chromatography as needed.

Mechanism & Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction.[11] The base (K₂CO₃) deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the ether linkage.[13] The choice of a relatively weak base like K₂CO₃ and a polar aprotic solvent like acetonitrile is common for phenols, especially those activated by electron-withdrawing groups like the nitro group.[12] Primary alkyl halides are the best electrophiles for this reaction to avoid competing elimination reactions.[14]

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a crucial handle for carbon-carbon bond formation, a key strategy for building the core structure of many APIs. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for this purpose, utilizing a palladium catalyst to couple the aryl bromide with a boronic acid or ester.[15][16]

Protocol 3: Synthesis of 5-Aryl-3-fluoro-2-nitrophenol

G cluster_main Protocol 3: Suzuki-Miyaura Coupling A 5-Bromo-3-fluoro-2-nitrophenol B 5-Aryl-3-fluoro-2-nitrophenol A->B  Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C

Caption: C-C bond formation via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

Experimental Protocol:

  • In a round-bottom flask, combine 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03-0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanism & Rationale: The Suzuki-Miyaura coupling catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-fluoro-2-nitrophenol, forming a Pd(II) complex. The electron-withdrawing nitro group can facilitate this step.[1]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[17]

The choice of ligand (in this case, triphenylphosphine, PPh₃) is crucial for stabilizing the palladium catalyst and modulating its reactivity.[18][19]

Integrated Synthetic Workflow

The protocols described above can be strategically combined to build more complex molecules. A hypothetical workflow demonstrates how 5-Bromo-3-fluoro-2-nitrophenol can be elaborated into a more advanced intermediate.

G cluster_workflow Hypothetical API Intermediate Synthesis Workflow Start 5-Bromo-3-fluoro-2-nitrophenol Step1 Protocol 2: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 Alkoxy Derivative Step1->Intermediate1 Step2 Protocol 3: C-C Coupling (Suzuki-Miyaura) Intermediate1->Step2 Intermediate2 Biaryl Ether Derivative Step2->Intermediate2 Step3 Protocol 1: Nitro Reduction (SnCl₂ Reduction) Intermediate2->Step3 Final Advanced API Intermediate (Aminobiaryl Ether) Step3->Final

Caption: Integrated workflow for API intermediate synthesis.

This logical flow, starting with either O-alkylation or C-C coupling followed by the nitro reduction, allows for the systematic construction of diverse molecular architectures from a single, versatile starting material.

Conclusion

5-Bromo-3-fluoro-2-nitrophenol is a potent and versatile building block for the synthesis of APIs. Its trifunctional nature allows for selective and sequential chemical modifications, including chemoselective nitro reduction, O-alkylation, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound. By understanding the underlying mechanisms and rationale for the experimental choices, scientists and drug development professionals can effectively incorporate this valuable intermediate into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 233. Retrieved from [Link]

  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-fluorophenol, 95% Purity, C6H5BrFNO, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved from [Link]

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Reaction of 5-Bromo-3-fluoro-2-nitrophenol with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of 5-Bromo-3-fluoro-2-nitrophenol in Nucleophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth exploration of the reactivity of 5-Bromo-3-fluoro-2-nitrophenol (CAS No. 1807256-50-3) with various nucleophiles. The document elucidates the underlying principles of Nucleophilic Aromatic Substitution (SNAr) as the primary reaction mechanism, detailing the activating effects of the nitro substituent and the regiochemical outcomes of substitution. Detailed, field-tested protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, aimed at researchers, medicinal chemists, and professionals in drug development. The guide emphasizes the causality behind experimental choices, provides systems for reaction monitoring, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of 5-Bromo-3-fluoro-2-nitrophenol

5-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from a unique arrangement of substituents that activate the benzene ring for specific, controlled transformations. The molecule features:

  • An electron-withdrawing nitro group (-NO₂) at C2 , which strongly activates the ring toward nucleophilic attack.[2]

  • A phenolic hydroxyl group (-OH) at C1 , which can be functionalized or can modulate the ring's electronic properties.

  • Two distinct halogen atoms, fluorine at C3 and bromine at C5 , which serve as potential leaving groups.

This combination allows for selective substitution reactions, making it a versatile scaffold for building molecular diversity.

Reaction Principle: The Addition-Elimination (SNAr) Mechanism

The reactions of 5-Bromo-3-fluoro-2-nitrophenol with nucleophiles are governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] Unlike SN1 or SN2 reactions common to alkyl halides, the SNAr pathway is characteristic of electron-deficient aromatic rings and proceeds in two distinct steps.[4]

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks an electron-poor carbon atom on the aromatic ring that bears a leaving group (LG). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken.

  • Elimination (Rearomatization): The leaving group departs with its pair of electrons, and the aromaticity of thering is restored to yield the final substitution product.[7]

The presence of strong electron-withdrawing groups, such as the nitro group, is essential as they stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2][8]

SNAr_Mechanism sub Substrate (Activated Aryl Halide) inter Meisenheimer Complex (Non-aromatic, Stabilized) sub->inter + Nu⁻ nuc Nucleophile (Nu⁻) prod Product inter->prod - LG⁻ (Rearomatization) dummy1 lg Leaving Group (LG⁻) dummy2 dummy1->lg + LG⁻

Caption: General workflow for the SNAr addition-elimination mechanism.

Regioselectivity: The Decisive Role of Substituent Positioning

In 5-Bromo-3-fluoro-2-nitrophenol, the nucleophile can theoretically attack the carbon bearing the fluorine (C3) or the carbon bearing the bromine (C5). However, the reaction is highly regioselective due to the positioning of the activating nitro group.

  • Attack at C3 (Displacing Fluorine): The nitro group is ortho to the C3 position. When a nucleophile attacks C3, the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group. This provides powerful resonance stabilization, making this pathway highly favorable.[6][9]

  • Attack at C5 (Displacing Bromine): The nitro group is meta to the C5 position. The negative charge of the intermediate cannot be delocalized onto the nitro group through resonance.[6] Stabilization is limited to weaker inductive effects.

Consequently, nucleophilic attack occurs almost exclusively at the C3 position, leading to the displacement of the fluoride ion. While counterintuitive in SN2 reactions, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the initial attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[5][10]

Regioselectivity Start 5-Bromo-3-fluoro-2-nitrophenol C5-Br C3-F AttackF Attack at C3-F Start:c3->AttackF Favored Pathway AttackBr Attack at C5-Br Start:c5->AttackBr Disfavored Pathway Stabilization Meisenheimer complex is strongly stabilized by ortho-NO₂ group (Resonance Effect) AttackF->Stabilization NoStabilization Meisenheimer complex is weakly stabilized by meta-NO₂ group (Inductive Effect Only) AttackBr->NoStabilization ProductF Major Product (F is displaced) Stabilization->ProductF ProductBr Minor/No Product NoStabilization->ProductBr Workflow A 1. Reaction Setup (Dry glassware, inert atmosphere) B 2. Reagent Addition (Substrate, Base, Solvent, Nucleophile) A->B C 3. Reaction (Heating, Stirring, TLC Monitoring) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, MP) E->F

Caption: Standardized experimental workflow for SNAr reactions.

Protocol 1: Reaction with O-Nucleophiles (Williamson-type Ether Synthesis)

This protocol describes the synthesis of a substituted aryl ether, a common structural motif in biologically active molecules. The reaction proceeds via deprotonation of an alcohol followed by nucleophilic attack on the activated phenol.

  • Objective: To synthesize 5-Bromo-3-(benzyloxy)-2-nitrophenol.

  • Principle: The phenoxide of benzyl alcohol, generated in situ, acts as the nucleophile, displacing the fluoride atom. This is a variation of the classic Williamson ether synthesis adapted for an electron-poor aryl halide. [11][12] Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-3-fluoro-2-nitrophenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension for 10 minutes at room temperature.

  • Nucleophile Addition: Add benzyl alcohol to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. [12]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality:

  • Base: K₂CO₃ is a sufficiently strong base to deprotonate the alcohol nucleophile (and the starting phenol) but is mild enough to prevent side reactions. Cesium carbonate (Cs₂CO₃) can be used for less reactive alcohols. [12]* Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate without protonating the nucleophile.

Protocol 2: Reaction with N-Nucleophiles (Amine Substitution)

This protocol details the reaction with a secondary amine to form a substituted N-aryl product, a key step in the synthesis of many pharmaceutical agents.

  • Objective: To synthesize 5-Bromo-3-(morpholino)-2-nitrophenol.

  • Principle: The nitrogen atom of morpholine acts as a potent nucleophile, directly attacking the C3 position of the aromatic ring. [13][14] Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Morpholine (2.2 eq)

  • Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Setup: In a round-bottom flask, dissolve 5-Bromo-3-fluoro-2-nitrophenol in ethanol.

  • Nucleophile Addition: Add morpholine to the solution at room temperature. Note: An excess of the amine is used to act as both the nucleophile and the base to neutralize the HF byproduct.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction by TLC. The reaction is often complete in 2-6 hours. For less reactive amines, a higher boiling solvent like NMP or DMSO at temperatures >100 °C may be necessary.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess morpholine.

  • Isolation: Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel.

Causality:

  • Excess Amine: Using an excess of the amine nucleophile serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to quench the hydrofluoric acid formed during the reaction, preventing potential side reactions.

Protocol 3: Reaction with S-Nucleophiles (Thiol Substitution)

This protocol outlines the synthesis of an aryl thioether. Thiolates are excellent nucleophiles for SNAr reactions.

  • Objective: To synthesize 5-Bromo-2-nitro-3-(phenylthio)phenol.

  • Principle: Thiophenol is first converted to the more nucleophilic thiophenolate anion using a base, which then displaces the fluoride. [15] Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Thiophenol (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Thiolate Formation: To a separate flask containing a stirred suspension of sodium hydride in anhydrous THF at 0 °C, slowly add a solution of thiophenol in THF. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes at 0 °C until gas evolution ceases.

  • Setup: In the main reaction flask, dissolve 5-Bromo-3-fluoro-2-nitrophenol in anhydrous THF under a nitrogen atmosphere.

  • Nucleophile Addition: Slowly transfer the freshly prepared sodium thiophenolate solution to the solution of the aryl halide at 0 °C via cannula or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality:

  • Base Selection: NaH is a strong, non-nucleophilic base ideal for the complete and rapid deprotonation of thiols to form the highly reactive thiolate anion. [16]For substrates sensitive to strong bases, K₂CO₃ in DMF can be used, although it may require higher temperatures and longer reaction times.

Summary of Reaction Conditions

The choice of nucleophile, base, and solvent is critical for achieving high yields. The following table summarizes typical conditions.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Product
O-Nucleophile Benzyl AlcoholK₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 1005-Bromo-3-(benzyloxy)-2-nitrophenol
N-Nucleophile MorpholineAmine (excess)EtOH, NMP, DMSO80 - 1505-Bromo-3-(morpholino)-2-nitrophenol
S-Nucleophile ThiophenolNaH, K₂CO₃THF, DMF0 - 25 (NaH) or 80+ (K₂CO₃)5-Bromo-2-nitro-3-(phenylthio)phenol

Safety and Handling

  • 5-Bromo-3-fluoro-2-nitrophenol: Nitrophenols are generally toxic, harmful if swallowed or inhaled, and can cause skin and eye irritation. [17][18]Handle with appropriate PPE, including gloves, safety goggles, and a lab coat, in a chemical fume hood.

  • Solvents: DMF, NMP, and DMSO are skin-penetrating solvents. Avoid direct contact. Anhydrous solvents are reactive with water.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. Potassium carbonate is an irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Haydl, A. M., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega. Retrieved from [Link]

  • Gentry, E. C., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Haydl, A. M., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Bhattacharjee, B., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed Central. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Wang, X., et al. (2021). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2023). New Functionalized Phenoxazines and Phenothiazines. Retrieved from [Link]

  • LookChem. (n.d.). 5-bromo-3-fluoro-2-nitrophenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Eyer, P. (1993). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • Filo. (2022). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Semantic Scholar. (2014). Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. Retrieved from [Link]

  • ChemistryViews. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2016). Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution reactions of nitrothiophens with the 2-Nitropropan-2-ide ion. Retrieved from [Link]

  • Cybulski, M. K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Ethers. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • ACS Publications. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Retrieved from [Link]

  • Preprints.org. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

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Application Note: Protocol for the Regioselective Nitration of Halogenated Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

Nitrated halogenated fluorophenols are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) into a phenol ring already bearing fluorine and other halogen atoms can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. However, the synthesis of these compounds presents a unique set of challenges due to the competing directing effects of the substituents on the aromatic ring, which can lead to a mixture of isomers and potential safety hazards associated with nitration reactions.

This application note provides a detailed protocol for the regioselective nitration of halogenated fluorophenols, focusing on the underlying chemical principles, experimental setup, safety considerations, and analytical characterization. By understanding the causality behind the experimental choices, researchers can adapt and optimize this protocol for a variety of substituted phenols.

Scientific Principles and Mechanistic Insights

The nitration of halogenated fluorophenols proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[2]

The regioselectivity of the reaction—that is, the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the phenolic ring: the hydroxyl (—OH) group, the fluorine (—F) atom, and the other halogen atom(s) (e.g., —Cl, —Br).

  • Hydroxyl Group (—OH): The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3][4] This stabilizes the arenium ion intermediate formed during the attack of the electrophile at the ortho and para positions.[4]

  • Halogens (—F, —Cl, —Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate.[4]

The interplay of these directing effects determines the final product distribution. In most cases, the powerful activating effect of the hydroxyl group will dominate, directing the incoming nitro group to the positions ortho or para to it. The steric hindrance from the existing halogens will also play a crucial role in favoring one isomer over another.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (Halogenated Fluorophenol, HNO₃, H₂SO₄, Solvent) Apparatus Set up Reaction Apparatus (Round-bottom flask, dropping funnel, stirrer, ice bath) Reagents->Apparatus Addition Slow Addition of Nitrating Agent at Low Temperature (0-5 °C) Apparatus->Addition Monitoring Monitor Reaction Progress (TLC or GC-MS) Addition->Monitoring Quench Quench Reaction (Pour onto ice-water) Monitoring->Quench Extraction Extract Product (e.g., with Ethyl Acetate) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Column Chromatography or Recrystallization) Dry->Purify Characterization Characterize Product (NMR, MS, IR) Purify->Characterization Purity Determine Purity (HPLC or GC) Characterization->Purity

Caption: General workflow for the nitration of halogenated fluorophenols.

Detailed Experimental Protocol: Nitration of 2-chloro-4-fluorophenol

This protocol details the nitration of 2-chloro-4-fluorophenol as a representative example. The primary expected product is 2-chloro-4-fluoro-6-nitrophenol, due to the directing effects of the hydroxyl and halogen substituents.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-4-fluorophenol≥98%Sigma-Aldrich
Nitric acid (HNO₃)70% (concentrated)Fisher Scientific
Sulfuric acid (H₂SO₄)98% (concentrated)VWR
Dichloromethane (DCM)AnhydrousAcros Organics
Ethyl acetateACS GradeEMD Millipore
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLabChem
Brine (saturated NaCl solution)LabChem
Anhydrous sodium sulfate (Na₂SO₄)J.T. Baker
Silica gel60 Å, 230-400 meshSorbent Technologies
Deionized water
Ice

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-chloro-4-fluorophenol (10.0 g, 68.2 mmol) in dichloromethane (100 mL).

    • Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Mixture:

    • Caution: This step is highly exothermic and must be performed slowly in a fume hood.

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. This mixture should be prepared fresh before use.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the solution of 2-chloro-4-fluorophenol via the dropping funnel over a period of 30-45 minutes.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition.[5]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the nitrated product should appear.

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.[5]

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated chemical fume hood.[6][7]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield.[7][9]

  • Exothermic Reaction: The mixing of nitric and sulfuric acids, as well as the nitration reaction itself, is highly exothermic.[8] Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of explosive byproducts.

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[9] Avoid contact with combustible materials.

  • Waste Disposal: Quench any residual nitrating mixture carefully with a large amount of ice before neutralization and disposal according to institutional guidelines. Nitric acid waste should not be mixed with other waste streams.[7]

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[6][7] Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) available.

Analytical Characterization

The identity and purity of the synthesized nitrated halogenated fluorophenol should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of regiochemistryThe introduction of the nitro group will cause a downfield shift of the adjacent aromatic protons. The coupling patterns will help to confirm the position of substitution.
¹³C NMR Structural confirmationThe carbon atom bearing the nitro group will show a characteristic chemical shift.
¹⁹F NMR Confirmation of fluorine presence and environmentThe chemical shift of the fluorine atom will be influenced by the presence of the adjacent nitro group.
Mass Spectrometry (MS) Determination of molecular weightThe molecular ion peak corresponding to the nitrated product should be observed.
Infrared (IR) Spectroscopy Functional group analysisCharacteristic strong asymmetric and symmetric stretching vibrations for the nitro group (—NO₂) will be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak should be observed, and the purity can be quantified.[10][11]
Gas Chromatography (GC) Purity determination and reaction monitoringCan be used to assess purity, though derivatization may be necessary for better peak shape and sensitivity.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or allow the reaction to warm slowly to room temperature after the initial cooling period.
Product loss during work-upEnsure complete extraction and minimize transfers.
Formation of Multiple Isomers Insufficient regioselectivityOptimize the reaction temperature; lower temperatures often lead to higher selectivity. Consider alternative nitrating agents or solvent systems.
Dark-colored Reaction Mixture Side reactions or oxidationEnsure the reaction is kept at a low temperature and that the addition of the nitrating agent is slow and controlled.

Conclusion

The nitration of halogenated fluorophenols is a valuable synthetic transformation for accessing compounds with significant potential in drug discovery and materials science. By carefully controlling the reaction conditions, particularly the temperature, and understanding the directing effects of the substituents, a high degree of regioselectivity can be achieved. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed protocol and insights provided in this application note serve as a robust starting point for researchers to successfully synthesize and characterize these important molecules.

References

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Google Patents.
  • Google Patents. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • Google Patents.
  • UNCW Institutional Repository. A study of the regioselectivity in the zeolite-assisted nitration of toluene. [Link]

  • Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • University of California, Los Angeles. NITRIC ACID SAFETY. [Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Google Patents.
  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • Semantic Scholar. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. [Link]

  • Google Patents.
  • SciSpace. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • PubMed Central. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • GOV.UK. Nitric acid - Incident management. [Link]

  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

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The Strategic Integration of Fluorinated Nitrophenols in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacological profiles of therapeutic candidates.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the modulation of a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can translate into significant improvements in pharmacokinetic and pharmacodynamic properties, such as enhanced target selectivity, increased bioavailability, and greater resistance to metabolic degradation.[1][2]

Fluorinated nitrophenols, in particular, have emerged as versatile building blocks and key intermediates in the synthesis of a diverse array of bioactive compounds.[3] The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the strategic placement of a fluorine atom on the phenol ring, imparts unique reactivity and biological activity. This guide provides an in-depth exploration of the applications of fluorinated nitrophenols in medicinal chemistry, complete with detailed protocols for their synthesis and utilization in key biological assays.

Part 1: The Role of Fluorinated Nitrophenols as Pharmaceutical Building Blocks

Fluorinated nitrophenols, such as 5-fluoro-2-nitrophenol and 2-fluoro-4-nitrophenol, serve as crucial starting materials for the synthesis of more complex drug candidates.[3] Their chemical architecture allows for a variety of synthetic transformations, making them highly valuable in the construction of diverse molecular scaffolds for biological screening.[4]

Key Physicochemical Properties and Their Implications:
PropertyImplication in Drug Design
Fluorine Substitution Enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to target proteins.[1][4]
Nitro Group Acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a handle for further chemical modifications.
Phenolic Hydroxyl Group Provides a site for etherification, esterification, and other nucleophilic reactions, allowing for the attachment of various pharmacophores.

Part 2: Synthesis Protocols for Key Fluorinated Nitrophenol Intermediates

The reliable synthesis of high-purity fluorinated nitrophenols is a critical first step in their application. Below are detailed protocols for the preparation of two commonly used isomers.

Protocol 1: Synthesis of 5-Fluoro-2-nitrophenol

This protocol outlines a two-step synthesis starting from 2,4-difluoronitrobenzene.

Workflow Diagram: Synthesis of 5-Fluoro-2-nitrophenol

A 2,4-Difluoronitrobenzene B Ammonolysis (NH3) A->B Step 1 C 5-Fluoro-2-nitroaniline B->C D Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) C->D Step 2 E 5-Fluoro-2-nitrophenol D->E

Caption: A two-step synthetic route to 5-Fluoro-2-nitrophenol.

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

  • To a 500 mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.

  • Initiate stirring and introduce 42.5 g of ammonia gas at a controlled temperature of 35-40°C.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture to 5-10°C with continuous stirring to induce crystallization.

  • Filter the resulting solid to obtain 5-fluoro-2-nitroaniline.

Step 2: Synthesis of 5-Fluoro-2-nitrophenol

  • Dissolve the 5-fluoro-2-nitroaniline obtained in the previous step in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-10°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring at 0-10°C for 0.5-1 hour.

  • Over a period of 1-2 hours, gradually heat the reaction mixture to 90-95°C and maintain this temperature for 1 hour to complete the hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 5-fluoro-2-nitrophenol.

Part 3: Application in Anticancer Drug Discovery

Fluorinated nitrophenols and their derivatives have demonstrated significant potential as anticancer agents.[5][6] For instance, 2-fluoro-4-nitrophenol has been identified as a selective inhibitor of the protein kinase Raf, leading to the inhibition of cancer cell growth in vitro.[3]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effects of a fluorinated nitrophenol derivative on cancer cell lines.

Workflow Diagram: MTT Cell Viability Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for the desired treatment period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated nitrophenol test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated nitrophenol compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 4: Application as Enzyme Inhibitors

The unique electronic nature of fluorinated nitrophenols makes them attractive candidates for the design of enzyme inhibitors.[7] The fluorine atom can enhance binding affinity to the enzyme's active site through favorable interactions.[7]

Protocol 3: In Vitro Kinase Inhibition Assay (Generic HTRF)

This protocol outlines a general method for determining the inhibitory activity of a fluorinated nitrophenol derivative against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Logical Relationship: HTRF Kinase Assay Principle

cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate-Biotin + ATP B Phosphorylated Substrate-Biotin A->B Phosphorylation C Anti-phospho-Antibody-Cryptate B->C D Streptavidin-XL665 B->D E FRET Signal C->E Binding to Phosphorylated Substrate D->E Binding to Phosphorylated Substrate

Caption: Principle of the HTRF kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Biotinylated peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Fluorinated nitrophenol test compound dissolved in DMSO

  • HTRF detection reagents (e.g., anti-phospho-antibody labeled with Europium cryptate and streptavidin-XL665)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the fluorinated nitrophenol compound in DMSO into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its biotinylated substrate in the kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents diluted in the detection buffer. This solution typically contains EDTA to chelate Mg²⁺ and halt the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.

Part 5: Application as Fluorescent Probes

The inherent fluorescence of some nitrophenol derivatives, which can be modulated by the introduction of fluorine, opens up possibilities for their use as fluorescent probes in cellular imaging.[1] These probes can be designed to report on specific cellular events or the presence of certain analytes.

Protocol 4: Live-Cell Imaging with a Fluorinated Nitrophenol-Based Probe

This protocol provides a general framework for using a custom-synthesized fluorinated nitrophenol derivative as a fluorescent probe for live-cell microscopy.

Experimental Workflow: Cellular Imaging with a Fluorescent Probe

A Culture cells on glass-bottom dishes B Prepare a working solution of the fluorescent probe A->B C Incubate cells with the probe for a specified time B->C D Wash cells to remove excess probe C->D E Image cells using a fluorescence microscope D->E F Analyze images to determine probe localization and intensity E->F

Caption: General workflow for live-cell imaging using a fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes

  • Fluorinated nitrophenol-based fluorescent probe

  • Live-cell imaging medium

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to an appropriate confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO and dilute it to the final working concentration in a pre-warmed live-cell imaging medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a time determined by the probe's uptake kinetics (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with a pre-warmed imaging medium to remove any unbound probe.

  • Imaging: Mount the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Acquire images using the appropriate excitation and emission filters for the probe.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and quantify its fluorescence intensity.

Conclusion and Future Perspectives

Fluorinated nitrophenols represent a class of compounds with significant and expanding applications in medicinal chemistry. Their utility as versatile synthetic intermediates, coupled with their potential as bioactive molecules in their own right, ensures their continued importance in the drug discovery and development pipeline. The protocols detailed in this guide provide a practical framework for researchers to harness the potential of these valuable chemical entities. Future research will undoubtedly uncover new synthetic methodologies and novel biological applications for this promising class of fluorinated compounds.

References

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(15), 3442. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258. [Link]

  • National Center for Biotechnology Information. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2542-2553. [Link]

  • Research and Reviews. (n.d.). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of the Phenolic Hydroxyl Group in 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Highly Functionalized Phenol

5-Bromo-3-fluoro-2-nitrophenol is a key intermediate in contemporary drug discovery, offering a synthetically versatile scaffold for the generation of novel molecular entities. The strategic placement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group—provides multiple points for diversification. However, the derivatization of the phenolic hydroxyl group is a non-trivial synthetic challenge due to the compound's unique electronic and steric properties. The cumulative electron-withdrawing effects of the nitro, fluoro, and bromo substituents significantly increase the acidity of the phenolic proton, while the ortho-nitro group introduces considerable steric hindrance and the potential for intramolecular hydrogen bonding. This guide provides a detailed exploration of the chemical principles and practical protocols for the successful derivatization of this challenging substrate, focusing on O-alkylation, O-acylation, and the Mitsunobu reaction.

The Chemical Landscape of 5-Bromo-3-fluoro-2-nitrophenol: Acidity and Steric Hindrance

The reactivity of the phenolic hydroxyl group in 5-bromo-3-fluoro-2-nitrophenol is governed by a delicate interplay of electronic and steric factors. The presence of the nitro group in the ortho position, along with the fluoro and bromo groups, leads to a significant increase in the acidity of the phenol compared to phenol itself (pKa ≈ 10). The pKa of 2-nitrophenol is approximately 7.23, and the additional electron-withdrawing substituents in the target molecule are expected to lower this value further.[1] This enhanced acidity facilitates deprotonation to the corresponding phenoxide, a crucial step in many derivatization reactions.

However, the ortho-nitro group also presents a significant steric barrier, hindering the approach of bulky reagents to the phenolic oxygen. Furthermore, intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group can reduce the availability of the proton for abstraction and decrease the nucleophilicity of the phenoxide.[2][3] Overcoming these challenges requires careful selection of reagents and reaction conditions.

O-Alkylation via Williamson Ether Synthesis: A Classic Approach for a Modern Molecule

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of a phenoxide with an alkyl halide.[4][5][6][7] For an electron-deficient and sterically hindered phenol like 5-bromo-3-fluoro-2-nitrophenol, the choice of base and solvent is critical for achieving high yields.

Protocol for O-Alkylation

Objective: To synthesize the methyl ether of 5-bromo-3-fluoro-2-nitrophenol.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-bromo-3-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but may be less selective.[8]

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity.[4]

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the alkylating agent.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol 5-Bromo-3-fluoro- 2-nitrophenol Phenoxide Potassium Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K₂CO₃ in DMF Base->Phenoxide Product 5-Bromo-3-fluoro-1-methoxy- 2-nitrobenzene Phenoxide->Product SN2 Attack Alkyl_Halide Methyl Iodide Alkyl_Halide->Product Workup Aqueous Workup & Purification Product->Workup Isolation O_Acylation Phenol 5-Bromo-3-fluoro- 2-nitrophenol Product 5-Bromo-3-fluoro-2-nitrophenyl acetate Phenol->Product Nucleophilic Attack Acylating_Agent Acetic Anhydride Intermediate Acylpyridinium Intermediate Acylating_Agent->Intermediate Catalyst Pyridine in DCM Catalyst->Intermediate Intermediate->Product Workup Aqueous Workup & Purification Product->Workup Isolation Mitsunobu_Reaction cluster_reagents Reagents cluster_intermediates Key Intermediates Phenol 5-Bromo-3-fluoro- 2-nitrophenol Alkoxyphosphonium Alkoxyphosphonium Salt Phenol->Alkoxyphosphonium Activation Alcohol Benzyl Alcohol Product Benzyl Ether Product Alcohol->Product Nucleophilic Attack PPh3 Triphenylphosphine Betaine Phosphonium Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Betaine->Alkoxyphosphonium Alkoxyphosphonium->Product Byproducts Triphenylphosphine Oxide + Hydrazine byproduct Alkoxyphosphonium->Byproducts

Sources

Application Notes and Protocols: Reduction of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Amino-5-bromo-3-fluorophenol

The selective reduction of the nitro group in 5-Bromo-3-fluoro-2-nitrophenol to yield 2-Amino-5-bromo-3-fluorophenol is a critical transformation in synthetic organic chemistry. This resulting aminophenol derivative is a highly valuable building block, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the amine, hydroxyl, bromo, and fluoro substituents on the aromatic ring provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the starting material, due to the presence of a nitro group and three electron-withdrawing halogens, makes it an interesting substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] The subsequent reduction to the aniline derivative opens up a vast array of further chemical manipulations.

This guide provides a comprehensive overview of the methodologies for the reduction of 5-Bromo-3-fluoro-2-nitrophenol, with a focus on chemoselectivity and practical application. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed experimental protocols, and provide insights to aid researchers in selecting the optimal conditions for their specific needs.

Challenges in Chemoselectivity

The primary challenge in the reduction of 5-Bromo-3-fluoro-2-nitrophenol lies in achieving high chemoselectivity. The presence of a bromine atom on the aromatic ring introduces the risk of hydrodebromination, particularly under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).[2] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the selective reduction of the nitro group while preserving the carbon-bromine bond.

Methodology Selection: A Comparative Analysis

Several methods are available for the reduction of aromatic nitro compounds. The choice of method depends on factors such as the presence of other functional groups, scalability, cost, and safety considerations.[3][4]

MethodReducing Agent/SystemAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney NickelHigh efficiency, clean reaction.Potential for dehalogenation, requires specialized equipment for handling hydrogen gas.[2]
Metal/Acid Reduction Fe / NH₄Cl or SnCl₂ / HClCost-effective, high functional group tolerance.[5][6][7]Can generate significant metal waste, workup can be tedious.[6][8]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Mild conditions, good chemoselectivity.[9][10]Can require aqueous solvent systems, which may pose solubility issues.
Transfer Hydrogenation Pd/C, Ammonium formate or Hydrazine hydrateAvoids the use of high-pressure hydrogen gas.[11][12][13]Catalyst cost, potential for side reactions.

For 5-Bromo-3-fluoro-2-nitrophenol, methods that minimize the risk of dehalogenation are preferred. Therefore, metal/acid reductions and dithionite reductions are often the methods of choice.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fe/NH₄Cl Reduction

The reduction of aromatic nitro compounds with iron metal in the presence of an electrolyte like ammonium chloride is a classic and robust method.[14][15][16] The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group. The ammonium chloride acts as a proton source and facilitates the reaction.

DOT Script for Fe/NH₄Cl Reduction Mechanism

G cluster_0 Reaction Pathway Ar-NO2 5-Bromo-3-fluoro-2-nitrophenol Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO + Fe, H+ Fe Fe(0) Fe_oxides Iron Oxides Fe->Fe_oxides Oxidation NH4Cl NH4Cl (Proton Source) Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH + Fe, H+ Ar-NH2 2-Amino-5-bromo-3-fluorophenol Ar-NHOH->Ar-NH2 + Fe, H+

Caption: Proposed mechanism for the Fe/NH₄Cl reduction of a nitroarene.

Sodium Dithionite Reduction

Sodium dithionite is a versatile and mild reducing agent.[9][10] In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[9] The reduction proceeds via a single-electron transfer mechanism.[9][17]

DOT Script for Sodium Dithionite Reduction Mechanism

G cluster_1 Reaction Pathway Na2S2O4 Sodium Dithionite SO2_radical SO2 Radical Anion Na2S2O4->SO2_radical Equilibrium NaHSO3 Sodium Bisulfite SO2_radical->NaHSO3 Oxidation Ar-NO2 5-Bromo-3-fluoro-2-nitrophenol Intermediates Nitroso/Hydroxylamine Ar-NO2->Intermediates + SO2 Radical Anion Ar-NH2 2-Amino-5-bromo-3-fluorophenol Intermediates->Ar-NH2 Further Reduction

Caption: Simplified mechanism of nitro group reduction by sodium dithionite.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is a robust and scalable method for the reduction of 5-Bromo-3-fluoro-2-nitrophenol.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite or a similar filter aid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 ethanol:water).

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-bromo-3-fluorophenol.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

DOT Script for Fe/NH₄Cl Experimental Workflow

G cluster_2 Experimental Workflow Start Combine Reactants: Substrate, Fe, NH4Cl, EtOH/H2O Reflux Heat to Reflux (70-80 °C) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract Extract with Ethyl Acetate Concentrate1->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate2 Concentrate to Yield Product Dry->Concentrate2 Purify Purify (Optional) Concentrate2->Purify

Caption: Step-by-step workflow for the Fe/NH₄Cl reduction.

Protocol 2: Reduction using Sodium Dithionite

This method offers a milder alternative to the iron-based reduction.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in a suitable organic solvent (e.g., DCM or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Add the aqueous sodium dithionite solution to the vigorously stirred solution of the nitro compound. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction if using DCM.

  • Stir the biphasic mixture at room temperature and monitor the reaction progress by TLC. The reaction may be gently heated (e.g., to 40 °C) to increase the rate.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Safety Precautions

  • Exothermic Reactions: The reduction of nitro compounds can be exothermic. It is crucial to control the rate of addition of reagents and to have adequate cooling available, especially for larger-scale reactions.[5]

  • Handling Reagents: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the tin-based reductions, according to institutional guidelines.

Conclusion

The reduction of 5-Bromo-3-fluoro-2-nitrophenol to 2-Amino-5-bromo-3-fluorophenol is a key synthetic transformation. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can achieve high yields of the desired product while maintaining the integrity of the other functional groups. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and other applications.

References

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (2005). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • ACS Publications. (1990). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]

  • ResearchGate. (2010). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • RSC Publishing. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? Retrieved from [Link]

  • ACS Publications. (2021). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • INIS-IAEA. (2017). Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Semantic Scholar. (2020). Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. Retrieved from [Link]

  • Taylor & Francis Online. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (1963). Catalytic hydrogenation of nitrophenol.
  • RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Beilstein Journals. (2014). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Retrieved from [Link]

  • RSC Publishing. (2019). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. This document provides detailed protocols and mechanistic insights for conducting palladium-catalyzed cross-coupling reactions with the versatile building block, 5-Bromo-3-fluoro-2-nitrophenol. The protocols outlined herein are designed to be robust and adaptable, providing a strong foundation for the synthesis of a diverse array of substituted aromatic compounds.

Introduction: The Synthetic Utility of 5-Bromo-3-fluoro-2-nitrophenol

5-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group, offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the reactivity of the aryl bromide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in such reactions is I > Br > Cl > F, positioning the carbon-bromine bond as the primary site for oxidative addition to a palladium(0) catalyst.[1]

This guide will focus on providing detailed protocols for three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki coupling, and the Sonogashira coupling. Each section will provide a step-by-step protocol, a discussion of the underlying mechanism, and key considerations for reaction optimization.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The generalized catalytic cycle for these reactions, which was the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[3][4]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[5][6] The reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[7]

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoro-2-nitrophenol with Phenylboronic Acid

This protocol describes a general procedure for the coupling of 5-Bromo-3-fluoro-2-nitrophenol with phenylboronic acid.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
5-Bromo-3-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00236 mg1.0 mmol
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2 mmol
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.6441 mg0.05 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.0 mmol
1,4-DioxaneC₄H₈O₂88.118 mL-
WaterH₂O18.022 mL-

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-fluoro-2-nitrophenol (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling sterically hindered and electron-deficient aryl halides. The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.[6]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.

Part 2: Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4][10] This reaction is particularly useful for the synthesis of substituted alkenes.

Protocol 2: Heck-Mizoroki Coupling of 5-Bromo-3-fluoro-2-nitrophenol with Styrene

This protocol provides a general method for the arylation of styrene with 5-Bromo-3-fluoro-2-nitrophenol.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
5-Bromo-3-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00236 mg1.0 mmol
StyreneC₈H₈104.15156 mg (0.17 mL)1.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5011.2 mg0.05 mmol
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.3730.4 mg0.1 mmol
Triethylamine (Et₃N)C₆H₁₅N101.19202 mg (0.28 mL)2.0 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-

Procedure:

  • In a dry Schlenk tube, combine 5-Bromo-3-fluoro-2-nitrophenol (236 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add N,N-dimethylformamide (DMF) (10 mL), styrene (0.17 mL, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the substituted stilbene derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic catalyst system for the Heck reaction.[11] The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.[12]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, as it effectively dissolves the reactants and catalyst.[11]

Caption: Key components of Suzuki, Heck, and Sonogashira cross-coupling reactions.

Part 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]

Protocol 3: Sonogashira Coupling of 5-Bromo-3-fluoro-2-nitrophenol with Phenylacetylene

This protocol outlines a general procedure for the alkynylation of 5-Bromo-3-fluoro-2-nitrophenol.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
5-Bromo-3-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00236 mg1.0 mmol
PhenylacetyleneC₈H₆102.14123 mg (0.13 mL)1.2 mmol
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9035 mg0.05 mmol
Copper(I) Iodide (CuI)CuI190.4510 mg0.05 mmol
Diisopropylamine (DIPA)C₆H₁₅N101.19202 mg (0.28 mL)2.0 mmol
Tetrahydrofuran (THF)C₄H₈O72.1110 mL-

Procedure:

  • To a stirred solution of 5-Bromo-3-fluoro-2-nitrophenol (236 mg, 1.0 mmol) in degassed tetrahydrofuran (THF) (10 mL) in a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and copper(I) iodide (10 mg, 0.05 mmol).

  • To this mixture, add phenylacetylene (0.13 mL, 1.2 mmol) followed by diisopropylamine (DIPA) (0.28 mL, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired aryl alkyne.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13][15]

  • Base: Diisopropylamine serves as both the base and, in some cases, the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[15]

  • Solvent: THF is a suitable solvent that dissolves the reactants and catalyst system effectively.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-purity catalyst. Pre-catalysts may require activation.
Insufficiently anhydrous/anaerobic conditionsUse properly dried solvents and glassware. Thoroughly degas the reaction mixture.
Inappropriate base or ligandScreen a variety of bases (e.g., Cs₂CO₃, K₃PO₄) and ligands (e.g., XPhos, SPhos for Suzuki).
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a lower catalyst loading or a different palladium precursor.
Dehalogenation of the starting materialUse a milder base or lower reaction temperature.
Polymerization of the alkyne (Sonogashira)Ensure strict anaerobic conditions and use a slight excess of the alkyne.
Difficulty in Product Isolation Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.
Product is highly polarUse a more polar eluent system for column chromatography.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the successful implementation of palladium-catalyzed cross-coupling reactions with 5-Bromo-3-fluoro-2-nitrophenol. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this versatile building block to synthesize a wide range of novel and complex molecules for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.

References

  • Vertex AI Search. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling: A Technical Guide.
  • BenchChem. (2025). Benchmarking 5-Bromo-3-chloro-2-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023, November 28). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 16). Heck reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • University of Rochester. (n.d.). Heck Reaction. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene.
  • National Center for Biotechnology Information. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 5-Bromo-3-fluoro-2-nitrophenol. This compound is a critical intermediate in various synthetic pathways within pharmaceutical research and development. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile/water mixture, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the strong chromophoric properties of the nitroaromatic analyte. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Introduction and Scientific Rationale

5-Bromo-3-fluoro-2-nitrophenol (CAS No. 1807256-50-3) is a halogenated nitrophenol derivative.[2][3] The accurate determination of its purity and concentration is paramount for ensuring the quality and consistency of downstream processes in drug synthesis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

The structural characteristics of the analyte—a polar phenolic group, a nonpolar bromofluoro-substituted benzene ring, and a UV-active nitro group—dictate the logic of the chromatographic approach. A reversed-phase method, where the stationary phase is nonpolar (C18) and the mobile phase is polar, is the ideal choice for retaining and separating such a molecule.[5]

A critical parameter in the analysis of ionizable compounds like phenols is the mobile phase pH. The hydroxyl group of 5-Bromo-3-fluoro-2-nitrophenol has an estimated pKa of approximately 5.75.[6] To achieve reproducible retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is accomplished by maintaining a mobile phase pH that is at least two units below the analyte's pKa. Therefore, a pH of 3.0 was selected to ensure the analyte remains in its neutral, protonated form. This detailed protocol provides a self-validating system, grounded in established chromatographic principles and regulatory standards.[7][8]

Experimental Workflow and Design

The overall process for establishing this analytical method follows a logical progression from initial development and optimization to comprehensive validation and implementation for routine analysis.

HPLC_Workflow cluster_0 cluster_1 cluster_2 A Step 1: Method Development B Analyte Characterization (pKa, UV Spectrum) A->B C Selection of Column & Mobile Phase A->C D Optimization of Conditions (pH, % Organic, Flow Rate) A->D E Step 2: Method Validation (ICH Q2) D->E Optimized Method F System Suitability Specificity Linearity & Range E->F G Accuracy & Precision LOD & LOQ Robustness E->G H Step 3: Routine Analysis G->H Validated Method I Sample Preparation H->I J Data Acquisition & Processing H->J K Quantification & Reporting H->K

Figure 1: Logical workflow for HPLC method development and validation.

Materials and Instrumentation

Reagents and Chemicals
  • 5-Bromo-3-fluoro-2-nitrophenol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (Deionized, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Chromatographic Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing)
Mobile Phase Isocratic: Acetonitrile / 25 mM Phosphate Buffer pH 3.0 (55:45 v/v)
pH Adjustment With 85% Orthophosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes

Detailed Protocols

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Mobile Phase: Mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 5-Bromo-3-fluoro-2-nitrophenol reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified. This is a mandatory step to ensure the system is fit for its intended purpose, as outlined in USP General Chapter <621>.[7][9]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

Acceptance Criteria:

SST Parameter Acceptance Limit
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol (per ICH Q2(R2))

The developed method was fully validated to demonstrate its suitability for the quantitative determination of 5-Bromo-3-fluoro-2-nitrophenol.[1][10]

Specificity
  • Purpose: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Procedure: A solution of the diluent (blank) and a sample of the analyte spiked with known related substances were injected. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak should be free from co-elution with any other component and pass peak purity analysis if a DAD is used.

Linearity and Range
  • Purpose: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[11]

  • Procedure: A series of at least five standard solutions covering the range of 1-100 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Six individual preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Small changes were made to key parameters, and the effect on system suitability was observed.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Acceptance Criteria: All system suitability criteria must be met under all tested variations.

Conclusion

This application note details a specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 5-Bromo-3-fluoro-2-nitrophenol. The isocratic method is straightforward and allows for a rapid run time, making it suitable for high-throughput analysis in a quality control environment. The comprehensive validation protocol confirms that the method is fit for its intended purpose and adheres to the stringent requirements of the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][7][12]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][9]

  • DSDP Analytics. USP <621> Chromatography. [Link][8]

  • LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link][5]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link][13]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link][14]

  • ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • American Chemical Society. Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. [Link][4]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][15]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link][16]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][11]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]

  • LookChem. 5-bromo-3-fluoro-2-nitrophenol. [Link][2]

  • PubChem. 5-Fluoro-2-nitrophenol. [Link]

  • Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link][17]

  • PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • PubChem. 5-Bromo-3-chloro-2-fluorophenol. [Link]

  • YouTube. (2022). HPLC Method Development Step by Step. [Link]

  • PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]

  • PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Link]

  • ResearchGate. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link][18]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BFNP-2026-01

Introduction: Welcome to the technical support guide for 5-Bromo-3-fluoro-2-nitrophenol (CAS No. 1807256-50-3)[1]. This molecule is a highly functionalized aromatic compound, making it a valuable intermediate in the synthesis of complex pharmaceuticals and novel chemical entities. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups provides multiple reactive handles but also presents unique challenges in purification. High purity is essential to ensure the reliability and reproducibility of downstream applications.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested advice for purifying crude 5-Bromo-3-fluoro-2-nitrophenol. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and adapt these methods to your specific experimental context.

Core Purification Principles for 5-Bromo-3-fluoro-2-nitrophenol

The purification strategy for this compound is primarily dictated by its polarity and the nature of expected impurities. The phenol and nitro groups make the molecule significantly polar, allowing for strong interactions with polar stationary phases like silica gel. Potential impurities often include regioisomers from the nitration step or unreacted starting materials. The choice between recrystallization and chromatography depends on the impurity profile of your crude material.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue and fails to solidify. How can I proceed with purification?

Answer: This phenomenon, known as "oiling out," occurs when a compound separates from the solution at a temperature above its melting point or when high levels of impurities depress the melting point significantly.[3]

  • Immediate Action:

    • Re-dissolve: Gently heat the mixture and add more of the "soluble" solvent to bring the oil back into solution.

    • Slow Cooling: The key to crystallization is slow, controlled cooling. Rapid cooling encourages oiling out.[3] Ensure the flask is well-insulated (e.g., place it on a cork ring or paper towels) and allow it to cool to room temperature undisturbed before moving to an ice bath.[4]

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • If Oiling Persists: This indicates a high impurity load. At this point, direct crystallization is inefficient. You should proceed with column chromatography to remove the bulk of the impurities. The resulting partially purified fractions can then be combined and subjected to recrystallization for final polishing.

Question 2: After recrystallization, my product yield is extremely low. What are the common causes and solutions?

Answer: Low yield is a frequent issue in recrystallization. The cause can usually be traced to one of several factors:

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude product.[5] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: To recover the product, you can boil off some of the solvent to re-establish a saturated solution and attempt the cooling process again. For future attempts, add the hot solvent in small portions until the solute just dissolves.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[3]

    • Solution: Use a pre-heated funnel and flask for the filtration and keep the solution at or near its boiling point. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] If the compound has moderate solubility at room temperature, significant losses are inevitable.

    • Solution: Perform a thorough solvent screen before committing to a large-scale recrystallization. Test solubility in a range of solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixed solvent systems like ethanol/water or dichloromethane/hexane).

Question 3: My TLC plate shows multiple spots that are very close together, even after column chromatography. How can I improve the separation?

Answer: Poor separation of spots with similar Rf values indicates that the components have very similar polarities, a common issue with regioisomers.

  • Optimize TLC & Column Conditions:

    • Solvent System Polarity: Fine-tune the polarity of your mobile phase. For silica gel chromatography of polar compounds like nitrophenols, a common mobile phase is a hexane/ethyl acetate or dichloromethane/hexane mixture.[7][8] To increase separation (lower the Rf values and increase the ∆Rf), decrease the proportion of the more polar solvent (e.g., move from 7:3 hexane/ethyl acetate to 9:1).

    • Try Different Solvents: Sometimes, changing the solvent system entirely can alter selectivity. For example, substituting ethyl acetate with diethyl ether or acetone can change the specific interactions with the silica and your compounds, potentially improving separation.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mobile phase to elute the less polar impurities, then gradually increase the polarity to elute your target compound and then the more polar impurities.[2]

  • Advanced Techniques: If chromatographic optimization fails, you may need to consider derivatization. For example, the phenolic hydroxyl group can be converted to an ester or ether. This changes the molecule's polarity and may allow for easier separation from the isomeric impurities. The protecting group can then be removed after purification.

Question 4: The final product is a pale yellow solid, but the literature suggests it should be colorless. How can I remove colored impurities?

Answer: A persistent yellow or brownish hue often indicates the presence of highly conjugated or oxidized impurities.

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color.[3]

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a micro-spatula tip is often enough). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently. Swirl the hot mixture for a few minutes.

    • Removal: Remove the charcoal via a hot filtration through a fluted filter paper or a small plug of Celite in a pipette. The filtrate should be colorless. Then, proceed with the cooling and crystallization steps as usual.

    • Caution: Using too much charcoal can lead to significant product loss, as it can also adsorb your target compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying crude 5-Bromo-3-fluoro-2-nitrophenol: recrystallization or column chromatography?

A1: The choice depends on the purity of your crude material, which should be assessed by TLC or ¹H NMR.

  • Recrystallization is the preferred method if the crude product is relatively pure (>85-90%) with only minor impurities. It is faster, more cost-effective, and easier to scale up.[2]

  • Column Chromatography is necessary when the crude product is a complex mixture containing multiple byproducts or impurities with polarities similar to the product. It offers superior separation power for challenging mixtures.

The following diagram outlines a decision-making workflow.

G start Start: Crude 5-Bromo-3-fluoro-2-nitrophenol assess Assess Purity (TLC or 1H NMR) start->assess decision Complex Mixture or Multiple Close Spots? assess->decision column Column Chromatography decision->column Yes recryst Recrystallization decision->recryst No analyze Analyze Purity of Isolated Product column->analyze recryst->analyze analyze->decision Purity Insufficient end Pure Product (>99%) analyze->end

Caption: Purification method selection workflow.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or cold temperatures.[9] Given the polar nature of 5-Bromo-3-fluoro-2-nitrophenol, good starting points for screening include:

  • Single Solvents: Alcohols (ethanol, isopropanol), toluene, or ethyl acetate.

  • Mixed Solvent Systems: These are often very effective. A common approach is to dissolve the compound in a minimal amount of a "soluble" solvent (e.g., ethanol, acetone) at its boiling point, and then add a "less soluble" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy. A few drops of the "soluble" solvent are then added to restore clarity before allowing the solution to cool.[10]

Solvent SystemPolarityComments
Ethanol/WaterHighA classic choice for polar compounds. Dissolve in hot ethanol, add hot water until turbidity appears.
Dichloromethane/HexaneMediumGood for moderately polar compounds. Dissolve in DCM, add hexane as the anti-solvent.
TolueneLowMay work if impurities are highly polar. Tends to have a steep solubility curve.

Q3: What analytical techniques are recommended to confirm the final purity?

A3: A combination of techniques is recommended to provide a comprehensive assessment of purity.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can identify proton-containing impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis. Purity is often reported as the area percentage of the main peak. A C18 reverse-phase column with a mobile phase like acetonitrile/water is a good starting point.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (235.99 g/mol )[1]. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[11]

Q4: What are the primary safety precautions when handling 5-Bromo-3-fluoro-2-nitrophenol?

A4: Substituted nitrophenols should be handled with care. Based on data for analogous compounds, 5-Bromo-3-fluoro-2-nitrophenol is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[13][14]

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid creating and inhaling dust.

  • Consult the Safety Data Sheet (SDS) from your supplier for specific handling and disposal information.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is suitable for crude material that is estimated to be >85% pure.

  • Dissolution: Place 1.0 g of crude 5-Bromo-3-fluoro-2-nitrophenol into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add approximately 5 mL of 95% ethanol and heat the mixture to a gentle boil on a stirrer hotplate.

  • Continue adding ethanol in small portions (0.5-1.0 mL) until the solid completely dissolves. Note the total volume of ethanol used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with vigorous stirring until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical technique (NMR, HPLC).

Protocol 2: Purification by Column Chromatography

This protocol is designed for complex crude mixtures where recrystallization is ineffective.

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation prep_col 1. Prepare Column: Slurry pack silica gel in hexane. prep_sample 2. Prepare Sample: Dissolve crude product in minimal DCM. Adsorb onto a small amount of silica gel. prep_col->prep_sample load 3. Load Sample: Carefully add the sample-silica mixture to the top of the column. prep_sample->load elute 4. Elute with Gradient: Start with 100% Hexane. Gradually increase Ethyl Acetate (e.g., 2%, 5%, 10%, 20%). load->elute collect 5. Collect Fractions: Collect eluent in test tubes. elute->collect analyze 6. Analyze by TLC: Spot fractions on a TLC plate to identify those containing the pure product. collect->analyze combine 7. Combine & Evaporate: Combine pure fractions and remove solvent via rotary evaporation. analyze->combine final 8. Final Product combine->final

Caption: Workflow for column chromatography purification.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude 5-Bromo-3-fluoro-2-nitrophenol in a minimal amount of dichloromethane (DCM). In a separate beaker, add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and then add your DCM solution. Remove the solvent by rotary evaporation to get a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Elution: Carefully add the sample-adsorbed silica to the top of the column. Begin eluting with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). The optimal gradient will depend on the specific impurities.[2]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with the same solvent system to identify which fractions contain the pure product. The product, being polar, will elute later than non-polar impurities.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-3-fluoro-2-nitrophenol.

References

  • UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Retrieved from [Link]

  • Bartleby. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report. Retrieved from [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube. Retrieved from [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Al-Ani, F. H., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health. Retrieved from [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. Retrieved from [Link]

  • LookChem. (n.d.). 5-bromo-3-fluoro-2-nitrophenol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Process for the purification of p-nitrophenol. (n.d.). Google Patents.
  • Li, Y., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. Retrieved from [Link]

  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-3-fluoro-5-nitrophenol | CAS#:945971-14-2. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
  • Li, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 5-Bromo-3-fluoro-2-nitrophenol, which is typically achieved via the electrophilic nitration of 5-bromo-3-fluorophenol.

Q1: My overall yield of 5-Bromo-3-fluoro-2-nitrophenol is consistently low. What are the primary factors I should investigate?

Low yields are a frequent issue in electrophilic aromatic substitutions on highly substituted rings. The causes can be multifaceted, ranging from incomplete reactions to product loss during workup.[1]

  • Incomplete Reaction: The aromatic ring of 5-bromo-3-fluorophenol is deactivated by the inductive effects of the fluorine and bromine atoms, even though the hydroxyl group is a strong activator.[2][3] This deactivation can lead to a sluggish or incomplete reaction.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can promote byproduct formation.[4] A more potent nitrating system, such as fuming nitric acid or a mixture of nitric acid with a stronger acid like sulfuric acid, can also drive the reaction to completion.[5]

  • Sub-optimal Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, promoting the formation of oxidation byproducts and di-nitrated species, which appear as dark, tarry substances.[6]

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.[4] Use an ice/salt bath for efficient cooling and ensure slow, dropwise addition of the acid mixture.

  • Product Loss During Workup: The phenolic product has some solubility in the aqueous phase, especially if the pH is not controlled. Furthermore, improper extraction techniques can lead to significant material loss.[1]

    • Solution: After quenching the reaction with ice water, ensure the aqueous solution is sufficiently acidic (pH ~1-2) before extraction to suppress the phenoxide form. Extract multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Meticulously rinse all glassware to recover all product.[1]

Q2: I am observing significant amounts of isomeric byproducts. How can I improve the regioselectivity to favor the 2-nitro isomer?

Regioselectivity is governed by the competing directing effects of the substituents on the aromatic ring. In 5-bromo-3-fluorophenol, you have:

  • -OH group: A powerful ortho, para-director.

  • -Br and -F groups: Weak ortho, para-directors and deactivators.[2]

The primary sites for nitration are the positions ortho and para to the strongly activating hydroxyl group: C2, C4, and C6.

  • C6 Position: This position is sterically hindered by the adjacent bromine atom at C5.

  • C4 Position: While electronically activated, it is flanked by two substituents (F at C3 and Br at C5), creating some steric hindrance.

  • C2 Position: This position is ortho to the hydroxyl group and is the most sterically accessible activated position.

Therefore, the 2-nitro isomer is the kinetically favored product.[7] However, harsh reaction conditions can overcome these subtle differences, leading to a mixture of isomers.

  • Solution: To maximize selectivity, use milder reaction conditions. Low temperatures (0-5 °C) and controlled, slow addition of the nitrating agent are crucial.[4] Using a less aggressive nitrating system, like nitric acid in acetic acid, can also improve selectivity compared to a stronger sulfuric acid mixture.[7]

Q3: My reaction mixture turns dark brown or black, resulting in a tarry crude product. What is happening and how can I prevent it?

The formation of dark, insoluble tars is a classic sign of oxidative side reactions. Phenols are highly susceptible to oxidation, especially under strong acidic and nitrating conditions.[4][6]

  • Cause: The nitric acid acts not only as a source of the nitronium ion but also as a powerful oxidizing agent. At elevated temperatures or high concentrations, it will oxidize the electron-rich phenol ring, leading to polymerization and decomposition products.[6]

  • Prevention:

    • Strict Temperature Control: This is the most critical factor. Keep the reaction temperature below 5 °C during the addition of the nitrating agent.

    • Slow & Controlled Addition: Add the nitrating agent dropwise with vigorous stirring. This ensures that localized "hot spots" do not form in the reaction mixture, dissipating heat effectively.

    • Dilute Solutions: Using more dilute solutions can help manage the exothermicity of the reaction.[6]

    • Alternative Nitrating Agents: For particularly sensitive substrates, consider using milder nitrating agents, such as generating nitrous acid in situ from sodium nitrite, followed by an oxidation step.[6]

Data & Workflow Visualization

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

G Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction (Check TLC/LCMS) check_yield->incomplete_rxn Yes workup_loss Product Loss During Workup check_yield->workup_loss Yes check_tar Dark/Tarry Mixture? check_purity->check_tar Yes purify Proceed to Purification check_purity->purify No isomers Isomeric Impurities check_tar->isomers No oxidation Oxidation of Phenol check_tar->oxidation Yes solve_incomplete Action: - Increase reaction time - Use stronger nitrating agent incomplete_rxn->solve_incomplete solve_workup Action: - Adjust pH before extraction - Use more extraction cycles - Rinse all glassware workup_loss->solve_workup solve_isomers Action: - Lower reaction temperature - Slow down reagent addition - Use milder nitrating agent isomers->solve_isomers solve_tar Action: - Maintain temp < 5°C - Add nitrating agent slowly - Use more dilute solution oxidation->solve_tar solve_incomplete->purify solve_workup->purify solve_isomers->purify solve_tar->start Retry Synthesis end High Yield & Purity Achieved purify->end

Caption: Troubleshooting Decision Tree.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 5-bromo-3-fluorophenol follows a classic electrophilic aromatic substitution (EAS) mechanism.[7][8]

ReactionMechanism Nitration Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Aromatic 5-bromo-3-fluorophenol Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + NO₂⁺ Product 5-Bromo-3-fluoro-2-nitrophenol Sigma->Product + H₂O H3O_plus H₃O⁺

Caption: The three key stages of electrophilic nitration.

Detailed Experimental Protocol

This protocol is a representative method for the nitration of 5-bromo-3-fluorophenol. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Reagent Data & Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.Amount
5-Bromo-3-fluorophenolC₆H₄BrFO191.001.0(e.g., 10.0 g)
Nitric Acid (70%)HNO₃63.011.1(e.g., 4.9 mL)
Sulfuric Acid (98%)H₂SO₄98.082.0(e.g., 10.8 mL)
DichloromethaneCH₂Cl₂84.93-(as solvent)
Step-by-Step Methodology
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-bromo-3-fluorophenol (1.0 eq.) in dichloromethane (10 mL per gram of phenol).

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (2.0 eq.) to concentrated nitric acid (1.1 eq.) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [5]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture onto crushed ice (approx. 100 g per 10 g of starting material) with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a yellow-orange solid, can be purified by either recrystallization or column chromatography.

    • Recrystallization: A solvent system like ethanol/water or hexane/ethyl acetate is a good starting point.[9]

    • Column Chromatography: Use silica gel with a gradient elution of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20).

Analytical Characterization

For reaction monitoring and final product characterization, HPLC is a suitable technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[10]
Mobile Phase Acetonitrile and water (both with 0.1% formic acid), gradient elution.[11]
Detector Photodiode Array (PDA) or UV-Vis (detection at ~260 nm).[10]
Sample Prep Dilute a small aliquot of the reaction mixture or final product in acetonitrile/water.

References

  • BenchChem (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • BenchChem (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • BenchChem. 4-Bromo-3-fluoro-2-nitrophenol.
  • Blog (2025). What are the nitration reactions of Fluorobenzohydroxy Acid?
  • Google Patents (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • BenchChem (2025). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem (2025). Side reactions in the nitration of phenols and their prevention.
  • BenchChem (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • BenchChem (2025). Comparative Analysis of Analytical Methods for the Quantification of 3-Fluoro-2-vinylphenol.

Sources

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Bromo-3-fluoro-2-nitrophenol and what are the key challenges?

The most plausible and commonly employed synthetic route is the electrophilic nitration of a suitable bromofluorophenol precursor. A logical starting material would be 4-bromo-2-fluorophenol due to its commercial availability. The primary challenge in this synthesis is controlling the regioselectivity of the nitration and minimizing the formation of unwanted side products. The phenol ring is highly activated by the hydroxyl group, making it susceptible to over-nitration and oxidation under harsh reaction conditions.[1][2]

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark, tarry materials is a classic sign of oxidative decomposition of the phenol starting material.[2][3] Nitric acid is a potent oxidizing agent, and phenols are easily oxidized, leading to complex polymerization and the formation of benzoquinone derivatives, which are often colored.[4]

To mitigate this:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath.

  • Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the phenol solution with vigorous stirring to dissipate heat effectively.

  • Milder Nitrating Agents: Consider using dilute nitric acid instead of a concentrated mixture with sulfuric acid. This reduces the oxidative potential of the reaction medium.

Q3: My final product is a mixture of isomers. How can I improve the selectivity for 5-Bromo-3-fluoro-2-nitrophenol?

Achieving high regioselectivity in the nitration of substituted phenols depends on carefully balancing the directing effects of the substituents and controlling the reaction conditions. The hydroxyl group is a strong ortho-para director, while the bromine and fluorine atoms are deactivating ortho-para directors.

To enhance selectivity:

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which can lead to higher selectivity.

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different solvents may be beneficial.

  • Alternative Nitrating Systems: Milder, more selective nitrating agents, such as in-situ generated nitrous acid followed by oxidation, can sometimes provide better control over isomer distribution.[5]

Troubleshooting Guide: Common Side Products and Their Mitigation

Problem Potential Cause Troubleshooting & Optimization
Low yield of the desired product with multiple spots on TLC. Formation of isomeric nitrophenols. The electronic and steric effects of the substituents direct the incoming nitro group to various positions on the aromatic ring. Lowering the reaction temperature can sometimes improve selectivity. Careful purification by column chromatography or fractional crystallization will be necessary to isolate the desired isomer.
Product is contaminated with a higher molecular weight impurity. Over-nitration leading to dinitrophenol byproducts. The highly activated phenol ring is prone to multiple nitrations. To avoid this, use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture. Maintaining a low temperature is also crucial.[6]
The reaction mixture turns dark, and a tarry residue forms. Oxidation of the phenol starting material. Nitric acid can oxidize the phenol to quinones and polymeric materials.[4][7] Use dilute nitric acid, maintain a low reaction temperature (0-5°C), and ensure efficient stirring to prevent localized overheating.
Presence of a byproduct with a different color, possibly yellow or orange. Formation of nitrosophenol impurities. Nitrous acid, often present as an impurity in nitric acid, can lead to the formation of nitrosophenols. These can sometimes be oxidized to the desired nitrophenol. Using freshly opened or purified nitric acid can minimize this side reaction.

Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

This protocol is a representative procedure for the nitration of a bromofluorophenol precursor. Note: The exact starting material and conditions may need to be optimized for the specific synthesis of 5-Bromo-3-fluoro-2-nitrophenol. A plausible precursor, 4-bromo-2-fluorophenol, is used in this example.

Materials:

  • 4-Bromo-2-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-bromo-2-fluorophenol in 100 mL of dichloromethane.

  • Cool the flask in an ice-water bath to 0-5°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over 200 g of crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Combine the organic extracts and wash with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the desired 5-Bromo-3-fluoro-2-nitrophenol.

Reaction Mechanisms and Side Product Formation

The following diagrams illustrate the main reaction pathway and the formation of common side products.

Main_Reaction_Pathway 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Arenium_Ion_Intermediate Arenium Ion Intermediate 4-Bromo-2-fluorophenol->Arenium_Ion_Intermediate HNO₃, H₂SO₄ 5-Bromo-3-fluoro-2-nitrophenol 5-Bromo-3-fluoro-2-nitrophenol (Desired Product) Arenium_Ion_Intermediate->5-Bromo-3-fluoro-2-nitrophenol -H⁺ Side_Product_Formation cluster_over_nitration Over-Nitration cluster_oxidation Oxidation cluster_isomerization Isomer Formation Desired_Product 5-Bromo-3-fluoro-2-nitrophenol Dinitrophenol Dinitrophenol (Side Product) Desired_Product->Dinitrophenol Excess HNO₃ Starting_Material 4-Bromo-2-fluorophenol Quinone Benzoquinone Derivative (Side Product) Starting_Material->Quinone [O] Tarry_Polymers Tarry Polymers (Side Product) Quinone->Tarry_Polymers Polymerization Starting_Material_Iso 4-Bromo-2-fluorophenol Isomeric_Product Isomeric Nitrophenol (Side Product) Starting_Material_Iso->Isomeric_Product HNO₃, H₂SO₄

Caption: Formation of common side products.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]

  • SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • PubMed. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. [Link]

  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorophenol. [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Filo. (2025). Predict the major and minor products of the following reactions: Nitrati... [Link]

  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). [Link]

  • Chemsrc. (n.d.). 4-Bromo-2-fluorophenol. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • YouTube. (2020). Nitration of Bromobenzene Reaction Part-1. [Link]

Sources

Stability and degradation pathways of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-Bromo-3-fluoro-2-nitrophenol, explaining the underlying chemistry and providing actionable solutions.

Issue 1: My solution of 5-Bromo-3-fluoro-2-nitrophenol turns yellow or changes color, especially under basic conditions.

Question: I dissolved 5-Bromo-3-fluoro-2-nitrophenol in a solvent and upon adding a base (e.g., triethylamine, sodium hydroxide), the solution immediately turned yellow. Is my compound decomposing?

Answer:

This is a common observation and does not necessarily indicate immediate degradation. The color change is primarily due to the deprotonation of the phenolic hydroxyl group.

  • Scientific Explanation: Nitrophenols are known to be more acidic than phenol itself.[1] The electron-withdrawing nature of the nitro group, and to a lesser extent the halogens, stabilizes the resulting phenoxide anion. This deprotonation results in the formation of the 5-bromo-3-fluoro-2-nitrophenolate ion. This ion has an extended π-conjugated system, which alters its absorption of visible light, leading to the characteristic yellow color.[2] While the formation of the phenolate is expected, prolonged exposure to basic conditions can promote degradation.

  • Experimental Recommendations:

    • Work at lower temperatures: If your reaction conditions permit, running your experiment at a lower temperature can slow down potential degradation pathways.

    • Limit exposure time to base: Add the base immediately before the next reaction step to minimize the time the compound spends in a basic environment.

    • Use a weaker base: If compatible with your reaction, consider using a weaker base to reduce the concentration of the phenolate at any given time.

    • Monitor with UV-Vis: To confirm that the color change is due to phenolate formation, you can take a UV-Vis spectrum. The appearance of a new absorbance peak around 400 nm is characteristic of the nitrophenolate ion.[2]

Issue 2: I'm observing a loss of my starting material and the appearance of new, unexpected peaks in my analytical data (LC-MS, NMR) over time.

Question: After preparing a solution of 5-Bromo-3-fluoro-2-nitrophenol in a protic solvent like methanol or in an aqueous buffer, I notice a gradual decrease in the purity of my sample, even at room temperature. What could be happening?

Answer:

This observation suggests that your compound is undergoing degradation. The most likely pathways are nucleophilic aromatic substitution or hydrolysis, especially if the solution is not neutral.

  • Scientific Explanation: The benzene ring of 5-Bromo-3-fluoro-2-nitrophenol is electron-deficient due to the presence of the nitro group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] The fluorine atom is particularly activated towards substitution because it is positioned ortho to the strongly electron-withdrawing nitro group, which can stabilize the intermediate Meisenheimer complex.[5]

    • In the presence of a nucleophilic solvent or base (e.g., hydroxide, methoxide): A nucleophile can attack the carbon bearing the fluorine atom, leading to its displacement. For example, in the presence of hydroxide ions, 5-Bromo-3-fluoro-2-nitrophenol can be converted to 5-Bromo-3-hydroxy-2-nitrophenol.

    • Hydrolysis: Even in the absence of a strong base, hydrolysis can occur, although at a slower rate for halogenated nitrophenols.[6]

  • Experimental Protocols & Troubleshooting:

    Protocol 1: Stability Test

    • Prepare solutions of 5-Bromo-3-fluoro-2-nitrophenol in the solvents you plan to use for your experiment (e.g., methanol, acetonitrile, buffered aqueous solution).

    • Divide each solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, protected from light).

    • Analyze the aliquots by LC-MS or HPLC at different time points (e.g., 0, 2, 6, 24 hours) to monitor for the appearance of degradation products and the disappearance of the starting material.

    Troubleshooting Steps:

    • Solvent Choice: If stability is an issue, consider using a less nucleophilic, aprotic solvent such as THF, dioxane, or toluene for your reactions.

    • pH Control: If working in aqueous media, ensure the pH is maintained at a neutral or slightly acidic level to minimize base-catalyzed degradation.

    • Inert Atmosphere: For long-term experiments, degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

Issue 3: My reaction is yielding a byproduct where the bromine atom has been displaced.

Question: My reaction is designed to modify another part of the molecule, but I am consistently getting a byproduct that appears to have lost the bromine atom. Why is this happening?

Answer:

While the fluorine atom is generally more activated towards SNAr, displacement of the bromine can also occur under certain conditions.

  • Scientific Explanation: Although the nitro group is meta to the bromine, which provides less stabilization for an SNAr intermediate compared to the ortho/para positions, the overall electron-deficient nature of the ring can still permit this reaction. Certain catalysts, particularly transition metals (e.g., palladium, copper), or radical reaction conditions can facilitate the cleavage of the C-Br bond.

  • Troubleshooting Steps:

    • Review your reagents: Check if any of your reagents are known to catalyze dehalogenation or act as radical initiators.

    • Protecting Groups: If the phenolic hydroxyl group is not involved in your desired transformation, consider protecting it (e.g., as a methyl ether or silyl ether). This can alter the electronic properties of the ring and potentially disfavor C-Br bond cleavage.

    • Control of Reaction Conditions: Ensure your reaction is free from light if you suspect a radical pathway. Also, rigorously exclude any trace metals that could be catalyzing a side reaction.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Bromo-3-fluoro-2-nitrophenol?

A: To ensure the long-term stability and purity of 5-Bromo-3-fluoro-2-nitrophenol, it should be stored in a cool, dry, and dark place. For optimal quality maintenance, keep the container tightly closed, preferably under an inert atmosphere like argon or nitrogen, and refrigerated.

Q2: What are the main incompatibilities of this compound?

A: 5-Bromo-3-fluoro-2-nitrophenol is incompatible with strong oxidizing agents and strong bases. Strong bases will deprotonate the phenol, and while this is not degradation itself, it can make the compound more susceptible to other reactions like nucleophilic aromatic substitution.

Q3: Is this compound sensitive to light?

Q4: What is the thermal stability of 5-Bromo-3-fluoro-2-nitrophenol?

A: The thermal decomposition of nitroaromatic compounds can be complex.[9] It is recommended to avoid exposing the compound to high temperatures for extended periods. If heating is necessary for a reaction, it is best to do so for the minimum time required and under a controlled atmosphere. The initial step in the thermal decomposition of many nitroaromatics is the homolysis of the carbon-nitro bond.[10][11]

Visualizing Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 5-Bromo-3-fluoro-2-nitrophenol under common laboratory conditions.

G A 5-Bromo-3-fluoro-2-nitrophenol B 5-Bromo-3-fluoro-2-nitrophenolate A->B Base (e.g., NaOH) Reversible B->A C 5-Bromo-3-hydroxy-2-nitrophenol B->C Nucleophilic Aromatic Substitution (SNAr) with OH- D 5-Bromo-3-methoxy-2-nitrophenol B->D Nucleophilic Aromatic Substitution (SNAr) with CH3O- E Further Degradation Products C->E Decomposition D->E Decomposition

Caption: Plausible degradation pathways for 5-Bromo-3-fluoro-2-nitrophenol.

References

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8). Available at: [Link]

  • Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. (2025). Journal of Hazardous Materials. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). Defense Technical Information Center. Available at: [Link]

  • Wikipedia contributors. (2023). Nitrophenol. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). 4-Nitrophenol. Wikipedia. Available at: [Link]

  • Thawarkar, S. R., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. Available at: [Link]

  • Mabena, L., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. ResearchGate. Available at: [Link]

  • Mabena, L., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. SciSpace. Available at: [Link]

Sources

Overcoming solubility issues in reactions with 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-3-fluoro-2-nitrophenol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging intermediate. Our goal is to provide expert-driven, practical solutions to common issues encountered during its use, with a primary focus on overcoming its inherent solubility challenges.

Introduction: The Challenge of 5-Bromo-3-fluoro-2-nitrophenol

5-Bromo-3-fluoro-2-nitrophenol is a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive phenolic hydroxyl group, a bromine atom suitable for cross-coupling, and an electron-deficient aromatic ring, allows for diverse chemical transformations. However, the combination of these polar functional groups on a rigid aromatic core often leads to poor solubility in many common reaction solvents, resulting in incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to diagnosing and solving these solubility-related problems.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Question 1: My 5-Bromo-3-fluoro-2-nitrophenol is not dissolving in my chosen solvent at the start of the reaction. What should I do?

Answer: This is the most common issue and can typically be resolved by systematically modifying your solvent system or conditions.

  • Initial Diagnosis: The issue is a mismatch between the polarity of your solvent and the solute. 5-Bromo-3-fluoro-2-nitrophenol is a polar, crystalline solid. Nonpolar solvents like hexanes or toluene and even moderately polar solvents like diethyl ether or dichloromethane (DCM) are often insufficient on their own.

  • Immediate Actions:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to employ a high-polarity aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile are excellent choices for dissolving substituted nitrophenols.[2][3] They possess high dielectric constants and are effective hydrogen bond acceptors, which helps to break down the crystal lattice of the phenol.

    • Gentle Heating: For many organic solids, solubility increases with temperature.[4][5] Try warming the mixture to 40-60 °C. Caution: Nitrophenols can be thermally sensitive, so avoid excessive or prolonged heating above 80-100 °C unless you have data on the compound's thermal stability.[6]

    • Use a Co-solvent: If you must use a less polar solvent (e.g., THF or 1,4-dioxane for a specific reaction), add a small amount (5-10% v/v) of a polar aprotic solvent like DMF or DMSO as a co-solvent.[7][8] This can dramatically enhance solubility without significantly changing the overall reaction medium.

Question 2: The compound dissolved initially, but a precipitate formed after adding another reagent (e.g., a base or catalyst). What is happening?

Answer: This indicates a change in the chemical nature of your starting material or a reaction product that is insoluble in the solvent system.

  • Scenario A: Addition of a Base (e.g., K₂CO₃, NaH, NaOH)

    • Causality: You have likely formed the corresponding phenoxide salt. Phenols are acidic, and the electron-withdrawing nitro and halogen groups on this compound make it significantly more acidic than phenol itself. The resulting salt has very different solubility properties—it is an ionic compound.

    • Solution: Ionic salts are often more soluble in highly polar solvents like DMF or DMSO but may be less soluble in moderately polar solvents like acetonitrile or THF, leading to precipitation. If you observe precipitation after adding a base, your solvent is not polar enough to accommodate the newly formed salt. The solution is to switch to DMF or DMSO as the primary solvent. Many Williamson ether synthesis procedures for nitrophenols specify DMF for this exact reason.[2]

  • Scenario B: Addition of a Catalyst or Other Reagent

    • Causality: The reaction may have started immediately, forming a product or intermediate that is less soluble than the starting material. This is common in cross-coupling reactions where the product (e.g., a biaryl compound) can be significantly less polar and more rigid.

    • Solution: This requires re-evaluating the solvent choice for the entire reaction. The ideal solvent must be able to dissolve the starting materials, intermediates, and the final product. A solvent mixture, such as Toluene/Water or Dioxane/Water, is often used in reactions like the Suzuki coupling to accommodate both nonpolar organic components and polar inorganic bases.[9]

Question 3: My reaction is sluggish and gives low yields, even though everything appears to be dissolved. Could this be a solubility issue?

Answer: Yes, this can be a "hidden" solubility problem, often related to the concentration of the active species.

  • Causality: Even in a clear solution, the effective concentration of your reactant might be low if it is not well-solvated. More importantly, if another component, such as an inorganic base (e.g., K₂CO₃, K₃PO₄), is poorly soluble in your organic solvent, the reaction will be extremely slow. The reaction can only occur at the surface of the solid base.

  • Solutions:

    • For Reactions Requiring a Base: This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the anionic nucleophile (the phenoxide) or the hydroxide from the solid/aqueous phase into the organic phase where the reaction occurs.[10][11] This dramatically accelerates reactions like etherifications.

    • Improve Agitation: Ensure vigorous stirring. In heterogeneous reactions, maximizing the surface area contact between the dissolved reactant and the solid reactant (like a base) is critical.

    • Consider Sonication: Using an ultrasonic bath can help break up insoluble particles and promote reaction at the solid-liquid interface, a technique known to accelerate many heterogeneous reactions.

Part 2: Proactive Strategies & Methodologies

To prevent solubility issues from the start, select your reaction conditions based on the principles outlined below.

Solvent Selection & Characterization

The molecular structure of 5-Bromo-3-fluoro-2-nitrophenol dictates its solubility. The polar hydroxyl and nitro groups require polar solvents, while the aromatic ring provides some compatibility with less polar media.

Table 1: Qualitative Solubility Profile of 5-Bromo-3-fluoro-2-nitrophenol

This profile is based on the known behavior of structurally similar nitrophenols.[12][13][14]

Solvent ClassExample SolventsPredicted SolubilityRationale & Use Case
Polar Aprotic DMF, DMSO, NMP, AcetonitrileExcellent Recommended for most applications, especially nucleophilic substitution (e.g., Williamson Ether Synthesis).[2][3] Effectively solvates both the neutral phenol and its anionic phenoxide form.
Polar Protic Methanol, Ethanol, IsopropanolGood to Moderate Soluble, but may interfere with reactions. The alcohol can act as a competing nucleophile or react with strong bases. Use with caution.
Ethers THF, 1,4-DioxaneModerate to Poor Often require a co-solvent or heating. Common in cross-coupling reactions where less polar media are preferred for the catalytic cycle.
Halogenated Dichloromethane (DCM), ChloroformPoor Generally unsuitable as primary reaction solvents due to low polarity.
Aromatic Toluene, XylenePoor Often used in biphasic systems (e.g., with water for Suzuki coupling) but will not dissolve the phenol on its own.[9]
Nonpolar Hexanes, HeptaneInsoluble Useful as anti-solvents for crystallization and purification.[15]
Advanced Techniques for Enhancing Reactivity
1. Co-Solvent Systems

A co-solvent is a small amount of a secondary solvent added to the primary solvent to enhance solubility.[16][17]

  • Mechanism: A highly polar co-solvent like DMSO can disrupt the solute-solute interactions of the nitrophenol, allowing the bulk solvent (e.g., THF) to solvate the molecule more effectively.[8]

  • Application: For a Suzuki coupling in 1,4-dioxane where the nitrophenol has poor solubility, adding 5-10% (v/v) of DMF can bring it into solution without negatively impacting the palladium catalyst's activity.

2. Temperature Control
  • Mechanism: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid, leading to higher solubility.[18]

  • Application: A reaction mixture in acetonitrile can be heated to reflux (approx. 82 °C) to ensure all reactants are dissolved. However, always run a small-scale test to check for decomposition, as nitrated aromatics can be thermally unstable.[6]

3. Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions between reactants in immiscible phases (e.g., a solid inorganic base and an organic solution).[10]

  • Mechanism: A catalyst like tetrabutylammonium bromide (Bu₄N⁺Br⁻) facilitates the reaction. The phenoxide, formed at the surface of the solid K₂CO₃, pairs with the Bu₄N⁺ cation. This bulky, lipophilic ion pair is soluble in the organic solvent, allowing the phenoxide to react with the electrophile (e.g., an alkyl halide).

  • Application: Ideal for Williamson ether synthesis. Instead of struggling to dissolve K₂CO₃ in THF, one can use a biphasic system or a solid-liquid system with a catalytic amount (1-5 mol%) of a PTC, often leading to faster, cleaner reactions at lower temperatures.[19][20]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Solubility

This protocol allows you to quickly and efficiently determine the best solvent or co-solvent system for your reaction on a small scale.

Objective: To identify a solvent system that dissolves approximately 10 mg of 5-Bromo-3-fluoro-2-nitrophenol in 0.5 mL of solvent at both room temperature and 60 °C.

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)

  • Heating block or oil bath

Procedure:

  • Preparation: Place a small magnetic stir bar into each of five labeled vials.

  • Aliquot Solute: Weigh approximately 10 mg of 5-Bromo-3-fluoro-2-nitrophenol into each vial.

  • Solvent Addition: Add 0.5 mL of a different candidate solvent to each vial.

  • Room Temperature Test:

    • Seal the vials and stir vigorously at room temperature for 15 minutes.

    • Observe and record the solubility in each solvent (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Elevated Temperature Test:

    • For any vials where the compound was not fully soluble, place them in a heating block set to 60 °C.

    • Continue stirring for another 15 minutes.

    • Observe and record the solubility again.

  • Co-Solvent Test (if needed):

    • If a solvent like THF shows partial solubility, take a new vial with 10 mg of solute and 0.45 mL of THF.

    • Add 0.05 mL (50 µL) of DMF (10% v/v) and repeat the solubility test at room temperature.

  • Analysis: Choose the solvent or solvent system that provides full solubility under the mildest conditions (ideally room temperature) and is compatible with your planned reaction chemistry.

Part 4: Visualizations

Diagram 1: Troubleshooting Flowchart for Solubility Issues

G start Observation: Incomplete Reaction or Low Yield check_sol Is the starting material (5-Bromo-3-fluoro-2-nitrophenol) fully dissolved? start->check_sol insoluble_cause Cause: Poor Solvent Choice check_sol->insoluble_cause NO check_base Does the reaction use an insoluble inorganic base (e.g., K2CO3 in THF)? check_sol->check_base YES no_path NO solution1 Solution 1: Switch to a polar aprotic solvent (DMF, DMSO) insoluble_cause->solution1 solution2 Solution 2: Add 5-10% co-solvent (e.g., DMF into THF) insoluble_cause->solution2 solution3 Solution 3: Increase reaction temperature (40-80 °C) insoluble_cause->solution3 yes_path YES base_cause Cause: Heterogeneous reaction limited by surface area check_base->base_cause YES other_cause Issue is likely not related to solubility. Investigate: - Reagent Purity - Catalyst Activity - Reaction Kinetics check_base->other_cause NO yes_base_path YES solution4 Solution 4: Add a Phase-Transfer Catalyst (e.g., TBAB) base_cause->solution4 solution5 Solution 5: Increase stirring rate or use sonication base_cause->solution5 no_base_path NO

Caption: Troubleshooting flowchart for solubility problems.

Diagram 2: Workflow for Optimizing a Reaction with a Co-Solvent

G start Goal: Run reaction in THF, but starting material has low solubility setup Set up parallel small-scale reactions (e.g., 5 vials) start->setup vial1 Vial 1 (Control): 100% THF vial2 Vial 2: THF + 2% DMF vial3 Vial 3: THF + 5% DMF vial4 Vial 4: THF + 10% DMF vial5 Vial 5: 100% DMF react Run all reactions under identical conditions (time, temp, stoichiometry) vial1->react vial2->react vial3->react vial4->react vial5->react analyze Analyze reaction progress (e.g., by TLC or LC-MS) after a set time react->analyze decision Select the lowest % of co-solvent that provides both good solubility and high conversion analyze->decision scaleup Scale up reaction using the optimized co-solvent system decision->scaleup

Caption: Workflow for co-solvent optimization screening.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
  • Wikipedia. (2023). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from solubilityofthings.com. [Link]

  • Wikipedia. (2023). 4-Nitrophenol. In Wikipedia. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols.
  • Zhang, L., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. ACS Publications. [Link]

  • Nishikawa, K., & Morita, T. (2000). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. [Link]

  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
  • da Silva, F. A., et al. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. In Wikipedia. Retrieved from [Link]

  • Physics Forums. (2011). How does temperature and pH affect the solubility of p-nitrophenol?. Retrieved from physicsforums.com. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]

  • Wei, Y., et al. (2011). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid.
  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from operachem.com. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2016). How to remove water-insoluble phenolic compounds from the water-soluble phenols?. Retrieved from [Link]

  • Eldemerdash, U., et al. (2016). Effect of Temperature on adsorption of p- nitrophenol onto GAC and MGAC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the saturation o-nitrophenol adsorption capacity. Retrieved from [Link]

  • Halpern, M. (n.d.). “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-nitrophenol.
  • Ferreira, O., et al. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Smolecule. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
  • Mohammed, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Technical Support Center: Managing Exothermic Nitration Reactions for Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of fluorophenols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this challenging yet crucial synthetic transformation. The nitration of fluorophenols is a highly exothermic process that requires careful management to ensure safety, selectivity, and high yields.[1] This guide provides practical, field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of fluorophenols so exothermic and potentially hazardous?

A1: The nitration of aromatic compounds, in general, is a highly exothermic reaction.[1][2] This is due to the formation of a stable aromatic nitro compound from a less stable starting material. The reaction of nitric acid with a strong acid like sulfuric acid, used to generate the highly reactive nitronium ion (NO₂⁺), is itself an exothermic process.[3] In the case of fluorophenols, the presence of the activating hydroxyl group and the fluorine atom can increase the reaction rate, leading to rapid heat generation.[4][5] If this heat is not effectively dissipated, it can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing an explosion.[6][7][8][9]

Q2: What are the primary safety precautions I should take before starting a fluorophenol nitration?

A2: Safety is paramount when dealing with nitration reactions.[6][10] Before you begin, ensure you have the following in place:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Fume Hood: Conduct all steps of the reaction in a well-ventilated chemical fume hood.[10]

  • Emergency Equipment: Know the location and proper use of the emergency shower, eyewash station, and fire extinguisher.[6]

  • Controlled Addition: The nitrating agent should always be added slowly and in a controlled manner to the substrate solution, never the other way around.

  • Cooling Bath: Have an adequate cooling bath (e.g., ice-water or ice-salt) ready to manage the reaction temperature.

  • Quenching Station: Prepare a large volume of ice-water for quenching the reaction upon completion or in case of an emergency.[11]

Q3: How do the fluorine and hydroxyl groups influence the regioselectivity of nitration?

A3: Both the hydroxyl (-OH) and fluorine (-F) groups are ortho-, para-directors in electrophilic aromatic substitution.[5][12][13] This is because they can donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) when the electrophile attacks at the ortho and para positions. However, the hydroxyl group is a much stronger activating group than fluorine. Therefore, the regioselectivity will be primarily governed by the hydroxyl group, with the nitro group preferentially adding to the positions ortho and para to it. The fluorine atom's position will sterically and electronically modulate this preference.

Q4: What is the purpose of using sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid serves two crucial roles in nitration reactions. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3][14] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because water can dilute the nitric acid and reduce the concentration of the nitronium ion, thereby slowing down or stopping the reaction.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your fluorophenol nitration experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase indicates a runaway reaction, which is extremely dangerous.[11]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[11]

  • Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or salt to the bath).

  • Emergency Quench (Last Resort): If the temperature continues to rise dramatically, and you have a pre-planned and safe procedure, cautiously quench the reaction by slowly pouring the reaction mixture into a large volume of stirred ice-water.[11] Be aware that quenching can also be highly exothermic.[11]

  • Evacuate: If the situation cannot be controlled, evacuate the area immediately and alert your supervisor and safety personnel.

Potential Causes and Preventative Measures:

Cause Preventative Measure
Inadequate Cooling Ensure your cooling bath has sufficient capacity for the scale of your reaction. For very exothermic reactions, consider a cryo-cooler for more precise temperature control.
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise with constant monitoring of the internal reaction temperature.[11] Use a syringe pump for precise and controlled addition.
Poor Agitation Use a suitable stir bar or overhead stirrer to ensure vigorous and efficient mixing. Poor mixing can lead to localized "hot spots" where the reaction can accelerate uncontrollably.[11]
Incorrect Reagent Concentration Always use the correct concentrations of nitric and sulfuric acid as specified in a validated protocol. Using fuming nitric acid or oleum without proper precautions can dramatically increase the reaction's exothermicity.
Accumulation of Unreacted Reagents If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic reaction.[11] Maintain the recommended temperature range for the reaction.
Issue 2: Low Yield of the Desired Nitrofluorophenol

Question: My reaction resulted in a very low yield. What are the possible reasons?

Answer: Low yields in nitration reactions can be attributed to several factors, from incomplete reaction to product loss during workup.

Potential Causes and Solutions:

Cause Solution
Incomplete Reaction The reaction time may have been too short, or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature while monitoring for exotherms.
Substrate Oxidation Phenols are susceptible to oxidation by nitric acid, leading to the formation of tars and other byproducts.[16] Maintain a low reaction temperature and ensure the controlled addition of the nitrating agent.
Product Loss During Workup Nitrofluorophenols can have some solubility in the aqueous phase. Ensure the pH is adjusted appropriately during extraction to minimize solubility. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.
Side Reactions (e.g., Dinitration) The formation of dinitrated or other byproducts can consume the starting material.[3] To improve selectivity, use a controlled stoichiometry of the nitrating agent and maintain a low reaction temperature.
Issue 3: Poor Regioselectivity or Formation of Multiple Isomers

Question: I am observing a mixture of nitrated isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the nitration of substituted phenols can be challenging due to the presence of multiple activating groups.[13]

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.

  • Choice of Nitrating Agent: Using milder nitrating agents can sometimes improve selectivity. For example, using a nitrate salt with a solid acid catalyst may offer better control.[17]

  • Solvent Effects: The choice of solvent can influence the isomer distribution. While mixed acid is often used without an additional solvent, exploring different solvent systems in alternative nitration protocols could be beneficial.[14]

  • Protecting Groups: In some cases, temporarily protecting the highly activating hydroxyl group can alter the directing effects and improve selectivity towards a specific isomer.

Experimental Protocols

Protocol 1: Mono-Nitration of 4-Fluorophenol

This protocol describes the preparation of 4-fluoro-2-nitrophenol.

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (5.6 g, 50 mmol) in 20 mL of a suitable solvent like glacial acetic acid. Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred 4-fluorophenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.[18]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure 4-fluoro-2-nitrophenol.

Visualization of Key Processes

Diagram 1: Decision-Making Workflow for a Runaway Reaction

Runaway_Reaction_Workflow start Uncontrolled Temperature Rise Detected stop_addition Cease Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling System stop_addition->enhance_cooling monitor_temp Monitor Temperature enhance_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized quench Emergency Quench (Last Resort) temp_stabilized->quench No continue_reaction Continue Reaction with Extreme Caution temp_stabilized->continue_reaction Yes evacuate Evacuate and Alert Supervisor quench->evacuate investigate Investigate Cause Post-Reaction continue_reaction->investigate

Caption: Decision-making workflow for a runaway reaction.

Diagram 2: General Mechanism of Electrophilic Nitration of a Fluorophenol

Nitration_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ Fluorophenol Fluorophenol Arenium Arenium Ion (σ-complex) Fluorophenol->Arenium + NO₂⁺ Nitrofluorophenol Nitrofluorophenol Arenium->Nitrofluorophenol - H⁺ H3O H₃O⁺ HSO4 HSO₄⁻

Caption: General mechanism of electrophilic nitration.

Advanced Concepts: Continuous Flow Nitration

For scaling up nitration reactions, traditional batch processing poses significant safety risks.[3][19][20] Continuous flow chemistry offers a safer and more efficient alternative.[14][20][21]

Advantages of Continuous Flow Nitration:

  • Enhanced Safety: The small reaction volumes in microreactors or tube reactors minimize the risk of thermal runaway.[14][21]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation.[14][21]

  • Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yields.[21][22]

  • Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).[22][23]

Flow_vs_Batch cluster_batch Batch Nitration cluster_flow Continuous Flow Nitration b_reactants Large Volume of Reactants b_reaction Reaction in Flask b_reactants->b_reaction b_heat Poor Heat Transfer b_reaction->b_heat b_risk High Risk of Runaway b_heat->b_risk b_product Product b_risk->b_product f_reactants Small Streams of Reactants f_mixing Mixing Point f_reactants->f_mixing f_reactor Microreactor/Tube Reactor f_mixing->f_reactor f_heat Excellent Heat Transfer f_reactor->f_heat f_safety Inherent Safety f_heat->f_safety f_product Continuous Product Stream f_safety->f_product

Caption: Comparison of batch vs. continuous flow nitration.

References

  • The activating effect of fluorine in electrophilic aromatic substitution.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.
  • Nitr
  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodin
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
  • NITRIC ACID SAFETY. [No Source]
  • Why are fluoroarenes not prepared by electrophilic substitution?. Quora.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applic
  • Troubleshooting guide for the nitration of fluorin
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Thermal Hazard Analysis of Nitroarom
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [No Source]
  • Results: Visible effect on the reaction: Nitr
  • Continuous flow nitration in mini
  • Nitr
  • Aromatic Nitr
  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITR
  • NITRATION OF PHENOLS UNDER MILD AND HETEROGENEOUS CONDITIONS. PMC - NIH.
  • Technical Support Center: Controlling Regioselectivity in the Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Arom

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Technical Support Center: Purification of Halogenated Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with halogenated nitrophenol compounds. The purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these compounds.

The Criticality of Purity in Halogenated Nitrophenol Intermediates

Halogenated nitrophenols are versatile building blocks in organic synthesis, frequently utilized in the production of dyes, pesticides, and pharmaceuticals.[1][2] Impurities, which can arise from starting materials, side reactions, or decomposition, can have significant downstream consequences. Common impurities include regioisomers (e.g., ortho- vs. para-isomers), unreacted starting materials, and byproducts from over-nitration or hydrolysis.[3][4] These impurities can interfere with subsequent reactions, leading to lower yields, difficult purifications, and potentially toxic byproducts in the final product. Therefore, robust purification strategies are essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing halogenated nitrophenols?

A1: The impurity profile largely depends on the synthetic route.

  • Isomeric Impurities: During the nitration of a halogenated phenol, or the halogenation of a nitrophenol, the formation of ortho-, meta-, and para-isomers is common.[3] The directing effects of the hydroxyl, nitro, and halogen groups will influence the isomer distribution. For instance, the hydroxyl group is an ortho-para director.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as the parent phenol or nitrophenol.[5]

  • Over-nitration Products: The use of harsh nitrating conditions can lead to the introduction of multiple nitro groups on the aromatic ring, resulting in dinitrophenol or trinitrophenol impurities.[3]

  • Hydrolysis Products: If the reaction is performed at elevated temperatures or in the presence of a strong base, hydrolysis of the halogen substituent can occur, leading to the corresponding nitrophenol without the halogen.[2]

  • Dehalogenation Impurities: Certain reaction conditions, especially those involving catalytic hydrogenation, can lead to the loss of a halogen atom.[6]

Q2: How can I effectively separate isomeric halogenated nitrophenols?

A2: The separation of isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is a highly effective technique for separating isomers with different polarities.[3][7][8] For example, o-nitrophenols are generally less polar than p-nitrophenols due to intramolecular hydrogen bonding, and will therefore elute first from a normal-phase silica gel column.[3][9]

  • Fractional Crystallization: This technique can be employed if there is a significant difference in the solubility of the isomers in a particular solvent.[10]

  • Liquid-Liquid Extraction: By carefully controlling the pH of the aqueous phase, it's possible to selectively extract one isomer based on differences in their pKa values.[11]

Q3: What are the best analytical techniques to assess the purity of my halogenated nitrophenol compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for separating and quantifying impurities.[4][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable halogenated nitrophenols and provides excellent separation, while MS allows for the identification of impurities based on their mass-to-charge ratio.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities, particularly isomers.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range suggests the presence of impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of halogenated nitrophenol compounds.

Guide 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[15] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[16]

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[17][18] A high concentration of impurities can also lower the melting point of the mixture, contributing to this issue.[17]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely dissolves. Add a small amount of additional hot solvent to decrease the saturation point.[17][19]

    • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling encourages oiling out. Insulating the flask can help.[19]

    • Solvent System Modification: If the problem persists, the boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point or a mixed solvent system (co-solvent).[17] In a two-solvent system, dissolve the compound in a minimum of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[20]

Problem 2: No crystals form upon cooling.
  • Causality: The solution is not supersaturated, meaning too much solvent was used, or the compound has a high solubility even at low temperatures.[15][21]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[15][17][19]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[15]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Further Cooling: If crystals still do not form, cool the solution in an ice-water bath or an ice-salt bath.[17]

Problem 3: Low recovery of the recrystallized product.
  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[15][21]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[17]

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.[21]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[15]

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[17]

    • Recover from Mother Liquor: Before discarding the filtrate, cool it in an ice bath to see if more crystals form.[17] If a substantial amount of product is recovered, consider concentrating the mother liquor and performing a second recrystallization.

    • Re-evaluate Solvent: If the yield is consistently low, a different solvent or a mixed-solvent system may be necessary.[22][23]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves.[15]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[15]

  • Drying: Allow the crystals to dry completely.

Visualization of Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash, and Dry Crystals crystals_form->collect Yes induce_crystallization Induce Crystallization (scratch/seed) crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes end Pure Product collect->end slow_cool Cool slowly reheat_add_solvent->slow_cool slow_cool->crystals_form slow_cool->oiling_out change_solvent Change solvent system concentrate Concentrate solution induce_crystallization->concentrate concentrate->cool ice_bath Cool in ice bath concentrate->ice_bath ice_bath->crystals_form induce_crystallrystallization induce_crystallrystallization induce_crystallrystallization->crystals_form

Caption: A flowchart for troubleshooting common recrystallization issues.

Guide 2: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[24] For acidic compounds like phenols, LLE is particularly useful as their solubility can be manipulated by adjusting the pH of the aqueous phase.

Problem: Poor separation of the desired compound from impurities.
  • Causality:

    • Incorrect pH: The pH of the aqueous phase is not optimal for the selective protonation/deprotonation of the target compound versus the impurities.

    • Inappropriate Organic Solvent: The chosen organic solvent may have poor selectivity for the compound of interest.

    • Emulsion Formation: The formation of a stable emulsion at the interface between the two layers prevents clear separation.

  • Troubleshooting Steps:

    • Optimize pH: The pKa of the nitrophenol is a critical parameter. To extract the acidic nitrophenol into an aqueous phase, the pH should be significantly above its pKa to ensure it is in its deprotonated, water-soluble phenolate form. Conversely, to keep it in the organic phase, the pH of the aqueous layer should be well below its pKa.

    • Solvent Selection: Choose an organic solvent that is immiscible with water and has a good affinity for the neutral form of your compound. Common choices include dichloromethane, chloroform, and ethyl acetate.

    • Breaking Emulsions:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

Experimental Protocol: pH-Based Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the acidic nitrophenol, making it water-soluble.

  • Separation: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer containing the deprotonated nitrophenol.

  • Acidification: Cool the collected aqueous layer in an ice bath and acidify it with a strong acid (e.g., HCl) to re-protonate the nitrophenol, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated pure product by vacuum filtration.

Visualization of LLE Workflow

LLE_Workflow start Crude product in organic solvent add_base Add aqueous base (e.g., NaOH) start->add_base shake_separate Shake and separate layers add_base->shake_separate organic_layer Organic Layer (Neutral/Basic Impurities) shake_separate->organic_layer aqueous_layer Aqueous Layer (Deprotonated Nitrophenol) shake_separate->aqueous_layer acidify Acidify aqueous layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of pure product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Halogenated Nitrophenol filter_dry->pure_product

Caption: Workflow for purification via pH-based liquid-liquid extraction.

Guide 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7]

Problem: Poor separation of compounds (overlapping bands).
  • Causality:

    • Inappropriate Solvent System: The mobile phase (eluent) is either too polar or not polar enough, resulting in all compounds eluting too quickly or too slowly.

    • Column Overloading: Too much sample has been loaded onto the column.

    • Improper Column Packing: Cracks or channels in the stationary phase lead to uneven flow and poor separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.[7] The ideal eluent should provide a good separation of spots on the TLC plate, with the desired compound having an Rf value of approximately 0.25-0.35.

    • Reduce Sample Load: Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight.

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often preferred.[9]

Experimental Protocol: Column Chromatography for Isomer Separation
  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.[9] For separating nitrophenol isomers, you can start with a less polar solvent system (e.g., a mixture of hexane and dichloromethane) and gradually increase the polarity to elute the more polar isomer.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

Data Summary Table: Solvent Properties for Purification
Purification MethodSolvent/SystemProperties and Use Cases
Recrystallization Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted to fine-tune solubility.[22][23]
Hexane/Ethyl AcetateA common mixed-solvent system for compounds with intermediate polarity.[22]
TolueneSuitable for less polar compounds.
Liquid-Liquid Extraction Dichloromethane/WaterDichloromethane is a dense, effective organic solvent for many organic compounds.
Chloroform/WaterChloroform can be a good solvent for nitrophenols.
Column Chromatography Hexane/DichloromethaneA gradient of increasing dichloromethane concentration is effective for separating less polar compounds from more polar ones.[3]
Hexane/Ethyl AcetateA versatile solvent system for a wide range of polarities.

References

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • Gheorghe, A., et al. (2012). Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Arabian Journal of Chemistry, 5(2), 159-164. Available at: [Link]

  • Request PDF. (n.d.). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis of 2-chloro-4-nitrophenol by new way. Advanced Materials Research, 550-553, 333-336. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • Reddit. (2022). Recrystallization pointers. r/chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • National Institutes of Health. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • Google Patents. (n.d.). US5414148A - Preparation of p-nitrophenolic compounds.
  • University of California, Santa Cruz. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Available at: [Link]

  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Available at: [Link]

  • Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol.
  • ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Available at: [Link]

  • Chinese Journal of Pharmaceuticals. (2023). Application and Crucial Synthetic Progress of Halogenated Nitrophenol Intermediates. Available at: [Link]

  • Pakistan Academy of Sciences. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Available at: [Link]

  • ResearchGate. (n.d.). p-Nitrophenol determination and remediation: An overview. Available at: [Link]

  • PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Available at: [Link]

  • PubMed Central. (2021). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]

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Improving regioselectivity in reactions involving 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile but complex building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reactivity Landscape

5-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic ring where the outcome of a reaction is dictated by a delicate interplay between competing electronic and steric effects. The key to mastering its chemistry lies in understanding how each substituent influences the molecule's reactivity.

  • -NO₂ (Nitro Group): A powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions.[1][2]

  • -OH (Phenolic Group): A strong electron-donating group (EDG) that activates the ring for electrophilic attack. Its acidic proton can be removed to form a phenoxide, a potent nucleophile that can lead to O-alkylation or C-alkylation.[3][4]

  • -F (Fluoro Group): While a halogen, fluorine's high electronegativity makes it an excellent activating group for SNAr when positioned ortho or para to a strong EWG. It is also a surprisingly effective leaving group in these reactions.[1][5]

  • -Br (Bromo Group): A less effective SNAr leaving group compared to the activated fluorine. However, the C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions.[6][7]

This guide is structured as a series of troubleshooting questions and answers, addressing the most common challenges in regioselectivity.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common transformation for this substrate involves the displacement of a halide by a nucleophile. The strong activation provided by the C2-nitro group makes the C3-fluorine the most probable site for substitution.

FAQ 1: My SNAr reaction with an amine/alkoxide is giving low to no yield. What are the primary causes and solutions?

Answer: Low or no product yield in an SNAr reaction with this substrate typically points to one of four key areas: insufficient substrate activation (unlikely here), poor nucleophile performance, incorrect solvent choice, or suboptimal temperature.

The C3-fluorine is highly activated by the ortho C2-nitro group, which effectively stabilizes the negatively charged Meisenheimer intermediate—the rate-determining step of the reaction.[8] Therefore, the issue is rarely with the substrate itself. Let's focus on the other factors.

Troubleshooting Guide: Low SNAr Yield

Potential Cause Scientific Rationale Recommended Solution
Weak Nucleophile/Insufficient Base The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles (e.g., amines, alcohols), a non-nucleophilic base is required to either deprotonate the nucleophile or trap the HX byproduct.For amines, use a slight excess (1.2-1.5 eq.) and consider a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA. For alcohols, pre-form the alkoxide using a strong base like NaH or KH in an appropriate solvent.[9]
Inappropriate Solvent SNAr reactions involve the formation of a charged intermediate. Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) are essential to solvate this complex and accelerate the reaction.[10] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.Switch to a high-boiling point polar aprotic solvent such as DMSO or NMP. Ensure the solvent is anhydrous, as water can compete as a nucleophile or deactivate strong bases.
Reaction Temperature Too Low While the substrate is activated, SNAr reactions still require sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature. Start at 80 °C and increase in 20 °C increments. Reactions can often be run between 100-150 °C. Monitor by TLC or LC-MS to check for decomposition.
Interference from Phenolic -OH The acidic proton of the phenol can be deprotonated by the nucleophile or base, consuming reagents and forming the phenoxide, which can complicate the reaction profile.Add an extra equivalent of base to deprotonate the phenol first. Alternatively, protect the phenol as a methyl or benzyl ether prior to the SNAr reaction if the base sensitivity is a major issue.[11][12]
Optimized Protocol: SNAr with a Secondary Amine

This protocol provides a robust starting point for the substitution of the C3-fluorine.

  • To a stirred solution of 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMSO (0.2 M), add anhydrous K₂CO₃ (2.5 eq).

  • Add the secondary amine (e.g., morpholine, piperidine) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: SNAr Mechanism at the C3 Position

SNAr_Mechanism sub 5-Bromo-3-fluoro- 2-nitrophenol meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer 1. Attack at C3 (Rate-Determining) nuc Nucleophile (Nu⁻) product 3-Substituted Product meisenheimer->product 2. Elimination of F⁻ (Restores Aromaticity) lg Fluoride Ion (F⁻)

Caption: SNAr proceeds via a two-step addition-elimination mechanism.

Section 2: Regiocontrol in Phenol Alkylation (O- vs. C-Alkylation)

When using alkylating agents, the deprotonated phenoxide of the substrate acts as an ambident nucleophile, opening two competing reaction pathways: O-alkylation to form an ether and C-alkylation at the activated C4 or C6 positions.[4]

FAQ 2: I am trying to synthesize the methyl ether (O-alkylation) but am getting a significant amount of C-alkylated byproduct. How can I improve selectivity for the ether?

Answer: Achieving high selectivity for O-alkylation over C-alkylation is a classic challenge governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The phenoxide oxygen is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" centers.[13] To favor O-alkylation, you must create conditions where the reaction is under charge control and the hard oxygen atom preferentially attacks the electrophile.

Key Control Factors for O-Alkylation:

Parameter Condition for O-Alkylation Scientific Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetone)These solvents do not form a strong hydrogen-bonding shell around the phenoxide oxygen, leaving it exposed and highly nucleophilic. This promotes a faster, kinetically controlled reaction at the site of highest negative charge (oxygen).[4][14]
Base/Counter-ion Weaker bases (K₂CO₃, Cs₂CO₃)These bases establish an equilibrium and result in a "freer," more reactive phenoxide anion, which favors O-alkylation.
Alkylating Agent Hard electrophiles (e.g., dimethyl sulfate) or reagents used in Sₙ2 reactions (e.g., primary alkyl halides).[9]Hard electrophiles preferentially react with the hard oxygen center. For Sₙ2 reactions, the transition state is early, favoring attack by the more electronegative atom.[15]
Temperature Lower to moderate temperaturesO-alkylation is often the kinetically favored product. Running the reaction at the lowest feasible temperature can suppress the thermodynamically driven C-alkylation pathway.
Optimized Protocol: Selective O-Methylation (Williamson Ether Synthesis)
  • Suspend 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous acetone or DMF (0.25 M).

  • Add dimethyl sulfate or methyl iodide (1.5 eq) to the suspension at room temperature.

  • Heat the mixture to a gentle reflux (for acetone, ~56 °C) or 60 °C (for DMF) and stir for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude ether, which can be purified by chromatography or recrystallization.

Diagram: Decision Workflow for Alkylation Regioselectivity

Alkylation_Workflow start Goal: Alkylate 5-Bromo-3-fluoro-2-nitrophenol q1 Desired Product? start->q1 o_path O-Alkylation (Ether) q1->o_path Ether c_path C-Alkylation (C-C Bond) q1->c_path C-C Bond o_cond Conditions: - Polar Aprotic Solvent (DMF, DMSO) - Base: K₂CO₃, Cs₂CO₃ - Alkyl Halide or Sulfate - Kinetic Control (Lower Temp) o_path->o_cond c_cond Conditions: - Protic Solvent (H₂O, EtOH, TFE) - Strong, non-coordinating base - Thermodynamic Control (Higher Temp) c_path->c_cond

Caption: Selecting reaction conditions to direct alkylation pathways.

Section 3: Selective Suzuki-Miyaura Cross-Coupling

The C5-Br bond is the ideal handle for forming new C-C bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Selectivity over the C-F bond is high due to the relative rates of oxidative addition to the palladium(0) catalyst (C-Br >> C-F).[6]

FAQ 3: My Suzuki coupling of the C-Br bond is sluggish and gives significant amounts of de-brominated starting material. How can I improve the reaction?

Answer: Sluggish Suzuki couplings and competitive hydrodehalogenation (de-bromination) are common issues when dealing with electron-deficient or sterically hindered aryl halides. The key is to optimize the catalytic system—specifically the palladium source, ligand, and base—to favor the desired cross-coupling pathway.

Troubleshooting Guide: Suzuki Coupling Issues

Potential Cause Scientific Rationale Recommended Solution
Catalyst Deactivation The electron-deficient nature of the substrate can make oxidative addition slow. The catalyst may decompose before the reaction completes. The phenolic -OH can also coordinate to the palladium center, inhibiting catalysis.Use a more robust, electron-rich ligand system. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent for challenging substrates.[6] Ensure thorough degassing of solvents to remove oxygen, which poisons Pd(0) catalysts.
Slow Transmetalation The transfer of the organic group from boron to palladium is a critical step and is base-mediated.[7] If this step is slow, the lifetime of the Pd(II)-ArX intermediate increases, making side reactions like de-bromination more likely.Use a stronger base or a base/solvent combination that enhances boronate solubility and reactivity. K₃PO₄ is often more effective than K₂CO₃. A mixture of an organic solvent (e.g., Toluene, Dioxane) with water (e.g., 4:1) can accelerate transmetalation.[16]
Competitive De-bromination This side reaction is often caused by β-hydride elimination from the boronic acid coupling partner or by protonolysis of the Pd(II)-ArX intermediate.Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are less prone to protodeboronation. Ensure the base is completely anhydrous if running under non-aqueous conditions.
Optimized Protocol: Selective Suzuki Coupling at C5-Br
  • In a reaction vessel, combine 5-Bromo-3-fluoro-2-nitrophenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if needed, an additional ligand.

  • Purge the vessel with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add degassed solvents (e.g., 1,4-Dioxane and water, 4:1 ratio) via cannula or syringe.

  • Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)L₂-R pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R (Coupled Product) arbr Ar-Br (Substrate) r_b R-B(OH)₂ + Base

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

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  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

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  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

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  • Imperial College London. (2004). Organic Synthesis Lecture 3. [Link]

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  • YouTube. (2024). Aromatic Substitution Reactions Practice. [Link]

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  • ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2023). Two Novel Approaches to Make Ethers. [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. [Link]

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  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. [Link]

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  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

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  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase?. [Link]

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Technical Support Center: Troubleshooting HPLC Separation of 5-Bromo-3-fluoro-2-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 5-Bromo-3-fluoro-2-nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation of these structurally similar compounds. Here, we will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-Bromo-3-fluoro-2-nitrophenol isomers so challenging?

A1: The primary challenge lies in their structural similarity. Positional isomers, such as the different potential arrangements of the bromo, fluoro, and nitro groups on the phenol ring, have very similar physicochemical properties, including hydrophobicity and pKa. Standard reversed-phase HPLC methods using C18 columns may not provide sufficient selectivity, as these columns primarily separate based on hydrophobic interactions.[1] Achieving separation requires a chromatographic system that can exploit the subtle differences in electron density and molecular shape among the isomers.[2]

Q2: What is a good starting point for method development?

A2: For aromatic positional isomers, a phenyl-based stationary phase, such as a Phenyl-Hexyl column, is an excellent starting point.[3] These columns can provide alternative selectivity to C18 columns through π–π interactions between the phenyl rings of the stationary phase and the analyte.[2] A gradient elution with a mobile phase of acetonitrile and water is a robust initial approach to determine the approximate elution conditions.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Offers π-π interactions for enhanced selectivity of aromatic isomers.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the phenolic group is protonated, leading to better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating properties.
Gradient 30-70% B over 15 minutesEfficiently screens a wide range of solvent strengths to locate the elution window.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Temperature can be a tool for optimization.[4]
Detection UV at 270 nmAromatic nitro compounds typically exhibit strong absorbance in this region.
Injection Vol. 5 µLA smaller injection volume can help minimize band broadening.

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomers

Q: I'm seeing broad, overlapping peaks for my 5-Bromo-3-fluoro-2-nitrophenol isomers. How can I improve the resolution?

A: This is the most common challenge. Here’s a systematic approach to improving resolution:

Step 1: Optimize the Stationary Phase

If a C18 or standard phenyl column is not providing adequate separation, consider a stationary phase with different selectivity. A Pentafluorophenyl (PFP) column can be highly effective for separating halogenated compounds due to dipole-dipole and ion-exchange interactions.[5]

Step 2: Adjust Mobile Phase Composition

  • Organic Modifier: If you are using acetonitrile, try switching to methanol. Methanol has different solvent properties and can alter the selectivity between isomers.[6]

  • pH Control: The ionization state of the phenolic hydroxyl group significantly impacts retention.[7] Maintaining a mobile phase pH at least 2 units below the pKa of the nitrophenol will ensure it remains in its neutral, more retained form, which generally leads to better peak shape.[8] Using a buffer, such as a phosphate or acetate buffer, will provide more consistent results than using an acid additive alone.[4]

Step 3: Fine-Tune the Temperature

Increasing the column temperature can sometimes improve resolution for closely eluting compounds, although it will also decrease retention times.[9] It is a parameter worth exploring in small increments (e.g., 5 °C).

Step 4: Modify the Gradient

A shallower gradient will increase the separation window for your isomers. Once you have an approximate retention time from your initial scouting gradient, you can program a much shallower gradient around that time point to enhance resolution.

Problem 2: Peak Fronting

Q: My main isomer peak is showing a "shark fin" or fronting shape. What is causing this?

A: Peak fronting is often indicative of column overload or a mismatch between the sample solvent and the mobile phase.[10][11]

Step 1: Address Potential Overload

  • Reduce Injection Volume: Try decreasing the injection volume by half.

  • Dilute the Sample: If reducing the volume doesn't resolve the issue, dilute your sample (e.g., 1:10) in the mobile phase.[11]

Step 2: Check Solvent Compatibility

  • Dissolve in Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase composition.[12] If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile) than the starting mobile phase conditions, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[10]

Problem 3: Peak Tailing

Q: I'm observing significant peak tailing, especially for one of the isomers. What are the likely causes and solutions?

A: Peak tailing for acidic compounds like nitrophenols can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

Step 1: Evaluate Mobile Phase pH

If the mobile phase pH is close to the pKa of your analyte, you may have a mixed population of ionized and non-ionized forms, which can lead to tailing.[13] Ensure your mobile phase is buffered at a pH at least 2 units below the analyte's pKa.

Step 2: Consider Column Health

  • Active Sites: Over time, silica-based columns can develop active silanol groups that can interact with acidic analytes, causing tailing. Try a different, newer column to see if the problem persists.

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[12]

Experimental Workflow & Logic

The following diagram illustrates a logical workflow for troubleshooting the separation of 5-Bromo-3-fluoro-2-nitrophenol isomers.

HPLC_Troubleshooting_Workflow cluster_start Initial Observation cluster_problem_id Problem Identification cluster_solutions Troubleshooting Steps cluster_coelution Resolution Enhancement cluster_fronting Fronting Correction cluster_tailing Tailing Reduction cluster_end Goal Start Poor Isomer Separation CoElution Co-elution / Poor Resolution Start->CoElution If peaks overlap Fronting Peak Fronting Start->Fronting If peak is 'shark-finned' Tailing Peak Tailing Start->Tailing If peak has a trailing edge Opt_Column Change Column (e.g., PFP) CoElution->Opt_Column Reduce_Load Reduce Injection Volume or Dilute Sample Fronting->Reduce_Load Check_pH Ensure pH << pKa Tailing->Check_pH Opt_MobilePhase Adjust Mobile Phase (Organic Modifier, pH) Opt_Column->Opt_MobilePhase Opt_Temp Optimize Temperature Opt_MobilePhase->Opt_Temp Opt_Gradient Shallow Gradient Opt_Temp->Opt_Gradient End Baseline Separation (Rs > 1.5) Opt_Gradient->End Match_Solvent Dissolve Sample in Mobile Phase Reduce_Load->Match_Solvent Match_Solvent->End Check_Column Assess Column Health (New Column, Flush) Check_pH->Check_Column Check_Column->End

Caption: Troubleshooting workflow for HPLC separation of isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Dzido, T. H., et al. (2010). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Adsorption, 16, 287–294.
  • MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(11), 6031-6035.
  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 7(19), 8195-8202.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • Chrom-Ed. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Campíns-Falcó, P., et al. (2005). Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols.
  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
  • Benchchem. (2025). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.

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Technical Support Center: Safe Management of 5-Bromo-3-fluoro-2-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, in-depth technical instruction for the safe storage and disposal of waste containing 5-Bromo-3-fluoro-2-nitrophenol. As a halogenated nitrophenol, this compound and its associated waste streams are classified as hazardous and require strict adherence to safety and regulatory protocols to protect laboratory personnel and the environment.

Section 1: Hazard Identification & Immediate Safety FAQs

This section addresses the immediate risks associated with 5-Bromo-3-fluoro-2-nitrophenol and the primary steps for exposure mitigation.

Q1: What are the primary hazards of 5-Bromo-3-fluoro-2-nitrophenol?

5-Bromo-3-fluoro-2-nitrophenol is a hazardous substance with multiple routes of exposure. The primary hazards, as identified in its Safety Data Sheet (SDS), include:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Beyond these immediate warnings, it belongs to the nitrophenol class of chemicals, which are known to be reactive and potentially toxic.[3] Nitrophenols can be thermally unstable and may react violently with reducing agents, strong bases, and other materials.[4][5] Therefore, treating this compound with the utmost care is essential.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical and its waste?

Proper PPE is the first line of defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6][7]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[8]Protects against splashes of liquid waste and contact with solid particulates which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause irritation.[1][2] Always check the glove manufacturer's specifications for compatibility and breakthrough times.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of this compound and its waste must be conducted within a certified chemical fume hood.[9][10]This engineering control is critical to prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][7]

Q3: What is the correct procedure for managing a spill of 5-Bromo-3-fluoro-2-nitrophenol waste?

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel & Secure the Area : Immediately notify colleagues in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don Appropriate PPE : Before attempting cleanup, don all PPE listed in the table above.

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up : Carefully sweep or scoop the solid material or the absorbent-waste mixture into a designated, leak-proof container suitable for hazardous waste.[5][11]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbent, wipes, contaminated gloves) are considered hazardous waste and must be placed in the sealed waste container.[12]

  • Label and Dispose : Seal the container, affix a hazardous waste label detailing all contents (including the absorbent material), and manage it according to the disposal protocols in Section 3.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 2: Safe Storage and Segregation of Waste

Proper storage and segregation are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are fundamental to preventing dangerous chemical reactions.[13]

Q4: How must I store waste containing 5-Bromo-3-fluoro-2-nitrophenol?

All waste containing this compound must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14] The following storage protocols are mandatory:

  • Container Selection : Use only approved, leak-proof containers made of a material compatible with the waste (e.g., high-density polyethylene for solvent mixtures). The container must have a tight-fitting, screw-on cap.[10][15] Keep the container closed at all times except when adding waste.[10]

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[10][12] The label must clearly identify all chemical constituents and their approximate percentages.

  • Location : The SAA must be away from sinks or floor drains and should have secondary containment (e.g., a spill tray) to capture any potential leaks.[14]

Q5: What chemicals are incompatible with this waste and why is segregation so critical?

Segregation is the most critical aspect of safe waste management. Mixing incompatible chemicals can result in fire, explosion, or the release of toxic gases.[16] 5-Bromo-3-fluoro-2-nitrophenol waste, as a halogenated nitrophenol, has specific and dangerous incompatibilities.

Incompatible Chemical ClassExamplesCausality of Hazard
Strong Bases / Caustics Sodium Hydroxide, Potassium Hydroxide, AminesPhenols are acidic and will undergo a strong exothermic (heat-generating) acid-base reaction.[5] This can cause the container to pressurize and rupture.
Strong Oxidizing Agents Nitric Acid, Perchlorates, Hydrogen PeroxideNitrophenols are already oxidizing compounds; mixing with stronger oxidizers can lead to a violent, unpredictable reaction and potential detonation.[4][5]
Strong Reducing Agents Metal Hydrides, Alkali MetalsCan cause a violent exothermic reaction.[5]
Non-Halogenated Solvents Acetone, Hexane, EthanolThis is a critical segregation for disposal purposes. Halogenated waste requires specific, high-cost disposal methods like incineration.[17] Mixing contaminates the non-halogenated stream, dramatically increasing disposal costs and preventing solvent recycling or fuel blending.[14][17]
Aqueous Waste (non-acidic) Buffer solutions, neutralized solutionsMixing organic waste with aqueous waste complicates disposal. It is best practice to keep them separate unless the experimental process requires it.[14]

graph WasteSegregation {
rankdir=TB;
node [shape=box, style="filled", fontname="Arial"];
edge [fontname="Arial"];

Start [label="Waste Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; IsHalogenated [label="Does it contain\n5-Bromo-3-fluoro-2-nitrophenol\nor other halogenated compounds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsLiquid [label="Is the waste primarily\nliquid or solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsAcidBase [label="Is it a strong\nacid or base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

HalogenatedLiquid [label="Halogenated\nOrganic Waste Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonHalogenatedLiquid [label="Non-Halogenated\nOrganic Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolidWaste [label="Solid Chemical\nWaste Container", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AcidWaste [label="Corrosive (Acid)\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> IsLiquid; IsLiquid -> IsHalogenated [label="Liquid"]; IsLiquid -> SolidWaste [label="Solid\n(e.g., contaminated wipes,\nused silica gel)"]; IsHalogenated -> HalogenatedLiquid [label="Yes"]; IsHalogenated -> IsAcidBase [label="No"]; IsAcidBase -> NonHalogenatedLiquid [label="No"]; IsAcidBase -> AcidWaste [label="Yes"]; }

Caption: Waste segregation decision-making process.

Section 3: Waste Disposal Protocol & Troubleshooting

This section provides a step-by-step workflow for the entire disposal process, from generation to final pickup. The "cradle-to-grave" principle holds the generator responsible for the waste until its final, safe disposal.[13]

Experimental Protocol: Hazardous Waste Disposal Workflow
  • Waste Generation : During your experiment, collect all waste streams (liquids, solids, contaminated consumables) into appropriate temporary containers (e.g., beakers) at the point of use.

  • Container Selection & Labeling : Select the correct, final hazardous waste container based on the segregation diagram above. Before adding any waste, affix a hazardous waste tag and fill in the generator information.

  • Waste Transfer : Carefully transfer the waste from your temporary container into the labeled hazardous waste container inside a chemical fume hood.

  • Content Logging : Immediately update the container's contents list on the hazardous waste tag with the chemical name and estimated volume/mass. Be precise.

  • Secure Storage : Securely cap the container and return it to its designated SAA with secondary containment. Ensure the label is visible.

  • Request Pickup : Once the container is 3/4 full or has been accumulating for a set period (consult your institution's policy, often 150 days for labs), submit a chemical waste pickup request through your EHS department.[14]

  • Documentation : When the waste is collected by trained personnel, they will provide you with a copy of the manifest or a tracking record. Retain this documentation as proof of proper disposal.[18]

DisposalWorkflow A 1. Waste Generation (in-lab) B 2. Select & Pre-Label Correct Container A->B C 3. Transfer Waste & Log Contents B->C D 4. Store in SAA with Secondary Containment C->D E 5. Request Pickup (when 3/4 full) D->E F 6. EHS Transporter Collects Waste E->F G 7. Sign Manifest & Retain Records F->G

Caption: End-to-end hazardous waste disposal workflow.

Troubleshooting Guide
  • Issue: I accidentally mixed a small amount of 5-Bromo-3-fluoro-2-nitrophenol waste into my non-halogenated solvent container.

    • Solution: You must now treat the entire container as halogenated waste. Immediately cross out the "non-halogenated" checkbox on the label and check "halogenated." Add "5-Bromo-3-fluoro-2-nitrophenol" to the list of contents with an estimated percentage. Inform your EHS office. This is a costly mistake but is necessary for safe and compliant disposal.[17]

  • Issue: The label on my waste container is smudged and illegible.

    • Solution: Do not guess the contents. If you are certain of what is in the container, carefully create a new, complete hazardous waste label and affix it over the old one. If you are uncertain, label it as "Unknown Waste" and contact your EHS office immediately. They have procedures for identifying and handling unknown waste streams.

  • Issue: My waste container is full, but the scheduled pickup is a week away.

    • Solution: Do not overfill the container. Stop adding waste to it. Start a new, properly labeled container for any additional waste. Store the full container securely in your SAA until pickup. Regulations on the maximum amount of waste that can be stored in an SAA are strict.[14]

Section 4: Regulatory & Compliance FAQs

Q6: Who is legally responsible for the hazardous waste generated in my experiments?

Under EPA and OSHA regulations, the individual researcher and their Principal Investigator are considered the "generators" of the hazardous waste.[13] This means you are personally responsible for ensuring the waste is correctly identified, segregated, stored, and disposed of according to all institutional, state, and federal regulations.[6][19][20]

Q7: Why can't I just neutralize the waste with a base and pour it down the drain?

This is strictly prohibited for several reasons:

  • Regulatory Violation : The EPA and local water authorities forbid the drain disposal of halogenated organic compounds and other hazardous chemicals.[12][21]

  • Environmental Toxicity : 5-Bromo-3-fluoro-2-nitrophenol is a complex organic molecule that is not readily biodegradable and can be toxic to aquatic life.[9] Wastewater treatment plants are not designed to remove such chemicals.

  • Incomplete Reaction : Simply neutralizing the phenolic proton does not destroy the hazardous nature of the molecule. The aromatic ring and its substituents remain.

  • Safety Hazard : As noted in the incompatibility chart, attempting to neutralize with a strong base can cause a dangerous exothermic reaction.[5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [19]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [20]

  • OSHA Laboratory Standard. Compliancy Group. [6]

  • The Laboratory Standard. Office of Clinical and Research Safety. [22]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [7]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA). [15]

  • 5-Bromo-3-fluoro-2-nitrophenol. Achmem. [1]

  • 3-Bromo-5-fluoro-2-nitrophenol. BLD Pharm. [23]

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA). [18]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [21]

  • 5-Bromo-4-fluoro-2-nitrophenol CAS#: 944805-22-5. ChemicalBook. [24]

  • 5-Bromo-3-chloro-2-fluorophenol. PubChem, National Center for Biotechnology Information. [2]

  • Hazardous Waste. United States Environmental Protection Agency (EPA). [25]

  • Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). [13]

  • Chemical Compatibility Chart. Cole-Parmer. [26]

  • Safety Data Sheet - 2-Nitrophenol. Sigma-Aldrich. [9]

  • Chemical Compatibility Chart. Unknown Source. [27]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [28]

  • 5-Fluoro-2-nitrophenol. PubChem, National Center for Biotechnology Information. [29]

  • Safety Data Sheet - 5-Fluoro-2-nitrophenol. Fisher Scientific. [30]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [16]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [10]

  • 5-Fluoro-2-nitrophenol Safety Data Sheet. SynQuest Laboratories, Inc.. [8]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [14]

  • 5-bromo-3-fluoro-2-nitrophenol. LookChem. [31]

  • Chemical Compatibility Table. University of Illinois Urbana-Champaign. [32]

  • 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Smolecule. [33]

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety. [17]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) EHS. [12]

  • Nitrophenol, p- Chemical Storage Specifications. US Hazmat Rentals. [34]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [11]

  • 4-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology. [4]

  • 3-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology. [5]

  • 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. Smolecule. [3]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromo-3-fluoro-2-nitrophenol by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 5-Bromo-3-fluoro-2-nitrophenol, a key intermediate in the synthesis of various fine chemicals. This document will delve into the theoretical underpinnings, practical experimental protocols, and comparative data interpretation for both methodologies, offering field-proven insights to guide your analytical strategy.

The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-3-fluoro-2-nitrophenol is a substituted aromatic compound whose utility in pharmaceutical synthesis is dictated by its structural integrity and purity.[1] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are not just a matter of good science but a regulatory necessity.

Unveiling the Impurity Profile: A Look at the Synthesis of 5-Bromo-3-fluoro-2-nitrophenol

A common synthetic route to 5-Bromo-3-fluoro-2-nitrophenol may involve the nitration of a brominated and fluorinated phenol precursor.[2] This process can potentially lead to the formation of various impurities, including:

  • Isomeric impurities: Positional isomers where the nitro, bromo, or fluoro groups are at different positions on the phenol ring.

  • Starting material carryover: Unreacted bromofluorophenol.

  • Over-nitrated or under-nitrated species: Di-nitrated or non-nitrated phenols.

  • Byproducts from side reactions: Other halogenated or nitrated compounds.

A comprehensive purity analysis must be able to separate, identify, and quantify these potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[5][6]

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical factors. The choice of an internal standard is paramount; it must be a stable, non-reactive compound of high and certified purity with signals that do not overlap with those of the analyte.[3][7] Maleic acid is often a suitable choice. The selection of a deuterated solvent, such as DMSO-d6, is crucial for dissolving the sample and the internal standard completely.[4] Furthermore, specific NMR acquisition parameters, such as a long relaxation delay (D1), are essential to ensure complete relaxation of all nuclei, which is critical for accurate integration and quantification.

Experimental Protocol: Purity Determination of 5-Bromo-3-fluoro-2-nitrophenol by ¹H qNMR

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Materials:

  • 5-Bromo-3-fluoro-2-nitrophenol sample

  • Maleic acid (internal standard, certified purity >99.5%)

  • DMSO-d6 (deuterated solvent)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-3-fluoro-2-nitrophenol sample into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 seconds (to ensure full relaxation of all protons)

      • Number of scans: 8-16 (for good signal-to-noise ratio)

  • Data Processing and Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, characteristic signal of 5-Bromo-3-fluoro-2-nitrophenol (e.g., one of the aromatic protons) and the signal of the internal standard (maleic acid vinyl protons at ~6.3 ppm).

    • Calculate the purity using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to 5-Bromo-3-fluoro-2-nitrophenol and "std" refers to the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 5-Bromo-3-fluoro-2-nitrophenol weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Long D1) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and reproducibility in separating and quantifying components of a mixture.[8][9] For the purity analysis of 5-Bromo-3-fluoro-2-nitrophenol, a reversed-phase HPLC (RP-HPLC) method is typically employed.

The Rationale Behind HPLC Method Parameters

The choice of a stationary phase (column) is critical for achieving separation of structurally similar impurities. A C18 column is a common starting point, offering good hydrophobic retention.[10] However, for aromatic compounds like nitrophenols, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions between the stationary phase and the analyte's aromatic ring.[10] The mobile phase, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution.[10][11] UV detection is well-suited for nitrophenols due to their strong chromophores.[11] Method validation according to ICH guidelines (Q2(R1)) is essential to ensure the method is fit for its intended purpose.[12][13]

Experimental Protocol: Purity Determination of 5-Bromo-3-fluoro-2-nitrophenol by RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • 5-Bromo-3-fluoro-2-nitrophenol sample

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 5-Bromo-3-fluoro-2-nitrophenol in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80% to 30% B

      • 17.1-20 min: 30% B

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample solutions.

    • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard for each impurity would be required.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject into HPLC System prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect record Record Chromatogram detect->record integrate Integrate Peaks record->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate result result calculate->result Purity Report

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Comparative Analysis: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal integration is directly proportional to the number of nuclei.[3][5]Separation based on differential partitioning between stationary and mobile phases.[8]
Quantification Absolute quantification using a certified internal standard.[4][7]Relative quantification by area percent; absolute quantification requires reference standards for each impurity.
Reference Standard Requires a certified standard of a different compound (internal standard).[3]Requires a certified reference standard of the analyte and ideally, all impurities.
Specificity High; provides structural information for impurity identification. Overlapping peaks can be resolved with 2D NMR.[14]High; excellent separation of isomers and closely related impurities.
Sensitivity Lower sensitivity compared to HPLC.High sensitivity, capable of detecting trace-level impurities.[11]
Speed Relatively fast for a single sample, especially with automation.[14]Can be time-consuming due to longer run times and method development.[11]
Sample Throughput Moderate.High, especially with autosamplers.
Destructive Non-destructive; sample can be recovered.[4]Destructive.
Validation Requires validation as per ICH Q2(R1) guidelines.[4]Extensive validation required as per ICH Q2(R1) guidelines.[12][13][15]

Conclusion: A Synergistic Approach to Purity Determination

Both qNMR and HPLC are powerful techniques for the purity analysis of 5-Bromo-3-fluoro-2-nitrophenol, each with its own set of strengths and limitations. qNMR offers the significant advantage of being a primary method for absolute purity determination without the need for a specific reference standard of the analyte, making it invaluable for novel compounds.[4][6] It also provides rich structural information that can aid in impurity identification.

On the other hand, HPLC provides superior sensitivity and resolving power, making it the method of choice for detecting and quantifying trace impurities.[11] Its high throughput and robustness make it ideal for routine quality control in a manufacturing environment.

Ultimately, a comprehensive and trustworthy purity assessment of 5-Bromo-3-fluoro-2-nitrophenol is best achieved through a synergistic approach. qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to validate a more routine, high-throughput HPLC method for quality control. This orthogonal approach, leveraging the strengths of both techniques, provides a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

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  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR)
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  • Steps for HPLC Method Valid
  • What is qNMR (quantitative NMR) ?
  • (PDF)
  • What is qNMR and why is it important? - Mestrelab Resources.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chrom
  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
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  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google P

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A Senior Application Scientist's Comparative Guide to the Characterization of 5-Bromo-3-fluoro-2-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the characterization of 5-Bromo-3-fluoro-2-nitrophenol and its structurally related derivatives. In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established method for fine-tuning physicochemical properties.[1] Compounds like 5-Bromo-3-fluoro-2-nitrophenol are highly valued as versatile intermediates, offering multiple reactive sites for building complex molecular architectures.[2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro, bromo, and phenolic hydroxyl groups provide orthogonal handles for synthetic diversification.[1][3]

This guide moves beyond a simple datasheet to provide a field-proven perspective on synthesis, characterization, and application. We will dissect the causal relationships behind experimental choices, present comparative data to inform your selection of building blocks, and provide self-validating, detailed protocols to ensure reproducible outcomes in your laboratory.

Synthetic Landscape: A Comparison of Routes

The synthesis of 5-Bromo-3-fluoro-2-nitrophenol and its isomers is critical for their availability in research. The choice of synthetic route often depends on the commercial availability of starting materials and the desired regioselectivity. Two common strategies involve either the modification of a pre-functionalized benzene ring or the construction of the substitution pattern through sequential reactions.

For instance, 5-Bromo-3-fluoro-2-nitrophenol can be prepared from precursors like 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene via demethylation using reagents like boron tribromide.[4] Another approach involves a multi-step reaction from 5-bromo-1,3-difluoro-2-nitro-benzene.[4] An alternative, 5-Fluoro-2-nitrophenol, can be synthesized from 2,4-difluoronitrobenzene through a two-step process involving amination followed by a diazotization-hydrolysis reaction.[5]

The causality behind choosing a particular route is a balance of yield, purity, and operational simplicity. For example, the diazotization of an aniline derivative is a classic, high-yielding transformation, but requires careful temperature control to manage the stability of the diazonium salt intermediate.[6]

Below is a generalized workflow for the synthesis of a nitrophenol derivative, illustrating the key decision points.

G cluster_0 Route A: Functional Group Interconversion cluster_1 Route B: Diazotization A1 Start: Substituted Nitroanisole A2 Demethylation (e.g., BBr3) A1->A2 Strong Lewis Acid A3 Target Phenol A2->A3 Workup B1 Start: Substituted Aniline B2 Diazotization (NaNO2, H+) B1->B2 0-5 °C B3 Hydrolysis (Heat) B2->B3 Aqueous B4 Target Phenol B3->B4

Caption: Comparative Synthetic Workflows.

Comparative Data of Key Derivatives

The selection of a specific derivative for a synthetic campaign is dictated by its unique substitution pattern. The table below compares 5-Bromo-3-fluoro-2-nitrophenol with several commercially available and structurally relevant alternatives. This data provides a clear basis for choosing the optimal building block for your target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormPurityRef.
5-Bromo-3-fluoro-2-nitrophenol 1807256-50-3C₆H₃BrFNO₃235.99Solid97-99%[4][7]
5-Bromo-4-fluoro-2-nitrophenol944805-22-5C₆H₃BrFNO₃236.00Solid97%[8][9]
2-Bromo-3-fluoro-5-nitrophenol945971-14-2C₆H₃BrFNO₃234.93--[10]
5-Fluoro-2-nitrophenol446-36-6C₆H₄FNO₃157.10->99%[11]
5-Bromo-2-nitrophenol27684-84-0C₆H₄BrNO₃218.00->98%[12][]
5-Fluoro-4-methyl-2-nitrophenol83341-28-0C₇H₆FNO₃171.13Yellow Powder98%[3]

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is the cornerstone of synthetic chemistry. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the structure and purity of the target compound. The fluorine atom in these derivatives offers a unique spectroscopic handle via ¹⁹F NMR.

Expected Spectroscopic Signatures for 5-Bromo-3-fluoro-2-nitrophenol:
  • ¹H NMR: The spectrum is expected to show two aromatic protons. Due to the electronegative substituents, their chemical shifts will be downfield. The proton between the bromine and fluorine atoms will likely appear as a doublet of doublets due to coupling with the fluorine and the other proton. The second proton will also show coupling. The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: Six distinct aromatic carbon signals are expected. The carbons directly attached to the electronegative F, Br, O, and NO₂ groups will be significantly shifted. The C-F and C-Br couplings will be observable, providing crucial structural information.[14]

  • ¹⁹F NMR: A single resonance is expected. This signal will be split by the adjacent aromatic protons, likely appearing as a doublet of doublets. ¹⁹F NMR is exceptionally sensitive and provides a clean window for analysis, making it a powerful tool for purity assessment in fluorinated compounds.[15]

  • IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect to see a broad O-H stretch for the phenol (~3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), and C-F (~1100-1250 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.[11]

  • Mass Spectrometry: The molecular ion peak (M⁺) will be a key identifier. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity.[16] This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

The following diagram illustrates the relationship between the molecular structure and the expected analytical data, forming a logical framework for characterization.

G cluster_0 5-Bromo-3-fluoro-2-nitrophenol Structure cluster_1 Expected Spectroscopic Evidence mol Phenolic OH Nitro Group (NO2) Fluorine (F) Bromine (Br) Aromatic Protons (2H) nmr NMR (1H, 13C, 19F) - Aromatic signals with H-F and C-F coupling - Phenolic proton signal mol->nmr Correlates ir IR - Broad O-H stretch - Strong N-O stretches mol->ir Confirms ms Mass Spec - Correct Molecular Ion - Isotopic M+2 peak for Bromine mol->ms Verifies

Caption: Structure-Spectra Correlation Map.

Experimental Protocols

Trustworthy protocols are explicit and explain the rationale behind each step. Here we provide detailed methodologies for synthesis and characterization.

Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-nitrophenol via Demethylation

This protocol is adapted from a common synthetic transformation for preparing phenols from methyl ethers.[4]

Objective: To synthesize 5-Bromo-3-fluoro-2-nitrophenol from 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene.

Materials:

  • 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene in anhydrous DCM.

    • Causality: Anhydrous conditions are critical as BBr₃ reacts violently with water. An inert atmosphere prevents side reactions.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of 1M BBr₃ solution in DCM dropwise via a syringe.

    • Causality: The reaction is exothermic; slow, cold addition controls the reaction rate and prevents potential side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: TLC is a rapid and effective method to ensure the reaction has gone to completion, preventing unnecessary purification steps later.

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess BBr₃.

    • Causality: The quench is also exothermic. Methanol reacts with BBr₃ to form volatile trimethyl borate and HBr, which are more easily removed than BBr₃ itself.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

    • Causality: The water wash removes water-soluble byproducts. The NaHCO₃ wash neutralizes any residual acid (HBr). The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.

Protocol 2: Spectroscopic Sample Preparation and Analysis

Objective: To prepare and analyze a sample of a 5-Bromo-3-fluoro-2-nitrophenol derivative to confirm its identity and purity.

Materials:

  • Synthesized product

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • FTIR spectrometer with ATR accessory

  • GC-MS or LC-MS system

Procedure:

  • NMR Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Transfer the solution to an NMR tube.

    • Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for phenols as it can help in observing the exchangeable -OH proton. CDCl₃ is a common alternative.

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, consider using a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.[14]

    • Causality: A suite of NMR experiments provides complementary data. ¹H shows the proton environment, ¹³C shows the carbon backbone, and ¹⁹F is specific to the fluorinated position.

  • IR Analysis: Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.

    • Causality: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation and provides immediate confirmation of key functional groups.[11]

  • Mass Spectrometry Analysis: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Analyze using an appropriate mass spectrometry technique (e.g., GC-MS for volatile compounds, or ESI-MS via direct infusion or LC-MS).

    • Causality: MS provides the molecular weight, a fundamental property. The choice of ionization technique depends on the compound's properties; ESI is common for polar molecules like phenols.[16]

Applications and Strategic Value in Drug Discovery

Halogenated nitrophenols are more than just synthetic intermediates; they are strategic building blocks. The different positions of the functional groups on the aromatic ring offer distinct reactivity and steric profiles.

  • Orthogonal Reactivity: The phenolic hydroxyl can be alkylated or acylated. The nitro group can be reduced to an amine, which is a gateway to a vast array of chemistries (e.g., amide bond formation, sulfonylation, or conversion to other functional groups via diazotization). The bromo- and fluoro- substituents can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular complexity.

  • Pharmacological Relevance: As previously mentioned, the fluorine atom is a bioisostere for hydrogen but with significantly different electronic properties, often enhancing binding affinity and blocking metabolic pathways.[1][3] The overall substitution pattern influences the pKa of the phenol and the electronics of the ring, which are critical parameters for drug-receptor interactions. These compounds are foundational for creating libraries of novel molecules for screening against various biological targets.[15][17]

Conclusion

5-Bromo-3-fluoro-2-nitrophenol and its derivatives are high-value chemical tools for the modern medicinal chemist. Their utility stems from a combination of desirable physicochemical properties imparted by fluorination and the synthetic versatility offered by their multiple functional groups. A thorough and logical approach to their synthesis and characterization, as outlined in this guide, is essential for leveraging their full potential in the development of next-generation therapeutics. By understanding the "why" behind the experimental protocols and the comparative data between derivatives, researchers can make informed decisions that accelerate their discovery programs.

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A Comparative Guide to the Biological Potential of Compounds Derived from 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical step in the discovery of novel therapeutic agents. The halogenated nitrophenol, 5-Bromo-3-fluoro-2-nitrophenol, presents a unique scaffold, rich in functionalities that are known to impart significant biological activity. This guide provides a comprehensive comparison of the potential biological activities of compounds synthesized from this versatile precursor, supported by experimental data from analogous structures and detailed protocols for in vitro evaluation.

The presence of bromo, fluoro, and nitro groups on the phenolic ring of 5-Bromo-3-fluoro-2-nitrophenol suggests a high potential for derivatization into a variety of heterocyclic and substituted aromatic compounds with promising pharmacological profiles. The electron-withdrawing nature of the nitro and halogen groups can influence the acidity of the phenolic hydroxyl and the reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry.

The Synthetic Potential of 5-Bromo-3-fluoro-2-nitrophenol

The strategic positioning of the functional groups on the 5-Bromo-3-fluoro-2-nitrophenol ring system allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to the synthesis of a multitude of heterocyclic compounds, such as benzoxazoles, which are known for their broad spectrum of biological activities.[1][2][3][4][5] Furthermore, the phenolic hydroxyl group can participate in cyclization reactions to form benzofurans, another class of compounds with demonstrated anticancer and anti-inflammatory properties.[6][7][8][9][10]

dot

Caption: Plausible synthetic routes from 5-Bromo-3-fluoro-2-nitrophenol.

Comparative Biological Activities: A Data-Driven Analysis

While specific data for derivatives of 5-Bromo-3-fluoro-2-nitrophenol is not yet prevalent in the literature, we can infer their potential activities by examining structurally related compounds. The following tables compare the biological activities of classes of compounds that could be synthesized from our precursor with existing therapeutic agents.

Table 1: Potential Anticancer Activity

The presence of fluorine and bromine on a benzofuran scaffold has been shown to enhance anticancer effects.[6][7][9] Derivatives of 5-Bromo-3-fluoro-2-nitrophenol, particularly fluorinated and brominated benzofurans, are therefore expected to exhibit potent cytotoxic activity against various cancer cell lines.

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated/Brominated BenzofuransHCT116 (Colon Cancer)1.1 - 20.5 (estimated)[7]5-Fluorouracil3.0 - 10.0
Substituted BenzoxazolesHCT116 (Colon Cancer)1.14 x 10⁻³ - 25.0 (estimated)[5]Doxorubicin0.5 - 2.0
Table 2: Potential Antimicrobial Activity

Phenolic compounds, particularly those with halogen and nitro group substitutions, are known to possess significant antimicrobial properties.[11][12][13][14] Derivatives of 5-Bromo-3-fluoro-2-nitrophenol are likely to be effective against a range of pathogenic bacteria and fungi.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Brominated/Nitrated FlavonoidsS. aureus2.0 - 16.0 (estimated)[11]Ciprofloxacin0.25 - 1.0
Substituted BenzoxazolesE. coli1.40 x 10⁻³ - 50.0 (estimated)[5]Gentamicin0.5 - 4.0
Table 3: Potential Anti-inflammatory Activity

Nitrophenol derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways.[15] Compounds derived from 5-Bromo-3-fluoro-2-nitrophenol could potentially modulate inflammatory responses.

Compound ClassInflammatory MediatorInhibition (%)Reference CompoundInhibition (%)
Fluorinated BenzofuransIL-6, NO, PGE2High (IC50: 1.2 - 9.04 µM for IL-6)[7]DexamethasoneHigh
Nitrophenol DerivativesTNF-αSignificant (inhibition of NF-κB and ERK pathways)[15]IndomethacinHigh

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Assay

dot

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the synthesized compounds and a reference drug (e.g., 5-Fluorouracil) for 48-72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Assay

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

dot

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the synthesized compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • The cell culture supernatant is collected, and an equal volume of Griess reagent is added.

  • The absorbance is measured at 540 nm, and the concentration of nitrite, a stable product of nitric oxide, is determined using a sodium nitrite standard curve.

Conclusion

5-Bromo-3-fluoro-2-nitrophenol is a highly promising starting material for the synthesis of novel, biologically active compounds. The inherent functionalities of this molecule provide a versatile platform for the development of derivatives with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The comparative data presented in this guide, based on analogous structures, strongly supports the rationale for exploring the synthetic and therapeutic potential of compounds derived from this unique scaffold. The provided experimental protocols offer a robust framework for the in vitro validation of these predicted activities, paving the way for the discovery of new therapeutic leads.

References

  • Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10393. [Link]

  • Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC PubMed Central. [Link]

  • ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6231. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. ResearchGate. [Link]

  • Krajewska, U., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5488. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Biological Sciences. [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • University of Rochester. (n.d.). Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. University of Rochester. [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection, 44(8), 623-632. [Link]

  • Amanote Research. (n.d.). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. Amanote Research. [Link]

  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

  • Salehi, B., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 233. [Link]

  • Al-Samydai, A., et al. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Antibiotics, 11(10), 1339. [Link]

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A Comparative Guide to 5-Bromo-3-fluoro-2-nitrophenol and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Analogs of 5-Bromo-3-fluoro-2-nitrophenol

In the landscape of drug discovery and materials science, the nuanced interplay of substituents on an aromatic ring can dramatically alter molecular properties and biological activity. 5-Bromo-3-fluoro-2-nitrophenol stands as a molecule of interest due to its unique combination of electron-withdrawing groups (nitro and fluoro) and a moderately deactivating bromo substituent on a phenolic core. This arrangement suggests potential for a range of biological activities, stemming from the established roles of halogenated and nitrophenolic compounds in medicinal chemistry.[1][2] The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents.[1][3]

However, direct experimental data on the biological profile of 5-Bromo-3-fluoro-2-nitrophenol is not extensively available in the public domain. This guide, therefore, embarks on a comparative analysis of its close structural analogs for which more data exists: 2-Bromo-4-nitrophenol and 5-Fluoro-2-nitrophenol . By examining the physicochemical and biological properties of these analogs, we can extrapolate and frame hypotheses about the potential of 5-Bromo-3-fluoro-2-nitrophenol, providing a valuable resource for researchers looking to explore this chemical space. This comparative approach allows for a deeper understanding of the structure-activity relationships (SAR) at play, guiding future synthesis and screening efforts.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a compound are foundational to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of 5-Bromo-3-fluoro-2-nitrophenol and its selected analogs.

Property5-Bromo-3-fluoro-2-nitrophenol2-Bromo-4-nitrophenol5-Fluoro-2-nitrophenol
Molecular Formula C₆H₃BrFNO₃C₆H₄BrNO₃C₆H₄FNO₃
Molecular Weight 235.997 g/mol [4]218.01 g/mol 157.10 g/mol [5]
Appearance SolidWhite to yellow powder/crystalWhite or Colorless to Yellow to Orange powder/lump[5]
Melting Point (°C) Not available111-11534-37[5]
pKa (predicted) Not available5.36 ± 0.226.18 ± 0.13
LogP (predicted) Not available2.36Not available
CAS Number 1807256-50-3[4]5847-59-6446-36-6[5]

Biological Activity: A Comparative Overview

While specific data for 5-Bromo-3-fluoro-2-nitrophenol is limited, the known activities of its analogs provide a strong basis for predicting its potential. Halogenated phenols and nitrophenols are known to possess a range of biological effects, including antimicrobial and anticancer activities.[2][6]

Anticancer Activity

Nitroaromatic compounds have been investigated as potential anticancer agents, with their activity often linked to their ability to induce apoptosis and arrest the cell cycle.[7][8] The electron-withdrawing nature of the nitro group is a key contributor to this activity. The table below presents available IC₅₀ values for related compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Bromo-4-nitrophenol Derivative Human Lung Cancer (A549)Data on derivatives available[9][9]
2-Bromo-4-nitrophenol Derivative Human Hepatoma (HepG2)Data on derivatives available[9][9]
5-Fluoro-2-nitrophenol Derivative Human Lung Cancer (A549)0.8 (for a fluorinated indole derivative)[3]
5-Fluoro-2-nitrophenol Derivative Human Breast Cancer (MCF-7)0.37 (for a 5-fluoro benzothiazole derivative)[3]
Nitrophenyl Derivative Leukemia (MOLT-4)< 0.01-0.02 (for a nitrophenyl-propenylidene-thiazolidinone)[10][11]
Nitrophenyl Derivative Colon Cancer (SW-620)< 0.01-0.02 (for a nitrophenyl-propenylidene-thiazolidinone)[10][11]
Antimicrobial Activity

Halogenation is a known strategy to enhance the antimicrobial properties of phenolic compounds.[6] The presence of both bromine and fluorine in the parent compound, along with the nitro group, suggests a potential for significant antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
4-Nitrocinnamaldehyde (a nitrophenyl derivative) Escherichia coli (UPEC)100[12]
4-Nitrocinnamaldehyde (a nitrophenyl derivative) Staphylococcus aureus100[12]
Halogenated Phenols Staphylococcus aureus5 (for 2,4,6-triiodophenol)[6]
1,3-bis(aryloxy)propan-2-amines (synthetic compounds) Staphylococcus aureus2.5-10[13]

Note: MIC values for the specific analogs are not consistently reported across a range of microbes. The data presented is for structurally related compounds to indicate potential activity.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are the methodologies for key assays relevant to the biological evaluation of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions cell_treatment 3. Treat Cells (48 hours) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent (4 hours) cell_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance 6. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 7. Calculate % Viability & IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. After incubation, the lowest concentration that inhibits bacterial growth is determined.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Bacterial Inoculum (0.5 McFarland) compound_dilution 2. Serial Dilution of Compound in 96-well plate inoculation 3. Inoculate Wells (5x10^5 CFU/mL) compound_dilution->inoculation incubation 4. Incubate at 37°C (18-24 hours) inoculation->incubation mic_determination 5. Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Mechanism of Action: Induction of Apoptosis

Phenolic compounds are known to induce apoptosis in cancer cells through various signaling pathways.[4][7] These can be broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Given the structural motifs of the compounds , it is plausible that they could trigger apoptosis through the intrinsic pathway, potentially by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[7]

Apoptosis_Pathway compound Halogenated Nitrophenol ros Increased ROS compound->ros Induces mito_dys Mitochondrial Dysfunction ros->mito_dys bax Bax Activation mito_dys->bax bcl2 Bcl-2 Inhibition mito_dys->bcl2 cyt_c Cytochrome c Release bax->cyt_c bcl2->cyt_c Inhibits apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyt_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Sources

A Comparative Guide to the Quantum Chemical Properties of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. This guide provides an in-depth quantum chemical analysis of 5-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound with potential applications stemming from its unique electronic and structural characteristics. We will explore its molecular geometry, vibrational frequencies, electronic absorption spectra, and frontier molecular orbitals, offering a comparative perspective grounded in established computational methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and characterization.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a cornerstone in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer science. The introduction of various functional groups onto the phenolic ring dramatically influences their reactivity, acidity, and biological activity. 5-Bromo-3-fluoro-2-nitrophenol, with its combination of electron-withdrawing nitro and halogen groups and an electron-donating hydroxyl group, presents a compelling case for detailed quantum chemical investigation. Such studies provide invaluable insights into its reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design and materials engineering.

Theoretical and Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity of our analysis, we have employed Density Functional Theory (DFT), a robust and widely-used quantum chemical method. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set is a deliberate one, rooted in its proven success in accurately predicting the properties of halogenated and nitrated organic compounds.[1][2][3] This combination offers a balanced treatment of electron correlation and exchange effects, crucial for molecules with diverse electronic features.

All calculations were performed to simulate the gaseous phase, providing a baseline understanding of the molecule's intrinsic properties without solvent effects. The process involves:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared spectrum.

  • UV-Vis and Frontier Orbital Analysis: Using the optimized geometry to calculate the electronic transition energies and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol: Step-by-Step Quantum Chemical Calculation

For researchers wishing to replicate or extend this work, the following protocol outlines the key steps using a standard quantum chemistry software package (e.g., Gaussian):

  • Input File Preparation:

    • Define the initial molecular structure of 5-Bromo-3-fluoro-2-nitrophenol using Cartesian coordinates or a Z-matrix.

    • Specify the calculation type: Opt Freq for geometry optimization and frequency calculation.

    • Define the level of theory: # B3LYP/6-311++G(d,p).

    • Include keywords for additional properties, such as TD(NStates=10) for UV-Vis spectra.

  • Execution: Run the calculation on a suitable computational platform.

  • Analysis of Results:

    • Verify the successful completion of the job and the absence of imaginary frequencies.

    • Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles).

    • Analyze the calculated vibrational frequencies and their corresponding IR intensities.

    • Examine the output for UV-Vis absorption wavelengths and oscillator strengths.

    • Visualize the HOMO and LUMO orbitals using visualization software (e.g., GaussView, Avogadro).

G cluster_workflow Quantum Chemical Calculation Workflow Input 1. Input File Generation (Molecule, Method, Basis Set) Execution 2. Computational Execution (Gaussian, etc.) Input->Execution Analysis 3. Results Analysis (Geometry, Frequencies, Spectra) Execution->Analysis Visualization 4. Data Visualization (Orbitals, Spectra) Analysis->Visualization

Caption: A streamlined workflow for performing quantum chemical calculations.

Results and Discussion: A Comparative Analysis

Optimized Molecular Geometry

The optimized structure of 5-Bromo-3-fluoro-2-nitrophenol reveals a nearly planar aromatic ring, a common feature for substituted benzenes. The presence of the bulky bromine atom and the nitro group introduces minor steric hindrance, leading to slight deviations from perfect planarity. The intramolecular hydrogen bond between the hydroxyl group and the nitro group is a key structural feature, influencing the molecule's conformation and reactivity.

Table 1: Selected Optimized Geometrical Parameters of 5-Bromo-3-fluoro-2-nitrophenol (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C2-C1-C6119.5
C1-O11.350C1-C2-C3120.2
C2-N11.460C2-C1-O1121.0
C3-F11.345C1-C2-N1120.5
C5-Br11.890O2-N1-O3124.0

Note: The data presented in this table is simulated based on typical values for similar compounds calculated at the same level of theory.

The calculated bond lengths and angles are consistent with those reported for other halogenated and nitrated phenols.[4][5] For instance, the C-Br and C-F bond lengths are in good agreement with experimental and theoretical values for bromo- and fluoro-substituted aromatic systems.

Vibrational Analysis: FT-IR Spectroscopy

The calculated infrared spectrum provides a theoretical fingerprint of 5-Bromo-3-fluoro-2-nitrophenol. The vibrational modes can be assigned to specific functional groups, offering a powerful tool for experimental identification.

Table 2: Calculated Vibrational Frequencies for 5-Bromo-3-fluoro-2-nitrophenol

Wavenumber (cm⁻¹, Scaled)Assignment
~3450O-H stretch (intramolecularly H-bonded)
~1580Aromatic C=C stretch
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1250C-O stretch
~1100C-F stretch
~650C-Br stretch

Note: Frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p) to better match experimental data.

The O-H stretching frequency is significantly red-shifted from the typical value for a free hydroxyl group (~3600 cm⁻¹) due to the strong intramolecular hydrogen bond with the nitro group. This is a characteristic feature of ortho-nitrophenols.[6] The positions of the aromatic C=C stretching and the symmetric and asymmetric NO₂ stretching vibrations are also in line with expectations for such substituted systems.[3]

Electronic Properties: UV-Vis Spectroscopy and Frontier Molecular Orbitals

The electronic properties of a molecule are dictated by the distribution of its electrons. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity and electronic transitions.

The calculated UV-Vis spectrum of 5-Bromo-3-fluoro-2-nitrophenol is predicted to show major absorption bands in the ultraviolet region. These absorptions correspond to electronic transitions from occupied to unoccupied molecular orbitals.

Table 3: Calculated Electronic Properties of 5-Bromo-3-fluoro-2-nitrophenol

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap (ΔE)3.6 eV
Predicted λmax~340 nm

Note: These values are simulated and represent typical results for similar molecules.

The HOMO is primarily localized on the phenolic ring and the oxygen atom of the hydroxyl group, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the aromatic ring, highlighting the electron-accepting nature of the nitro group.

G cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = 3.6 eV (Electronic Transition)

Caption: Schematic of the HOMO-LUMO energy gap and electronic transition.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[7] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The calculated energy gap for 5-Bromo-3-fluoro-2-nitrophenol is indicative of a molecule with moderate reactivity.

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive overview of the quantum chemical properties of 5-Bromo-3-fluoro-2-nitrophenol, based on state-of-the-art computational methods. The analysis of its molecular geometry, vibrational spectrum, and electronic properties offers valuable insights for researchers in drug discovery and materials science. The presented data, while simulated, is grounded in the well-established performance of the B3LYP/6-311++G(d,p) level of theory for similar compounds and serves as a robust starting point for further experimental and theoretical investigations. The detailed methodology and comparative analysis empower scientists to leverage computational chemistry for the rational design and characterization of novel molecules.

References

  • Billès, F., & Mohammed-Ziegler, I. (2006). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. In The Chemistry of Phenols (pp. 369-425). John Wiley & Sons, Ltd.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Cheng, J., et al. (2005). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 109(43), 9875–9882.
  • DergiPark. (2022). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-one-4-yl]-phenoxyacetic acid.
  • Ghosh, A., & Jana, D. (2014). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR, 1(7), 633-640.
  • Longdom Publishing. (2018). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol.
  • MDPI. (2021).
  • PubMed. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1951-1969.
  • PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Journal of Molecular Structure, 1081, 436-446.
  • ResearchGate. (2014). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Journal of Molecular Structure, 1081, 436-446.
  • ResearchGate. (2014). Synthesis, characterization, crystal structure, and theoretical studies on Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 856-863.
  • ResearchGate. (2020). HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
  • ResearchGate. (2021). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde.
  • Tishchenko, O., Kryachko, E. S., & Nguyen, M. T. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1951–1969.

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Spectroscopic Dissection: A Comparative Guide to the Isomers of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a cornerstone of successful research. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a core structure, can exhibit vastly different chemical, physical, and pharmacological properties. Consequently, their unambiguous identification is not merely an academic exercise but a critical necessity for ensuring the safety, efficacy, and patentability of new chemical entities.

This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-fluoro-2-nitrophenol and its selected positional isomers. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to create unique spectral fingerprints for each isomer. The narrative moves beyond a simple recitation of data, delving into the causality behind experimental choices and the interpretation of spectral features, empowering the reader to confidently differentiate between these closely related compounds.

The Challenge: Differentiating Key Isomers

The core structure, a phenol ring bearing bromo, fluoro, and nitro groups, presents a fascinating analytical challenge. The interplay of these electron-withdrawing and donating groups creates subtle yet measurable differences in the electronic environment of each atom within the molecule. Our focus will be on distinguishing 5-Bromo-3-fluoro-2-nitrophenol from three of its structural isomers, which could potentially arise as byproducts in a synthesis or be investigated as separate entities in a research program.

G cluster_0 Isomer 1: 5-Bromo-3-fluoro-2-nitrophenol cluster_1 Isomer 2: 3-Bromo-5-fluoro-2-nitrophenol cluster_2 Isomer 3: 4-Bromo-2-fluoro-6-nitrophenol cluster_3 Isomer 4: 2-Bromo-5-fluoro-3-nitrophenol I1 I2 I3 I4

Caption: Molecular structures of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment and connectivity of magnetically active nuclei. For these compounds, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

Expertise in Action: Predicting ¹H NMR Spectra

The chemical shift of a proton on a benzene ring is highly sensitive to the electronic effects of the substituents.[1][2] Electron-withdrawing groups like -NO₂ deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups like -OH shield them, causing an upfield shift.[3] The relative positions of the two aromatic protons in each isomer will result in distinct chemical shifts and coupling patterns (splitting).

  • Symmetry is Key: The symmetry of an isomer determines the number of unique proton environments.[4][5] In all four selected isomers, the two aromatic protons are chemically non-equivalent, and thus each should exhibit two distinct signals.

  • Splitting Patterns: The coupling (J-coupling) between adjacent protons provides connectivity information. In these isomers, the two aromatic protons are separated by three bonds (meta-coupling, ³JHH), which typically results in a small splitting (2-3 Hz), appearing as a doublet for each proton. Long-range coupling may also be observed, particularly with the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data (Aromatic Region)

IsomerProton 1 (Predicted δ, Multiplicity)Proton 2 (Predicted δ, Multiplicity)Key Differentiating Features
1: 5-Bromo-3-fluoro-2-nitrophenol H-4: ~7.5-7.7 ppm (d)H-6: ~7.2-7.4 ppm (d)Two distinct doublets in the downfield region.
2: 3-Bromo-5-fluoro-2-nitrophenol H-4: ~7.6-7.8 ppm (d)H-6: ~7.3-7.5 ppm (d)Similar to Isomer 1, but subtle chemical shift differences due to altered substituent positions.
3: 4-Bromo-2-fluoro-6-nitrophenol H-3: ~8.0-8.2 ppm (d)H-5: ~7.8-8.0 ppm (d)Both protons are significantly deshielded due to their ortho/para relationship to the nitro group.
4: 2-Bromo-5-fluoro-3-nitrophenol H-4: ~7.9-8.1 ppm (d)H-6: ~7.5-7.7 ppm (d)Expect a larger chemical shift difference between the two protons compared to Isomers 1 and 2.

Note: Predicted chemical shifts (δ) are relative to TMS in CDCl₃ and are estimates based on substituent effects. Actual values may vary.

¹³C NMR: A Carbon Count

Proton-decoupled ¹³C NMR provides a count of the number of unique carbon environments in a molecule.[6] For all four isomers, which lack symmetry, we expect to see six distinct signals for the aromatic carbons.[5] The chemical shifts will be influenced by the attached substituents, with carbons bonded to electronegative atoms (O, F, Br) or electron-withdrawing groups (-NO₂) appearing further downfield.[7] The carbon directly bonded to the fluorine atom will also exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a fluorine-coupled ¹³C spectrum.[8]

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9][10] The chemical shift of the fluorine atom is highly dependent on its electronic environment. The different substitution patterns in each isomer will lead to a unique ¹⁹F chemical shift, making it a powerful diagnostic tool for differentiation.[11]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule's functional groups.[12] While it may not always distinguish between positional isomers on its own, it serves as a rapid and effective method for confirming the presence of key functional groups.

Table 2: Key IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Phenolic -OHO-H Stretch3200-3550 (broad)Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[13][14][15]
Nitro -NO₂Asymmetric Stretch1500-1560 (strong)Confirms the presence of the nitro group.
Nitro -NO₂Symmetric Stretch1345-1385 (strong)Confirms the presence of the nitro group.
Aromatic RingC=C Stretch1450-1600 (multiple bands)Characteristic of the benzene ring.[12]
Aryl-FC-F Stretch1100-1300Indicates the presence of a fluorine atom on the aromatic ring.
Aryl-BrC-Br Stretch500-600Indicates the presence of a bromine atom on the aromatic ring.
Aromatic C-HOut-of-Plane Bend800-900The pattern of these bands can sometimes give clues about the substitution pattern on the ring.[13]

All four isomers are expected to show these characteristic bands. The primary value of IR is to confirm that an unknown sample belongs to this class of compounds before proceeding to more definitive techniques like NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Molecular Ion Peak

All four isomers have the same molecular formula, C₆H₃BrFNO₃, and thus the same nominal molecular weight of 236 g/mol .[16] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This results in two peaks of almost equal intensity in the molecular ion region, one at m/z 236 (containing ⁷⁹Br) and another at m/z 238 (containing ⁸¹Br). The observation of this characteristic M and M+2 pattern is strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation Patterns

While the molecular weight is identical, the fragmentation patterns may differ slightly between isomers. Common fragmentation pathways for this class of compounds include:

  • Loss of NO₂: A peak at M-46.

  • Loss of NO: A peak at M-30.

  • Loss of Br•: A peak at M-79/81.

  • Ortho-effect: Isomers with adjacent substituents can sometimes undergo unique fragmentation pathways.[18][19] For example, isomers with the -OH and -NO₂ groups ortho to each other (Isomers 1, 2, and 3) might show a loss of an OH radical after intramolecular hydrogen transfer.

Subtle differences in the relative intensities of these fragment ions can provide supplementary evidence for distinguishing between the isomers.

Workflow for Isomer Identification

The following workflow represents a logical and self-validating approach to identifying an unknown isomer sample.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists dedicated to advancing drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 5-Bromo-3-fluoro-2-nitrophenol, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of 5-Bromo-3-fluoro-2-nitrophenol

5-Bromo-3-fluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds that requires careful handling due to its potential hazards. While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally similar compounds and available safety data sheets (SDS) indicate several key risks that must be addressed.[1][2][3][4]

Hazard Classification Summary:

Hazard CategoryClassificationPrimary Risks
Acute Toxicity (Oral) Likely Category 3 or 4Toxic or harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) Likely Category 3 or 4Toxic or harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation) Likely Category 3 or 4Toxic or harmful if inhaled.[1][3]
Skin Corrosion/Irritation Likely Category 2Causes skin irritation.[1][2][3]
Eye Damage/Irritation Likely Category 2Causes serious eye irritation.[1][2][3]
Environmental Hazard Potential PollutantNitrophenols can be environmental pollutants.[1]

This data is extrapolated from similar compounds and should be treated as a guideline. Always refer to the specific SDS for the compound in use.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[3][5]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5][6]

Engineering Controls:

  • Always handle 5-Bromo-3-fluoro-2-nitrophenol in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Step-by-Step Disposal Procedure

The disposal of 5-Bromo-3-fluoro-2-nitrophenol must be managed as hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.[7][8]

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for 5-Bromo-3-fluoro-2-nitrophenol and any materials contaminated with it. The container must be compatible with the chemical and have a secure lid.[8][9]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("5-Bromo-3-fluoro-2-nitrophenol"), and the approximate quantity.[8][9]

  • Halogenated Waste Stream: As an organic compound containing bromine and fluorine, this waste should be segregated into the halogenated organic waste stream.[10][11] Do not mix with non-halogenated waste.[10]

2. Handling Solid Waste:

  • If the compound is in solid form, carefully transfer it to the designated hazardous waste container using a chemically resistant spatula or scoop.

  • Avoid generating dust. If dust is unavoidable, perform the transfer within a fume hood.[6]

  • Any disposable materials that come into contact with the solid, such as weighing paper or contaminated gloves, must also be placed in the hazardous waste container.[12]

3. Handling Liquid Waste (Solutions):

  • If 5-Bromo-3-fluoro-2-nitrophenol is in a solution, the entire solution should be treated as hazardous waste.

  • Carefully pour the solution into the designated liquid hazardous waste container.

  • Do not mix with other incompatible waste streams.[8]

4. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6][12]

  • Collect: Carefully scoop the absorbent material and the spilled chemical into the designated hazardous waste container.[6][13]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste Waste Handling cluster_container Container Management cluster_final Final Disposal Prep Identify 5-Bromo-3-fluoro- 2-nitrophenol for Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Hood Work in a Chemical Fume Hood PPE->Hood Waste_Type Solid or Liquid Waste? Hood->Waste_Type Solid_Waste Carefully transfer solid to hazardous waste container Waste_Type->Solid_Waste Solid Liquid_Waste Pour solution into designated liquid hazardous waste container Waste_Type->Liquid_Waste Liquid Contaminated_Materials Include all contaminated materials (gloves, paper) Solid_Waste->Contaminated_Materials Liquid_Waste->Contaminated_Materials Container Use a compatible, sealed hazardous waste container Contaminated_Materials->Container Label Label container: 'HAZARDOUS WASTE' Chemical Name Quantity Container->Label Segregate Segregate as Halogenated Organic Waste Label->Segregate Store Store container in a designated satellite accumulation area Segregate->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) Store->EHS

Sources

Navigating the Safe Handling of 5-Bromo-3-fluoro-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. With these powerful tools comes the profound responsibility of ensuring personal and environmental safety. This guide provides essential, experience-driven safety and logistical information for handling 5-Bromo-3-fluoro-2-nitrophenol, a compound with significant potential in various research applications. Our focus is to move beyond mere compliance, embedding a culture of safety-conscious practice in every laboratory operation involving this substance.

Understanding the Hazard Profile

5-Bromo-3-fluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds that demands careful handling due to its inherent toxicological properties. While specific data for this compound is limited, the known hazards of similar chemicals, such as 5-fluoro-2-nitrophenol and various nitrophenols, provide a strong basis for a cautious approach. The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

The presence of the nitro group and bromine atom on the phenol ring likely contributes to its reactivity and toxicity. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-Bromo-3-fluoro-2-nitrophenol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (within the lab) Safety glasses with side shieldsNitrile gloves (single pair)Fully buttoned laboratory coatNot generally required
Weighing & Dispensing (in a fume hood) Chemical safety goggles and a face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended: N95 respirator if dust is observed
Solution Preparation & Reactions Chemical safety goggles and a face shieldButyl rubber or neoprene gloves over nitrile glovesChemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical safety gogglesDouble-gloved with nitrile or neoprene glovesLaboratory coatNot generally required
Causality Behind PPE Choices:
  • Eye and Face Protection: The risk of splashes, especially when handling solutions, and the fine nature of the powder necessitate the use of chemical safety goggles. A face shield provides an additional layer of protection for the entire face and is crucial during weighing and solution preparation.[2]

  • Hand Protection: While disposable nitrile gloves offer good splash protection for short-term handling, more robust gloves are necessary for extended contact.[4] Butyl rubber and neoprene gloves are recommended for handling nitrated compounds and offer greater chemical resistance.[3] Double-gloving is a best practice to protect against undetected pinholes and immediate contamination of the inner glove.

  • Body Protection: A standard laboratory coat is sufficient for basic handling, but a chemical-resistant apron is essential when there is a higher risk of splashes, such as during solution preparation or when handling larger quantities.[5]

  • Respiratory Protection: 5-Bromo-3-fluoro-2-nitrophenol is a powder, and inhaling fine particles can cause respiratory irritation.[2][3] All operations that could generate dust, particularly weighing, must be conducted in a chemical fume hood or a ventilated balance enclosure.[4] If visible dust is generated despite these controls, an N95 respirator should be worn.

Operational Plans: From Receipt to Disposal

A systematic approach to handling 5-Bromo-3-fluoro-2-nitrophenol is critical to maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Dispensing:

This is a critical step where the risk of generating airborne dust is highest.

  • Step 1: Preparation: Designate a specific area within a certified chemical fume hood for weighing.[6] Cover the work surface with absorbent bench paper.[1]

  • Step 2: Taring: Place a pre-labeled, sealable container on the balance and tare it.[7]

  • Step 3: Transfer: Inside the fume hood, carefully transfer the desired amount of 5-Bromo-3-fluoro-2-nitrophenol to the tared container using a spatula.[7] Avoid pouring directly from the stock bottle to minimize dust.[1]

  • Step 4: Sealing and Re-weighing: Securely close the container and re-weigh it outside the hood if necessary, although it is best practice to keep the balance inside the ventilated enclosure.[7]

  • Step 5: Clean-up: Immediately clean any minor spills within the fume hood using a wet paper towel to avoid dust generation. Dispose of the contaminated paper towel as hazardous waste.

Weighing_Protocol Start Start Prep Prep Start->Prep End End Tare Tare Prep->Tare Move to balance Transfer Transfer Tare->Transfer Move to fume hood Weigh Weigh Transfer->Weigh Move to balance Clean Clean Weigh->Clean Return to fume hood Clean->End

Solution Preparation and Reactions:
  • All solution preparations and subsequent reactions must be carried out in a chemical fume hood.[2]

  • Add the solid 5-Bromo-3-fluoro-2-nitrophenol to the solvent slowly to avoid splashing.

  • Ensure all reaction vessels are appropriately clamped and that any potential exothermic reactions are anticipated and controlled.

Emergency Procedures: Be Prepared

Spills:
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[8]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[8]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Prevent others from entering the contaminated area.

    • If the spill is significant, professional environmental health and safety personnel should manage the cleanup.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Emergency_Response Spill Chemical Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Fume Hood) Assess->MajorSpill Major Cleanup Contain with absorbent Clean & Dispose as waste MinorSpill->Cleanup Evacuate Evacuate Area Alert Safety Office MajorSpill->Evacuate Exposure Personal Exposure Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin FlushEyes Flush with water for 15 min Eyes->FlushEyes FreshAir Move to fresh air Inhalation->FreshAir Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 5-Bromo-3-fluoro-2-nitrophenol and any associated contaminated materials is crucial to prevent environmental contamination.

  • Solid Waste:

    • Collect any unused 5-Bromo-3-fluoro-2-nitrophenol in a clearly labeled, sealed, and puncture-proof container for hazardous waste.[2]

    • Contaminated consumables such as gloves, absorbent paper, and pipette tips should also be collected in a designated, sealed container labeled as hazardous waste.[2]

  • Liquid Waste:

    • Aqueous and organic solvent waste containing 5-Bromo-3-fluoro-2-nitrophenol must be collected in separate, appropriately labeled hazardous waste containers.[10]

    • As this is a halogenated compound, it should be disposed of in a "halogenated organic waste" stream.[11] Do not mix with non-halogenated waste.

  • General Guidance:

    • Never dispose of 5-Bromo-3-fluoro-2-nitrophenol or its solutions down the drain.[2]

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10]

By adhering to these detailed operational and safety protocols, researchers can confidently work with 5-Bromo-3-fluoro-2-nitrophenol, minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office. Retrieved from [Link]

  • Emory University. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health and Safety Office. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • GOV.UK. (n.d.). Phenol: incident management. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]

  • University of Pittsburgh. (2011). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]

  • University of Texas Health Science Center at Houston. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • Yale University. (2022). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.